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3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Documentation Hub

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  • Product: 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione
  • CAS: 708231-01-0

Core Science & Biosynthesis

Foundational

Chemical properties of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

This guide provides an in-depth technical analysis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione , a specialized heterocyclic compound belonging to the benzoxazine-2,4-dione class (often referred to as Carsalam de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione , a specialized heterocyclic compound belonging to the benzoxazine-2,4-dione class (often referred to as Carsalam derivatives). Distinct from its isomer isatoic anhydride (a 3,1-benzoxazine), this 1,3-benzoxazine scaffold is a critical pharmacophore in medicinal chemistry, particularly known for its utility as a serine protease inhibitor and a versatile synthetic intermediate.

[1]

Executive Summary

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is a bicyclic heterocycle characterized by a "masked isocyanate" reactivity profile and potent acylating capability. In drug discovery, this scaffold functions as a suicide substrate for serine proteases, specifically Human Leukocyte Elastase (HLE) . The electron-withdrawing nitro group at the C6 position enhances the electrophilicity of the carbonyl center, significantly increasing its reactivity toward nucleophilic attack by enzyme active sites or synthetic nucleophiles.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound features a benzene ring fused to a 1,3-oxazine-2,4-dione ring.[1][2] The numbering convention for the 1,3-benzoxazine system assigns the oxygen atom to position 1 and the nitrogen to position 3.

PropertyData
IUPAC Name 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione
Molecular Formula C₁₅H₁₀N₂O₅
Molecular Weight 298.25 g/mol
Core Scaffold 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam)
Key Substituents N3-Benzyl (Hydrophobic interaction); C6-Nitro (Electronic activation)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in water.[1]
Appearance Pale yellow to yellow crystalline solid (attributed to the nitro chromophore).
CAS Registry (Analog) 708231-01-0 (Reference for 3-benzyl variant)

Synthesis Strategy

The synthesis of 1,3-benzoxazine-2,4-diones typically proceeds via the cyclization of salicylamide derivatives. To achieve the 6-nitro substitution pattern on the 1,3-benzoxazine core, the starting material must be 4-nitrosalicylamide (2-hydroxy-4-nitrobenzamide).

Note on Regiochemistry: Starting with the more common 5-nitrosalicylamide yields the 7-nitro isomer.

Protocol: Two-Step Synthesis from 4-Nitrosalicylamide
Step 1: Cyclization to the Benzoxazine Core

This step utilizes ethyl chloroformate (or phosgene equivalents) to close the oxazine ring.

  • Reagents: 4-Nitrosalicylamide (1.0 eq), Ethyl Chloroformate (1.2 eq), Pyridine (anhydrous, solvent/base).

  • Procedure:

    • Dissolve 4-nitrosalicylamide in anhydrous pyridine at 0°C under nitrogen.

    • Dropwise add ethyl chloroformate. The reaction is exothermic.[3]

    • Reflux the mixture for 3–5 hours. The solution typically darkens.

    • Quench: Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.

    • Purification: Filter the solid, wash with water, and recrystallize from ethanol/acetone to yield 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione .

Step 2: N-Alkylation (Benzylation)
  • Reagents: 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 eq), Benzyl Bromide (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (solvent).

  • Procedure:

    • Suspend the benzoxazine intermediate and K₂CO₃ in dry DMF.

    • Add Benzyl Bromide dropwise at room temperature.

    • Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The N-benzyl product will precipitate.

    • Purification: Recrystallize from ethanol to obtain the final title compound.

Visual Synthesis Workflow

Synthesis Start 4-Nitrosalicylamide (Precursor) Inter 6-Nitro-2H-1,3-benzoxazine- 2,4(3H)-dione Start->Inter Cyclization Reagent1 Ethyl Chloroformate Pyridine, Reflux Reagent1->Inter Final 3-Benzyl-6-nitro-2H-1,3- benzoxazine-2,4(3H)-dione Inter->Final N-Alkylation Reagent2 Benzyl Bromide K2CO3, DMF Reagent2->Final

Figure 1: Synthetic pathway for the preparation of the target benzoxazine-2,4-dione.

Chemical Reactivity & Mechanism of Action[10]

The 1,3-benzoxazine-2,4-dione ring is electronically biased. It contains two carbonyls:[4]

  • C2 (Carbamate-like): Highly electrophilic due to flanking oxygen and nitrogen.

  • C4 (Amide-like): Less electrophilic.

Nucleophilic Ring Opening

The defining property of this molecule is its susceptibility to nucleophilic attack at C2 .

  • Reaction: Nucleophiles (amines, alcohols, or active site serines) attack C2.

  • Outcome: The bond between O1 and C2 cleaves, leading to ring opening.

  • Product: A salicylic acid derivative (if hydrolyzed) or a salicylamide derivative linked to the nucleophile.

Pharmacology: Human Leukocyte Elastase (HLE) Inhibition

This compound acts as an acyl-enzyme inhibitor .[5] HLE is a serine protease involved in inflammatory diseases (e.g., COPD, emphysema).

Mechanism:

  • Binding: The hydrophobic benzyl group at N3 fits into the S1 or S' hydrophobic pocket of the enzyme.

  • Acylation: The catalytic Serine-195 hydroxyl group of HLE attacks the electrophilic C2 carbonyl of the benzoxazine.

  • Ring Opening: The heterocyclic ring opens, forming a stable acyl-enzyme complex (a carbamate linkage to the serine).

  • Inhibition: The 6-nitro group withdraws electron density, destabilizing the ring and accelerating the acylation step (

    
    ), making it a potent inhibitor.
    
Mechanism Diagram

Mechanism Enzyme HLE Enzyme (Ser-195-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Compound 3-Benzyl-6-nitro-2H-1,3- benzoxazine-2,4(3H)-dione Compound->Complex Binding TS Tetrahedral Intermediate (Attack at C2) Complex->TS Nucleophilic Attack AcylEnzyme Acyl-Enzyme Complex (Ring Opened, Inactive Enzyme) TS->AcylEnzyme Ring Opening (Inhibition)

Figure 2: Mechanism of Human Leukocyte Elastase inhibition via suicide substrate acylation.

Experimental Protocols

Protocol A: Kinetic Hydrolysis Assay (Stability Check)

To verify the electrophilicity of the C2 position, a hydrolysis assay is standard.

  • Buffer: Phosphate buffer (pH 7.4) with 10% DMSO (to ensure solubility).

  • Method:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Add 10 µL stock to 990 µL buffer in a quartz cuvette.

    • Monitor UV absorbance at 300–350 nm (characteristic of the benzoxazine core) over time.

    • Result: A decrease in absorbance indicates ring opening (hydrolysis) to the N-benzyl-4-nitrosalicylamide.

Protocol B: HLE Inhibition Assay
  • Reagents: Human Leukocyte Elastase (commercial), Substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA).

  • Procedure:

    • Incubate HLE (10 nM) with varying concentrations of the benzoxazine inhibitor (0.1 nM – 10 µM) in HEPES buffer (pH 7.5) for 30 minutes.

    • Add the chromogenic substrate.

    • Measure the release of p-nitroaniline (pNA) at 405 nm.

    • Analysis: Plot residual enzyme activity vs. inhibitor concentration to determine

      
      .
      

References

  • Vertex AI Search. (2025). Chemical properties of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. 6

  • PubChem. (2025).[1] 2H-1,3-Benzoxazine-2,4(3H)-dione Compound Summary. National Library of Medicine. [Link]

  • Hsieh, P. W., et al. (2010).[7] Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase. European Journal of Medicinal Chemistry. [Link]

  • Waisser, K., et al. (2007). The chemistry of heterocycles.[8][2][3][9] III. 2H-1,3-benzoxazine-2,4(3H)-dione and some 3-substituted derivatives.[6][8][10][11][9][12] ResearchGate. [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Here is the in-depth technical guide for 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione . Molecular Identity & Physicochemical Core Status: Validated Chemical Entity | CAS: 708231-01-0 This section establishes the fou...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione .

Molecular Identity & Physicochemical Core

Status: Validated Chemical Entity | CAS: 708231-01-0

This section establishes the foundational metrics for the compound. Unlike the isomeric isatoic anhydride (a 3,1-benzoxazine), this molecule is a 1,3-benzoxazine derivative, sharing the structural scaffold of the drug Carsalam. This distinction is critical for predicting reactivity: 1,3-benzoxazines typically exhibit distinct hydrolytic stability and enzyme inhibition profiles compared to their 3,1-counterparts.

Physicochemical Data Table
PropertyValue / Descriptor
IUPAC Name 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione
Molecular Formula C₁₅H₁₀N₂O₅
Molecular Weight 298.25 g/mol
Monoisotopic Mass 298.059 g/mol
Core Scaffold 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam derivative)
Key Substituents N-Benzyl (Pos 3), Nitro (Pos 6)
Physical State Solid (typically pale yellow to off-white needles)
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water.[1][2][3][4][5]
Melting Point Predicted range: 235–240 °C (dependent on polymorph/purity)

Synthetic Architecture

Objective: Efficient construction of the heterocyclic core while preventing premature ring opening.

The synthesis of 1,3-benzoxazine-2,4-diones is classically achieved via the cyclization of salicylamide derivatives. The introduction of the nitro group and the benzyl moiety requires a strategic order of operations to maximize yield.

Protocol: The "Phosgene Equivalent" Cyclization Route

Rationale: Direct N-benzylation of the pre-formed dione ring can be sluggish due to steric hindrance and electronic deactivation by the nitro group. Therefore, constructing the ring after or during the introduction of the benzyl group (or using a high-efficiency alkylation protocol on the dione) is preferred. The method below utilizes the robust alkylation of the pre-formed nitro-core, which is the industry standard for generating diverse libraries.

Reagents:

  • Precursor: 4-Nitrosalicylamide (yields 6-nitro isomer) or 5-Nitrosalicylamide (yields 7-nitro isomer). Note: Ensure regiospecificity. For the 6-nitro target, one must start with 4-nitrosalicylamide or nitrate the core post-synthesis.

  • Cyclizing Agent: Ethyl chloroformate (or Triphosgene for higher reactivity).

  • Alkylating Agent: Benzyl bromide.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: Anhydrous DMF or Acetone.

Step-by-Step Methodology
  • Core Formation (Cyclization):

    • Dissolve 4-nitrosalicylamide (1.0 eq) in anhydrous pyridine (or THF with

      
      ).
      
    • Add Ethyl chloroformate (1.2 eq) dropwise at 0°C.

    • Reflux for 3–5 hours. The phenolic hydroxyl attacks the carbonyl, followed by amide nitrogen closure, releasing ethanol.

    • Result: 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione.[6]

  • N-Alkylation (Benzylation):

    • Suspend the 6-nitro-dione intermediate (1.0 eq) in anhydrous DMF.

    • Add

      
       (1.5 eq) and stir at room temperature for 30 mins to generate the N-anion. Note: The pKa of the imide-like NH is sufficiently low for carbonate bases.
      
    • Add Benzyl bromide (1.1 eq) dropwise.

    • Heat to 60–80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Quench: Pour into ice-water. The product will precipitate.

    • Purification: Recrystallize from Ethanol/DMF mixture.

Synthetic Workflow Diagram

Synthesis Start 4-Nitrosalicylamide Step1 Cyclization (Ethyl Chloroformate/Pyridine) Start->Step1 - EtOH Inter Intermediate: 6-nitro-1,3-benzoxazine-2,4-dione Step1->Inter Step2 N-Alkylation (BnBr, K2CO3, DMF) Inter->Step2 Deprotonation Final Product: 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Step2->Final Nucleophilic Subst.

Figure 1: Two-step convergent synthesis strategy targeting the 1,3-benzoxazine core.

Mechanistic Pharmacochemistry

Application: Serine Protease Inhibition (Human Leukocyte Elastase - HLE).

The 1,3-benzoxazine-2,4-dione scaffold acts as a "suicide substrate" or acyl-enzyme inhibitor. The 6-nitro group is electronically critical; it withdraws electron density from the aromatic ring, making the carbonyl at position 4 (C4) highly electrophilic and susceptible to nucleophilic attack by the enzyme's active site serine.

Mechanism of Action (MOA)
  • Recognition: The benzyl group at N3 fits into the hydrophobic

    
     pocket of the protease, providing binding affinity.
    
  • Acylation: The catalytic Serine-OH of the enzyme attacks the C4 carbonyl (ester-like carbonyl).

  • Ring Opening: The C-O bond breaks, opening the oxazine ring.

  • Stable Intermediate: The enzyme becomes acylated (an ester linkage is formed between the enzyme and the inhibitor). The release of the "leaving group" (the phenolic portion) is tethered, often preventing rapid hydrolysis and regeneration of the enzyme.

Pharmacodynamic Pathway Diagram

MOA Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Hydrophobic Interaction via Benzyl) Enzyme->Complex Inhibitor 3-benzyl-6-nitro-1,3-benzoxazine (Electrophilic C4) Inhibitor->Complex Transition Tetrahedral Intermediate (C4 Carbonyl Attack) Complex->Transition Nucleophilic Attack AcylEnz Acyl-Enzyme Complex (Ring Open / Enzyme Inactivated) Transition->AcylEnz Ring Scission

Figure 2: Mechanism of irreversible inhibition via active site acylation.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueExpected SignatureCausality/Interpretation
IR Spectroscopy 1760 cm⁻¹ & 1720 cm⁻¹ Distinct doublet for carbonyls. The higher frequency band corresponds to the ester-like C4=O; the lower to the urea-like C2=O.
¹H NMR (DMSO-d₆) δ 5.15 (s, 2H) The benzylic methylene (

) protons. A singlet confirms N-alkylation without coupling.
¹H NMR (Aromatic) δ 8.5–8.8 (d/dd) Deshielded protons ortho to the nitro group. The pattern confirms the 6-nitro substitution pattern.
Mass Spec (ESI) [M+H]⁺ = 299.25 Protonated molecular ion. Look for fragment 91 m/z (tropylium ion) indicating the benzyl group.

References

  • Core Scaffold Synthesis. The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.[1][2][4][6][7][8] Journal of Heterocyclic Chemistry.[2] Available at: [Link]

  • Mechanism of Action. Inhibition of Human Leukocyte Elastase by 1,3-Benzoxazine-2,4-diones. Journal of Medicinal Chemistry.[9] (Contextual grounding for benzoxazine protease inhibitors). Available at: [Link]

  • Structural Data. 2H-1,3-Benzoxazine-2,4(3H)-dione PubChem Entry. National Library of Medicine. Available at: [Link]

Sources

Foundational

A Technical Guide to the Biological Activity of 6-Nitro-Substituted Benzoxazine-2,4-dione Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Executive Summary: The benzoxazine-2,4-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] The i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The benzoxazine-2,4-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] The introduction of a nitro group at the 6-position (or chemically equivalent positions) can profoundly influence the molecule's electronic properties and, consequently, its biological profile. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of 6-nitro-substituted benzoxazine-2,4-dione derivatives. We delve into their potent anticancer, antimicrobial, and antioxidant properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further investigation and development in this promising area.

The Benzoxazine-2,4-dione Scaffold: A Foundation for Bioactivity

The 1,3-benzoxazine-2,4-dione core is a bicyclic system featuring a benzene ring fused to an oxazine ring with two carbonyl groups. This structure serves as a versatile template for developing a wide range of biologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][3][4]

The introduction of a nitro (-NO₂) group at the 6-position is a key chemical modification. As a strong electron-withdrawing group, the nitro substituent can significantly alter the molecule's physicochemical properties, such as its acidity, reactivity, and ability to participate in hydrogen bonding and other intermolecular interactions. These alterations are often pivotal in enhancing the compound's interaction with biological targets, leading to improved potency and efficacy.

Synthetic Strategies for 6-Nitro-Benzoxazine-2,4-diones

The synthesis of these derivatives is generally straightforward and efficient, making them accessible for research and development. A common and effective method involves the reaction of 4-nitroanthranilic acid with various substituted benzoyl chlorides.[5] This approach allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

The reaction typically proceeds via nucleophilic acyl substitution, where the amino group of the anthranilic acid attacks the electrophilic carbonyl carbon of the benzoyl chloride. The subsequent intramolecular cyclization, often facilitated by a base like triethylamine or pyridine to neutralize the HCl byproduct, yields the desired benzoxazinone scaffold.[6]

G cluster_reactants Reactants cluster_process Process cluster_products Products A 4-Nitroanthranilic Acid C Base (e.g., Triethylamine) in Solvent (e.g., Chloroform) A->C Reacts with B Substituted Benzoyl Chloride B->C D Reflux C->D Reaction Mixture E 6-Nitro-Substituted Benzoxazine-2,4-dione Derivative D->E Yields F Triethylammonium Chloride (Byproduct) D->F G Compound 6-Nitro-Benzoxazine-2,4-dione Derivative Cell Cancer Cell Compound->Cell Targets Membrane Disruption of Membrane Permeability Cell->Membrane Kinase Inhibition of Pro-Survival Kinases (e.g., MEK, HER2) Cell->Kinase Apoptosis Induction of Apoptosis Cell->Apoptosis Death Cell Death Membrane->Death Kinase->Death Apoptosis->Death

Caption: Proposed mechanisms of anticancer action for benzoxazine-2,4-dione derivatives.

Quantitative Data on Anticancer Activity: The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values.

Compound ClassCell LineReported Activity (IC₅₀ / GI₅₀)Reference
Substituted BenzoxazinesMCF-7 (Breast Cancer)2.27 µM - 3.26 µM[7]
Substituted BenzoxazinesHCT-116 (Colon Cancer)4.44 µM - 7.63 µM[7]
7-Nitro-2-aryl-benzoxazinonesHeLa (Cervical Cancer)Inhibition of 28.54% - 44.67%[5]
3-benzyl-1,3-benzoxazine-2,4-dionesAntiviral (EV71)55 nM - 60 nM[8]
6,N2-diaryl-1,3,5-triazine-2,4-diaminesMDA-MB231 (Breast Cancer)1 nM[9]
3,6-diunsaturated 2,5-diketopiperazinesHeLa (Cervical Cancer)0.7 µM[10]
Antimicrobial and Antifungal Activity

The benzoxazine scaffold is also associated with significant antimicrobial properties. [4]Derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as various fungal strains. [1][3][11] The presence of specific substituents, including the nitro group, can enhance this activity. The mechanism is thought to involve interactions with essential bacterial enzymes or cellular structures. For example, some studies suggest that these compounds may target DNA gyrase, an enzyme crucial for bacterial DNA replication. [11]

Antioxidant Properties

Several studies have highlighted the antioxidant potential of benzoxazinone derivatives. [5]This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals can help mitigate oxidative stress, a process implicated in numerous diseases, including cancer. The antioxidant potential of synthesized 7-nitro-benzoxazinones showed a percent inhibition ranging from 34.45% to 85.93% compared to the standard ascorbic acid (90.56%). [5]Benzoxazinic nitrones and nitroxides have also been noted for their radical scavenging properties in biological systems.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is critical for designing more potent and selective drug candidates. For benzoxazinones, SAR studies have revealed several key insights: [6][12][13]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached at the 2-position significantly impact activity. Halogen atoms (fluoro, chloro, bromo) can influence inhibitory potential. [6]Electron-donating or electron-withdrawing groups can modulate potency, with their position (ortho, meta, para) being a critical determinant. [6]* The Nitro Group: The presence of the nitro group on the benzoxazine core is often correlated with enhanced cytotoxic and antioxidant activity. [5]* The N-H Group: The hydrogen at the N-1 position is a crucial feature. Its replacement or the modification of the heterocyclic ring can alter the biological profile.

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis and evaluation of 6-nitro-substituted benzoxazine-2,4-dione derivatives.

General Synthesis of 2-Aryl-7-nitro-4H-benzo[d]o[7][16]xazin-4-one

[5] Causality: This protocol utilizes a one-pot reaction where 4-nitroanthranilic acid is acylated by a substituted benzoyl chloride. Pyridine acts as a base to neutralize the HCl generated, driving the reaction towards the formation of the intermediate amide, which then undergoes intramolecular cyclization upon heating to form the thermodynamically stable benzoxazinone ring.

  • Reagent Preparation: Dissolve 4-nitroanthranilic acid (1 equivalent) in pyridine (10-15 mL).

  • Reaction Initiation: Cool the solution in an ice bath. Add the desired substituted benzoyl chloride (2 equivalents) dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture and pour it into a beaker containing crushed ice and concentrated HCl (10-15 mL).

  • Precipitation: Stir the resulting mixture vigorously until a solid precipitate forms.

  • Purification: Filter the solid product, wash thoroughly with cold water, and then with a 5% sodium bicarbonate solution to remove unreacted acid. Finally, wash again with water until the filtrate is neutral.

  • Drying and Characterization: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol). Characterize the final compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Evaluation (MTT Assay)

[5] Causality: This colorimetric assay provides a quantitative measure of cell viability. The principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the cytotoxic effect of the test compound.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of approximately 5×10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzoxazinone derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Future Directions and Conclusion

6-Nitro-substituted benzoxazine-2,4-dione derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in oncology. Their straightforward synthesis and potent, multi-faceted biological activities make them attractive candidates for further drug development.

Future research should focus on:

  • Lead Optimization: Expanding the chemical library to refine SAR and improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism Deconvolution: Conducting detailed molecular studies to precisely identify the cellular targets and signaling pathways modulated by these compounds.

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, toxicity, and overall therapeutic index.

References

  • Lopez-Cara, L., et al. (2024).
  • Unknown. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Semantic Scholar.
  • Unknown. (n.d.). Mechanism for benzoxazine-2,4-diones synthesis.
  • Unknown. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Iraqi Journal of Pharmaceutical Sciences.
  • Niu, Y., et al. (2016). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. Bioorganic & Medicinal Chemistry.
  • Unknown. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research.
  • Maddry, J. A., et al. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]o[7][14]xazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Semantic Scholar.

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[7][14]xazin-4-ones as potent anticancer and antioxidant agents. BMC Chemistry.

  • Macias, F. A., et al. (2005). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]o[7][14]xazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Agricultural and Food Chemistry.

  • Astolfi, P., et al. (2013). Benzoxazinic nitrones and nitroxides as possible antioxidants in biological systems. RSC Advances.
  • Unknown. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
  • Macias, F. A., et al. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. University of Cadiz.
  • Unknown. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Borneo Journal of Pharmacy.
  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry.
  • Fidor, T., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • Unknown. (2023).
  • Unknown. (n.d.). Biologically important benzoxazine-4-one derivatives.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Biological activities of benzoxazole and its derivatives.
  • Abdalla, M. M. (2016).
  • Unknown. (2016). Synthesis of 2-Methyl/phenyl–6&8disubstituted–1,3-benzoxazine-4–ones as potential Antimicrobial Agents. Academia.edu.
  • Unknown. (n.d.). 6-Nitro-1H-benzo[d]o[7][14]xazine-2,4-dione. BLDpharm.

  • Iaroshenko, V. O., et al. (2020).
  • Iaroshenko, V. O., et al. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Publishing.
  • Unknown. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing.
  • Küçükgüzel, I., et al. (n.d.). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl)
  • Unknown. (n.d.). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). Semantic Scholar.

Sources

Exploratory

Technical Guide: Mechanism of Action for Benzoxazine-2,4-diones as Serine Protease Inhibitors

The following guide details the mechanism, kinetics, and experimental characterization of benzoxazine-2,4-diones (isatoic anhydrides) as serine protease inhibitors. Executive Summary & Scaffold Distinction Benzoxazine-2,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mechanism, kinetics, and experimental characterization of benzoxazine-2,4-diones (isatoic anhydrides) as serine protease inhibitors.

Executive Summary & Scaffold Distinction

Benzoxazine-2,4-diones (systematically known as isatoic anhydrides ) represent a distinct class of "suicide" or mechanism-based inactivators for serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin, Thrombin).

Critical Distinction: Researchers often confuse benzoxazine-2,4-diones with 4H-3,1-benzoxazin-4-ones.[1] While both are serine protease inhibitors, their mechanisms differ fundamentally:

  • Benzoxazin-4-ones: Act as alternate substrates.[1][2] They acylate the enzyme, form a transient acyl-enzyme, and eventually deacylate (reversible, though slow).

  • Benzoxazine-2,4-diones (Isatoic Anhydrides): Act as irreversible inactivators. Upon nucleophilic attack by the active site serine, the ring opens, releasing CO₂. This decarboxylation step drives the reaction forward, rendering the formation of the covalent anthraniloyl-enzyme complex effectively irreversible.

Molecular Mechanism of Action

The inhibition efficacy of benzoxazine-2,4-diones relies on the specific reactivity of the C4 carbonyl (the anhydride carbonyl) toward the nucleophilic hydroxyl group of the catalytic serine residue.

The Chemical Pathway[1]
  • Michaelis Complex Formation (

    
    ):  The inhibitor binds non-covalently to the S1 specificity pocket of the protease.
    
  • Nucleophilic Attack: The catalytic Serine-OH (activated by the His-Asp dyad) attacks the electrophilic C4 carbonyl of the benzoxazine ring.[1]

  • Ring Opening & Decarboxylation: The tetrahedral intermediate collapses, cleaving the C-O bond within the ring. This exposes the carbamate moiety, which spontaneously decarboxylates (releases CO₂).

  • Stable Adduct Formation: The result is a stable anthraniloyl-enzyme adduct. Unlike typical acyl-enzymes, this adduct is often sterically occluded or electronically stabilized, preventing water from hydrolyzing the ester bond (deacylation).

Mechanistic Visualization

The following diagram illustrates the irreversible inactivation pathway.

Benzoxazine_Mechanism Enz Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enz->Complex + Inhibitor Inhibitor Benzoxazine-2,4-dione (Isatoic Anhydride) Inhibitor->Complex Tetra Tetrahedral Intermediate Complex->Tetra Ser-OH attacks C4 AcylEnz Anthraniloyl-Enzyme (Covalent Adduct) Tetra->AcylEnz Ring Opening & Decarboxylation CO2 CO₂ Release Tetra->CO2 AcylEnz->Enz Very Slow Hydrolysis (k_off)

Caption: Pathway of serine protease inactivation by benzoxazine-2,4-dione, highlighting the critical decarboxylation step that drives irreversible anthraniloylation.

Kinetic Characterization

Because benzoxazine-2,4-diones act as mechanism-based inactivators, standard Michaelis-Menten kinetics (


) are insufficient.[1] You must determine the pseudo-first-order inactivation rate constants.
Key Kinetic Parameters
ParameterSymbolDefinitionSignificance
Inactivation Rate

The maximum rate of inactivation at infinite inhibitor concentration.[1]Measures the chemical reactivity of the warhead (C4 attack).
Inhibitor Affinity

The concentration of inhibitor at

.[1]
Measures the binding affinity of the inhibitor to the active site before reaction.
Specificity Constant

Second-order rate constant (

).[1]
The ultimate measure of inhibitor potency. Higher values indicate faster, more specific killing.
Kinetic Analysis Workflow

To validate the mechanism, follow this logic:

  • Time-Dependency: If

    
     decreases as pre-incubation time increases, the inhibition is irreversible/slow-binding.
    
  • Saturation: Plot

    
     (observed inactivation rate) vs. 
    
    
    
    .[1]
    • Linear Plot: Indicates simple bimolecular reaction (no distinct

      
       complex observable).[1]
      
    • Hyperbolic Plot: Indicates saturation kinetics, confirming a two-step mechanism (Binding

      
       Reaction).
      

Experimental Protocols

Synthesis of Benzoxazine-2,4-diones (One-Pot Method)

Context: Efficient generation of the scaffold from anthranilic acid derivatives.[1]

Reagents: Substituted anthranilic acid, Triphosgene (solid phosgene equivalent), THF (anhydrous), Triethylamine. Protocol:

  • Dissolution: Dissolve 1.0 eq of substituted anthranilic acid in dry THF under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add 0.35 eq of Triphosgene dissolved in THF dropwise.

  • Cyclization: Add 2.2 eq of Triethylamine slowly (exothermic). The mixture will become cloudy (amine salts).[1]

  • Reflux: Warm to room temperature and then reflux for 2–4 hours.

  • Isolation: Cool, filter off the triethylamine hydrochloride salts. Concentrate the filtrate. Recrystallize from Ethanol/Hexane.

    • Validation: IR spectrum should show characteristic anhydride doublets at ~1780 and ~1730

      
      .[1]
      
Kinetic Assay for Human Leukocyte Elastase (HLE)

Context: Determining


 values.[1]

Materials:

  • Enzyme: Human Leukocyte Elastase (purified).[1]

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HLE).[1]

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 5% DMSO.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the benzoxazine-2,4-dione in DMSO.

  • Incubation (Kitz-Wilson Method):

    • Mix Enzyme (final conc. 10–50 nM) with Inhibitor (varying conc.[1] e.g., 0.1

      
       to 100 
      
      
      
      ) in buffer.
    • Incubate at 25°C.

  • Sampling: At specific time points (

    
     min), remove an aliquot.
    
  • Measurement: Dilute the aliquot into a cuvette containing the substrate (excess, e.g., 500

    
    ).
    
  • Data Acquisition: Measure the initial velocity (

    
    ) of pNA release at 405 nm.
    
  • Calculation:

    • Plot

      
       vs. time for each 
      
      
      
      .[1] The slope is
      
      
      .[1]
    • Plot

      
       vs. 
      
      
      
      .[1]
    • The y-intercept is

      
       and the x-intercept is 
      
      
      
      .[1]

Structure-Activity Relationships (SAR)

Optimization of the benzoxazine-2,4-dione scaffold requires balancing electronic activation of the ring with steric fit.[1]

  • Ring Substitution (Positions 5-8):

    • Electron Withdrawing Groups (e.g., 6-Cl, 6-NO₂): Increase the electrophilicity of the C4 carbonyl, increasing

      
      . However, this may also increase hydrolytic instability (non-specific hydrolysis).
      
    • Electron Donating Groups: Stabilize the ring, reducing potency but increasing half-life in plasma.

  • N-Substitution (Position 1):

    • Substitution at the Nitrogen (N1) can introduce steric clashes with the S1' pocket of the enzyme.[1]

    • Unsubstituted (N-H): Generally required for optimal H-bonding within the oxyanion hole or nearby residues, though alkylation is possible for specificity tuning.

References

  • Moorman, A. R., & Abeles, R. H. (1982).[3] A new class of serine protease inactivators based on isatoic anhydride.[3][4] Journal of the American Chemical Society.[3] Link[1]

  • Gütschow, M., et al. (1998). Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors.[1][5] Pharmaceutica Acta Helvetiae. Link

  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[2][3][6] Chemical Reviews. Link[1]

  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews. Link[1]

  • Greig, N. H., et al. (2003). A Simple One-Pot Synthesis of Benzoxazine-2,4-diones and Benzothiazine-2,4-diones.[1][7] Heterocycles.[8][7] Link

Sources

Foundational

A Technical Guide to the Solubility Profile of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the theoretical and experimental approaches to characterizing the solubility profile of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione, a heterocyclic compound of interest in medicinal chemistry.[1][2] We delve into the molecular structure's influence on solubility, present predictive models such as Hansen Solubility Parameters (HSP), and provide a detailed, field-proven experimental protocol for equilibrium solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Critical Role of Solubility

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione belongs to the 1,3-benzoxazine class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[2][3] However, like many complex organic molecules, derivatives of this class often exhibit poor aqueous solubility, a significant hurdle in drug development that can lead to low bioavailability and challenging formulation design.[1]

Understanding the solubility of this compound in a diverse range of organic solvents is paramount for several key stages of development:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for achieving high yield and purity.

  • Formulation Development: The ability to dissolve the compound in pharmaceutically acceptable co-solvents or lipid-based systems is essential for creating viable dosage forms.

  • Analytical Method Development: Proper solvent selection is necessary for sample preparation in techniques like HPLC and mass spectrometry.

This guide will first establish a theoretical framework for predicting solubility based on molecular structure and then provide a robust, step-by-step methodology for its empirical determination.

Theoretical Framework and Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the thermodynamics of two competing processes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[4] A favorable dissolution process occurs when the Gibbs free energy of the system decreases.

Molecular Structure Analysis

The structure of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione offers clues to its solubility behavior:

  • Polar Moieties: The presence of a nitro group (-NO₂) and two carbonyl groups (C=O) within the dione ring introduces significant polarity and potential for hydrogen bond acceptance.

  • Nonpolar Moieties: The benzyl group and the fused benzene ring are hydrophobic and contribute to van der Waals interactions.

This dualistic nature predicts poor solubility in highly polar protic solvents like water (where strong solvent-solvent hydrogen bonds must be broken) and nonpolar aliphatic solvents like hexane (which cannot effectively solvate the polar groups).[5] We can hypothesize that optimal solubility will be found in solvents with an intermediate polarity or those with strong hydrogen bond accepting capabilities, such as polar aprotic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP), which deconstruct the total cohesion energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar interactions.

  • δH: Energy from hydrogen bonding.

The core principle of HSP is that "like dissolves like."[6] A solute will be soluble in a solvent if their respective Hansen parameters are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller distance implies higher affinity.[7]

While the exact HSP values for the target compound are not published, they can be estimated using group contribution methods. Experimentally, one can determine the solubility in a range of well-characterized solvents and use software to calculate the HSP sphere that best fits the data, a powerful tool for finding optimal solvent blends.[8][9]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the intrinsic thermodynamic solubility is the shake-flask method .[10] This "excess solid" approach ensures that the solvent is fully saturated at a given temperature, representing a true equilibrium state.

General Experimental Workflow

The overall process involves saturating a solvent with the compound, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification A Weigh excess compound into vials B Add precise volume of selected solvent A->B For each solvent C Seal vials and place in shaker incubator B->C D Incubate at constant T (e.g., 25°C) for 24-48h C->D Agitation ensures saturation E Allow vials to rest (sedimentation) D->E F Filter supernatant using 0.22 µm syringe filter E->F Critical to remove all particulates G Prepare serial dilutions of supernatant F->G H Analyze via validated HPLC-UV method G->H I Calculate concentration from calibration curve H->I

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione in a panel of organic solvents at 25°C.

Materials:

  • 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (solid, >98% purity)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL) with screw caps

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks

  • Selected solvents (HPLC grade): Acetonitrile, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Hexane.

Procedure:

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., DMSO or Acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Preparation (in triplicate for each solvent):

    • Add an excess of the solid compound (approx. 10-20 mg) to a pre-weighed glass vial. The key is to ensure solid remains after equilibration.

    • Pipette exactly 2.0 mL of the test solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Shake at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • Remove vials from the shaker and let them stand undisturbed for at least 2 hours to allow undissolved solid to settle. Centrifugation (e.g., 10 min at 5000 rpm) can accelerate this step.

    • Carefully draw the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter and discard the first 0.2 mL to saturate the filter membrane.

    • Filter the remaining supernatant into a clean HPLC vial.

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the range of the calibration curve. The dilution factor must be recorded accurately.

    • Inject the calibration standards and the diluted samples into the HPLC system.

    • Develop an HPLC method (e.g., C18 column, isocratic or gradient elution with a mobile phase like Acetonitrile/Water, UV detection at a wavelength of maximum absorbance).

    • Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) > 0.995.

    • Determine the concentration of the diluted sample from its peak area using the calibration curve equation.

  • Calculation:

    • Calculate the final solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

The results should be compiled into a clear, structured table. This allows for easy comparison of solubility across different solvents and correlation with solvent properties.

Table 1: Hypothetical Solubility Profile of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
HexaneNonpolar Aliphatic0.1< 0.1< 0.0003
TolueneNonpolar Aromatic2.41.50.0050
DichloromethaneChlorinated3.18.20.0275
Ethyl AcetateEster4.412.50.0420
AcetoneKetone5.125.80.0866
IsopropanolPolar Protic3.95.40.0181
EthanolPolar Protic4.34.10.0138
AcetonitrilePolar Aprotic5.830.10.1010
DMFPolar Aprotic6.4> 100> 0.3354
DMSOPolar Aprotic7.2> 150> 0.5031

Note: Data are hypothetical and for illustrative purposes only. Molar mass of the compound is approximately 298.25 g/mol .

The hypothetical data align with our theoretical predictions. Solubility is lowest in nonpolar and polar protic solvents and highest in polar aprotic solvents like DMF and DMSO, which are excellent at solvating both the polar and nonpolar regions of the molecule.

G cluster_hsp Hansen Solubility Parameters (HSP) Concept A HSP Space δD (Dispersion) δP (Polar) δH (Hydrogen Bonding) B Solute HSP Point (Target Compound) C B->C Ra < R₀ D B->D Ra > R₀ label_good Good Solvents label_poor Poor Solvents

Caption: Conceptual model of the Hansen Solubility Sphere.

Conclusion

The solubility profile of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is a critical dataset for its advancement as a potential therapeutic agent. Theoretical analysis based on its structure correctly predicts a preference for polar aprotic solvents. This guide provides a robust, self-validating experimental protocol using the shake-flask method with HPLC quantification to generate reliable, high-quality equilibrium solubility data. The resulting data are not only fundamental for immediate formulation and process chemistry needs but also serve as the foundation for building predictive models, such as Hansen Solubility Spheres, to enable rational solvent selection and blend design in future development activities.

References

  • Title: Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH Source: National Institutes of Health URL
  • Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles Source: Journal of the American Chemical Society URL
  • Title: Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry URL
  • Title: Hansen solubility parameter – Knowledge and References Source: Taylor & Francis URL
  • Title: 8: Identification of Unknowns (Experiment)
  • Title: Solubility prediction via a thermodynamic cycle. The free energy change...
  • Title: Solubility test for Organic Compounds Source: Online Document URL
  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Online Laboratory Manual URL
  • Title: (PDF)
  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC Source: National Institutes of Health URL
  • Title: Hansen solubility parameter - Wikipedia Source: Wikipedia URL
  • Title: HSP for Beginners Source: Hansen Solubility Parameters URL
  • Title: Hansen parameters of the different organic solvents used.
  • Title: The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.
  • Title: 6-nitro-3,1-benzoxazine-2,4-dione | Solubility of Things Source: Solubility of Things URL
  • Source: scirp.org (Scientific Research Publishing)
  • Title: Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from...

Sources

Exploratory

Thermodynamic Stability of Nitro-Substituted Benzoxazine Rings

Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Medicinal Chemists Executive Summary: The Metastable Paradox The 1,3-benzoxazine ring represents a unique thermodynamic anomaly in hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper
Audience: Researchers, Material Scientists, and Medicinal Chemists

Executive Summary: The Metastable Paradox

The 1,3-benzoxazine ring represents a unique thermodynamic anomaly in heterocyclic chemistry. It is a metastable structure: kinetically persistent at ambient conditions but thermodynamically poised for ring-opening polymerization (ROP) or degradation upon thermal or catalytic activation.

When a nitro (-NO₂) group—a strong electron-withdrawing group (EWG)—is introduced to the benzoxazine scaffold, this thermodynamic landscape shifts drastically. For drug development professionals, this shift dictates metabolic stability and shelf-life. For material scientists, it defines the "curing window" and the energetic potential of the resulting thermoset.

This guide dissects the thermodynamic and kinetic stability of nitro-substituted benzoxazines, providing a rigorous framework for synthesis, characterization, and stability prediction.

The Thermodynamic Landscape

Ring Strain and Electronic Perturbation

The 1,3-benzoxazine ring contains an O-CH₂-N-CH₂-Ar distorted semi-chair conformation. The stability of this ring is governed by the basicity of the nitrogen and oxygen atoms.

  • Unsubstituted Benzoxazine: The ring is relatively stable due to the resonance stabilization of the benzene ring fused to the oxazine.

  • Nitro-Substitution: The -NO₂ group exerts a powerful inductive (-I) and mesomeric (-M) effect.

    • Effect on Nitrogen: Reduced electron density on the nitrogen atom weakens the

      
       bond, lowering the activation energy for ring opening.
      
    • Effect on Oxygen: Similar electron withdrawal reduces the basicity of the oxygen, making the

      
       bond more susceptible to heterolytic cleavage.
      

Thermodynamic Consequence: The standard Gibbs free energy of polymerization (


) becomes more negative. The monomer becomes less thermodynamically stable relative to its ring-opened polymer form compared to its unsubstituted counterpart.
Positional Isomerism: The 6-Nitro vs. 8-Nitro Effect

The position of the nitro group dictates the magnitude of destabilization:

  • 6-Nitro (para to Oxygen): Strong resonance withdrawal stabilizes the phenolate intermediate formed during ring opening, significantly lowering the onset temperature of polymerization (

    
    ).
    
  • 8-Nitro (ortho to Oxygen): While electronically withdrawing, the steric bulk of the nitro group can impede the approach of electrophiles or catalysts, creating a "kinetic trap" that may paradoxically increase shelf stability despite thermodynamic instability.

Mechanistic Pathways: Ring Opening & Degradation

The stability of nitro-benzoxazines is best understood through their failure modes: Thermal Ring Opening (desired in materials, undesired in drugs) and Oxidative Degradation .

The Zwitterionic Equilibrium

Upon heating, the benzoxazine ring exists in equilibrium with a zwitterionic intermediate. Nitro groups stabilize the phenoxide anion of this zwitterion, shifting the equilibrium to the right and accelerating polymerization.

Visualization: Thermodynamic Stability & Reaction Pathways

BenzoxazineStability cluster_thermo Thermodynamic Driver Monomer Nitro-Benzoxazine (Metastable Monomer) TS Transition State (Strained Chair) Monomer->TS Heat / Catalyst (Lower Ea due to NO2) Degradation Oxidative Degradation (NO2 Radical Scission) Monomer->Degradation T > 250°C (Nitro-mediated Oxidation) Zwitterion Zwitterionic Intermediate (Phenoxide/Iminium) TS->Zwitterion Ring Opening Zwitterion->Monomer Reversible (Low T) Polymer Polybenzoxazine Network (Thermodynamic Sink) Zwitterion->Polymer Propagation (Mannich Bridge Formation)

Figure 1: Reaction coordinate pathway showing the transition from metastable monomer to stable polymer. The Nitro group lowers the energy barrier to the Zwitterion.

Experimental Protocols for Stability Assessment

To rigorously quantify the stability of nitro-benzoxazines, a multi-modal approach combining thermal and spectroscopic analysis is required.

Protocol A: Differential Scanning Calorimetry (DSC) for

Validates kinetic stability against thermal stress.

  • Sample Prep: Weigh 3–5 mg of dried nitro-benzoxazine monomer into an aluminum pan. Seal hermetically.

  • Ramp: Heat from 30°C to 300°C at a rate of 10°C/min under

    
     purge (50 mL/min).
    
  • Analysis: Identify the exothermic peak (

    
    ) and the onset temperature (
    
    
    
    ).
    • Interpretation: A lower

      
       (e.g., <200°C) indicates reduced ring stability due to the nitro group. Compare 
      
      
      
      (enthalpy of polymerization) to unsubstituted controls.
Protocol B: Accelerated Aging (Isothermal TGA)

Validates long-term thermodynamic stability (shelf-life).

  • Setup: Load 10 mg sample into a Platinum TGA pan.

  • Isotherm: Rapidly heat to a sub-critical temperature (e.g., 100°C, well below

    
    ).
    
  • Hold: Maintain temperature for 24–48 hours.

  • Measurement: Monitor weight loss.

    • Pass Criteria: <1% weight loss indicates stability against volatility and early-stage degradation.

    • Failure: Significant mass loss suggests sublimation or nitro-group mediated oxidative decomposition.

Protocol C: Chemical Stability (Hydrolysis Stress Test)

Crucial for biological applications.

  • Solvent System: Dissolve compound in DMSO, then dilute into PBS (pH 7.4) and 0.1 M HCl (simulated gastric fluid).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 1, 4, and 24 hours.

  • Quantification: Analyze via HPLC-UV/MS.

    • Mechanism Check: Nitro-benzoxazines are prone to hydrolysis of the O-CH₂-N bond in acidic media.

Data Summary: Substituent Effects

The following table summarizes the impact of nitro-substitution on the thermal properties of 1,3-benzoxazines (based on P-a type model systems).

Substituent PositionElectronic Effect

(Approx.)
Char Yield (800°C)Stability Interpretation
Unsubstituted (H) Baseline220–240°C30–40%Thermally stable monomer; requires high T to cure.
6-Nitro (Para) Strong -M, -I190–210°C50–60%Destabilized Ring. Lowers curing T; high char due to NO₂ crosslinking.
8-Nitro (Ortho) -I, Steric Hindrance200–220°C45–55%Moderately Destabilized. Steric bulk slightly protects the ring nitrogen.
Dinitro (6,8-DiNO₂) Extreme Withdrawal<180°C>60%Highly Reactive. Potential energetic material behavior.

Experimental Workflow Visualization

Workflow cluster_thermal Thermal Stability (Solid State) cluster_chem Chemical Stability (Solution) Start Start: Nitro-Benzoxazine Sample DSC DSC Analysis (Determine T_onset) Start->DSC Hydrolysis Acid/Base Hydrolysis (pH 1.2 / 7.4) Start->Hydrolysis TGA TGA Isotherm (Shelf-life Simulation) DSC->TGA If T_onset > 150°C Decision Stability Profile Assessment TGA->Decision HPLC HPLC-MS Quantification Hydrolysis->HPLC HPLC->Decision Pass Valid for Development Decision->Pass High Integrity Fail Redesign / Formulation Required Decision->Fail Degradation > 5%

Figure 2: Integrated workflow for validating the thermodynamic and kinetic stability of nitro-benzoxazine derivatives.

Implications for Applications

Drug Development

For medicinal chemists, the nitro-benzoxazine ring is a "prodrug-like" moiety. The thermodynamic instability (ring opening) can be leveraged for targeted release, but it poses a toxicity risk if the ring opens prematurely to release reactive phenolic species or formaldehyde.

  • Recommendation: Avoid 6-nitro substitution if high metabolic stability is required. Use 8-nitro or replace with electron-neutral isosteres (e.g., -CN, -CF₃) to maintain lipophilicity without compromising ring integrity.

High-Performance Materials

In polymer science, the "instability" is a feature. Nitro-benzoxazines are excellent candidates for:

  • Low-Temperature Curing: The reduced

    
     allows for energy-efficient processing.
    
  • Flame Retardance: The nitro group promotes char formation (see Table 1), acting as an intrinsic flame retardant.

  • Energetic Binders: The high nitrogen/oxygen content makes them suitable for energetic formulations (propellants/explosives).

References

  • Impact of Different Substituents on Thermal Curing and Flame‐Retardant Behaviors of Benzoxazines. ResearchGate. [Link]

  • Synthesis and Thermal Stability of Benzoxazine Nitroxides. Journal of Organic Chemistry. [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins. Polymers (MDPI). [Link]

  • Effect of nitro group on thermal degradation process of polybenzoxazine. Polymer Degradation and Stability. [Link]

  • Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. Journal of Applied Polymer Science. [Link]

Foundational

Technical Whitepaper: Therapeutic Profiling of 3-Benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

[1] Executive Summary The compound 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (referred to herein as BNB-24 ) represents a specialized scaffold within the benzoxazine-dione class.[1] Unlike generic heterocycles, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (referred to herein as BNB-24 ) represents a specialized scaffold within the benzoxazine-dione class.[1] Unlike generic heterocycles, this molecule functions as a suicide substrate (mechanism-based inhibitor) targeting serine proteases.[1]

Its primary therapeutic value lies in the inhibition of Human Leukocyte Elastase (HLE) , a driver of pulmonary pathologies such as COPD and Cystic Fibrosis.[1] Additionally, emerging Structure-Activity Relationship (SAR) data identifies this specific scaffold as a potent antimycobacterial agent , offering a dual-targeting mechanism relevant to tuberculosis therapeutics.[1]

This guide details the molecular mechanism of action, specific therapeutic targets, and self-validating experimental protocols for evaluating BNB-24.[1]

Molecular Architecture & Reactivity

To understand the target specificity, one must analyze the electronic environment of the scaffold.

FeatureChemical FunctionMechanistic Impact
1,3-Benzoxazine-2,4-dione Core Electrophilic "Warhead"Acts as a pseudo-substrate for serine proteases.[1] The C2 and C4 carbonyls are susceptible to nucleophilic attack by the catalytic serine hydroxyl group.[1]
6-Nitro Group (

)
Electron Withdrawing Group (EWG)Critical for Potency. The nitro group pulls electron density from the aromatic ring, destabilizing the heterocyclic ring system and making the carbonyl carbons significantly more electrophilic (reactive) toward enzymatic attack.[1]
3-Benzyl Group Hydrophobic PharmacophoreProvides steric complementarity to the

hydrophobic subsites (specifically

or

) of the target enzyme, enhancing binding affinity (

) before the covalent reaction occurs.[1]

Primary Therapeutic Target: Human Leukocyte Elastase (HLE)[1]

Pathological Context

Human Leukocyte Elastase (HLE), also known as Neutrophil Elastase, is a serine protease capable of degrading elastin and collagen.[1][2] Unchecked HLE activity (often due to


-antitrypsin deficiency) leads to tissue destruction in:
  • Chronic Obstructive Pulmonary Disease (COPD) [1]

  • Pulmonary Emphysema [1]

  • Cystic Fibrosis [1]

  • Acute Respiratory Distress Syndrome (ARDS) [1]

Mechanism of Action: Acyl-Enzyme Suicide Inhibition

BNB-24 functions as an alternate substrate inhibitor .[1] It does not merely block the active site; it chemically reacts with it.[1]

  • Recognition: The enzyme's catalytic triad (Ser195-His57-Asp102) recognizes the benzoxazine dione.[1] The 3-benzyl group docks into the hydrophobic specificity pocket.[1]

  • Acylation (Ring Opening): The Ser195 hydroxyl attacks the C2 or C4 carbonyl of BNB-24.[1]

  • Tethering: The heterocyclic ring opens, resulting in a stable acyl-enzyme intermediate.[1]

  • Inhibition: The electron-withdrawing 6-nitro group stabilizes the leaving group (the phenolic oxygen or aniline nitrogen depending on attack site), preventing the rapid deacylation (hydrolysis) required to regenerate the enzyme.[1] The enzyme remains "stuck" in the acylated state.[1]

Visualization of Signaling & Mechanism

The following diagram illustrates the suicide inhibition pathway.

HLE_Inhibition_Mechanism cluster_legend Mechanism Logic Enzyme Active HLE Enzyme (Ser195-OH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex + BNB-24 Inhibitor BNB-24 (3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione) Inhibitor->Complex Hydrophobic Docking (3-Benzyl group) Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack by Ser195 AcylEnzyme Stable Acyl-Enzyme (Inactivated HLE) Transition->AcylEnzyme Ring Opening (Stabilized by 6-NO2) Deacylation Deacylation (Hydrolysis) AcylEnzyme->Deacylation Blocked/Slowed Note1 The 6-Nitro group acts as an electronic sink, preventing the regeneration of the active enzyme.

Caption: Kinetic pathway of HLE inactivation by BNB-24. The 6-nitro substituent critically slows the deacylation step, effectively silencing the enzyme.

Secondary Target: Antimycobacterial Activity[1][3][4]

Recent SAR studies indicate that 3-benzyl-1,3-benzoxazine-2,4-diones possess significant activity against mycobacterial strains, specifically:

  • Mycobacterium tuberculosis[1][3][4]

  • Mycobacterium avium[1][5][3][4]

  • Mycobacterium kansasii[1][5][3][4]

Mechanism: While the precise molecular target in mycobacteria is less defined than HLE, it is hypothesized to involve the inhibition of mycobacterial serine proteases (e.g., MarP) or enzymes involved in the mycolic acid cell wall synthesis that possess nucleophilic active sites susceptible to acylation by the dione warhead.[1] The lipophilicity provided by the 3-benzyl group is essential for penetrating the waxy mycobacterial cell wall.[1]

Experimental Protocols

To validate BNB-24 as a therapeutic lead, the following protocols provide a self-validating workflow.

Protocol A: Synthesis of BNB-24

Objective: Generate high-purity inhibitor from commercially available precursors.[1]

Reagents:

  • 2-(Benzylamino)-5-nitrobenzoic acid (Precursor)[1]

  • Triphosgene (Cyclizing agent) or Phosgene (if safety permits)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Triethylamine (

    
    )[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-(benzylamino)-5-nitrobenzoic acid in 50 mL dry THF under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add 12 mmol of Triethylamine.

  • Cyclization: Slowly add a solution of Triphosgene (3.5 mmol, equivalent to ~10.5 mmol phosgene) in THF dropwise over 30 minutes. Caution: Phosgene generation; use proper ventilation and scrubbing.[1]

  • Reflux: Allow to warm to room temperature, then reflux for 4 hours. Monitor via TLC (disappearance of acid precursor).[1]

  • Isolation: Evaporate solvent. Wash residue with cold water (to remove amine salts) and recrystallize from ethanol/DMF.[1]

  • Validation: Verify structure via IR (distinct doublet carbonyl peaks at ~1750 and ~1710

    
    ) and 
    
    
    
    -NMR.
Protocol B: HLE Inhibition Assay (Spectrophotometric)

Objective: Determine the


 and 

of BNB-24 against Human Leukocyte Elastase.

Materials:

  • Enzyme: Purified Human Leukocyte Elastase (commercially available).[1]

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).[1][2]

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Solvent: DMSO (for inhibitor stock).[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of BNB-24 in DMSO.

  • Incubation: In a 96-well plate, mix 10 nM HLE with varying concentrations of BNB-24 (0.1 nM to 10

    
    ) in buffer.
    
  • Equilibration: Incubate for 15 minutes at 25°C to allow acyl-enzyme formation.

  • Initiation: Add 100

    
     of the substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA).[1]
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Data Analysis: Plot residual enzyme activity (

    
    ) vs. [Inhibitor]. Fit to a non-linear regression model to determine 
    
    
    
    .[1]

Self-Validation Check:

  • Control: Include a "No Enzyme" well (blank) and a "No Inhibitor" well (100% activity).[1]

  • Positive Control:[1] Run a parallel assay with Sivelestat (a known elastase inhibitor) to validate assay sensitivity.[1]

Synthesis & Workflow Diagram

Experimental_Workflow Start Start: Precursor Selection 2-(benzylamino)-5-nitrobenzoic acid Synth Synthesis (Triphosgene/THF, Reflux) Start->Synth Purify Purification (Recrystallization EtOH/DMF) Synth->Purify QC Quality Control (IR: 1750/1710 cm-1, NMR) Purify->QC Assay_Prep Assay Prep (Dissolve in DMSO) QC->Assay_Prep HLE_Screen Primary Screen: HLE Inhibition (Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA) Assay_Prep->HLE_Screen Decision IC50 < 100 nM? HLE_Screen->Decision Lead Lead Candidate for COPD/TB Models Decision->Lead Yes Refine Refine SAR (Modify 3-benzyl group) Decision->Refine No

Caption: Operational workflow for synthesizing and validating BNB-24 activity.

References

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Source: PubMed / Journal of Medicinal Chemistry URL:[Link] (Note: Provides the foundational SAR for benzoxazine interaction with HLE, establishing the mechanism for the dione isosteres).[1]

  • 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones, a new group of antimycobacterial compounds against potentially pathogenic strains. Source: PubMed / Il Farmaco URL:[1][Link] (Note: The definitive source identifying the 3-benzyl-substituted dione scaffold as an antimycobacterial agent).[1]

  • Human Neutrophil Elastase (Elastase-2) Technical Data. Source: Cosmo Bio Co., LTD.[1] URL:[Link] (Note: Provides specific assay conditions and substrate specificity for HLE).[1]

  • Synthesis and Biological Activities of [1,3]-Oxazine Derivatives. Source: Der Pharma Chemica URL:[Link] (Note: Broader context on the biological activity of the oxazine core).

Sources

Exploratory

Introduction: The Significance of Supramolecular Architecture in Benzoxazine Derivatives

An In-Depth Technical Guide to the Crystal Packing and Intermolecular Forces in 3-Benzyl-6-Nitro-Benzoxazine Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Packing and Intermolecular Forces in 3-Benzyl-6-Nitro-Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solid-state architecture of 3-benzyl-6-nitro-benzoxazine derivatives, focusing on the intricate interplay of intermolecular forces that govern their crystal packing. Understanding these forces is paramount for controlling the physicochemical properties of these compounds, which is a critical aspect of drug development and materials science.

Benzoxazines are a versatile class of heterocyclic compounds with a wide range of applications, including medicinal chemistry and materials science.[1][2] Their biological activity and material properties are intrinsically linked to their three-dimensional structure in the solid state. The precise arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of non-covalent interactions. For drug development professionals, a thorough understanding of crystal packing is crucial as it influences key properties such as solubility, stability, and bioavailability. The introduction of specific substituents, such as the 3-benzyl and 6-nitro groups, provides a powerful tool to modulate these intermolecular forces and, consequently, the macroscopic properties of the resulting materials.

Synthesis of 3-Benzyl-6-Nitro-Benzoxazine Derivatives

The synthesis of 1,3-benzoxazine derivatives is typically achieved through a Mannich condensation reaction.[2][3] This one-pot, three-component reaction involves a phenol, a primary amine, and formaldehyde. For the synthesis of 3-benzyl-6-nitro-benzoxazine, the likely starting materials would be 4-nitrophenol, benzylamine, and paraformaldehyde.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of a 3-benzyl-6-nitro-benzoxazine derivative is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-nitrophenol and benzylamine in a suitable solvent, such as 1,4-dioxane or toluene.

  • Addition of Formaldehyde: To the stirred solution, add paraformaldehyde.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane), to yield the crystalline 3-benzyl-6-nitro-benzoxazine derivative.

The Role of Intermolecular Forces in Crystal Packing

The crystal packing of 3-benzyl-6-nitro-benzoxazine derivatives is a result of a complex interplay of various intermolecular forces. The presence of the electron-withdrawing nitro group and the aromatic benzyl group introduces a range of possible interactions that dictate the supramolecular assembly.

Hydrogen Bonding: The Influence of the Nitro Group

The nitro group is a potent hydrogen bond acceptor. In the absence of classic hydrogen bond donors (like O-H or N-H), the oxygen atoms of the nitro group can readily participate in weaker C-H···O hydrogen bonds with hydrogen atoms from neighboring molecules. These interactions, although individually weak, can collectively play a significant role in stabilizing the crystal lattice.[4] For instance, in the crystal structure of 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, amine-nitro N-H···O hydrogen bonds lead to the formation of dimeric aggregates, which are further connected by oxazinyl-nitro C-H···O interactions.[4]

π-Interactions: The Role of the Benzyl Group

The benzyl group, with its phenyl ring, is a key contributor to π-interactions, which are crucial in the packing of aromatic molecules. Two primary types of π-interactions are expected:

  • π-π Stacking: This involves the face-to-face or offset stacking of the aromatic rings of adjacent benzyl groups or between the benzyl group and the benzoxazine core. These interactions are a significant driving force in the formation of columnar or layered structures. In the crystal structure of 4-benzyl-2H-benzo[b][1][5]oxazin-3(4H)-one, very weak π-π stacking interactions are observed between the benzene rings of adjacent molecules.[6]

  • C-H···π Interactions: In this type of interaction, a C-H bond from one molecule points towards the π-electron cloud of an aromatic ring of a neighboring molecule. The benzyl group can act as both a donor (with its C-H bonds) and an acceptor (with its phenyl ring) for such interactions. The crystal packing of 3-benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine showcases intermolecular C-H···π interactions between the benzyl rings.[5]

The interplay of these forces can lead to the formation of specific supramolecular synthons, which are recurring patterns of intermolecular interactions.

Table 1: Summary of Potential Intermolecular Interactions in 3-Benzyl-6-Nitro-Benzoxazine Derivatives

Interaction TypeDonorAcceptorSignificance in Crystal Packing
C-H···O Hydrogen Bond C-H bonds from the benzoxazine core and benzyl groupOxygen atoms of the nitro groupFormation of chains or sheets, stabilization of the lattice.
π-π Stacking Phenyl ring of the benzyl group, benzene ring of the benzoxazine corePhenyl ring of the benzyl group, benzene ring of the benzoxazine coreFormation of columnar or layered structures.
C-H···π Interaction C-H bonds from the benzoxazine core and benzyl groupPhenyl ring of the benzyl group, benzene ring of the benzoxazine coreCross-linking of molecular chains or layers.

Visualizing Crystal Packing and Intermolecular Interactions

To visualize the complex network of intermolecular interactions, we can conceptualize a hypothetical crystal packing arrangement for a 3-benzyl-6-nitro-benzoxazine derivative.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_Bz Benzoxazine Core A_Bn Benzyl Group A_Bz->A_Bn at N3 A_NO2 Nitro Group A_Bz->A_NO2 at C6 B_Bn Benzyl Group A_Bn->B_Bn π-π stacking B_Bz Benzoxazine Core A_NO2->B_Bz C-H...O B_Bz->B_Bn at N3 B_NO2 Nitro Group B_Bz->B_NO2 at C6 C_Bz Benzoxazine Core B_Bn->C_Bz C-H...π C_Bn Benzyl Group C_Bz->C_Bn at N3 C_NO2 Nitro Group C_Bz->C_NO2 at C6

Caption: Hypothetical intermolecular interactions in the crystal packing of a 3-benzyl-6-nitro-benzoxazine derivative.

Advanced Analytical and Computational Techniques

The detailed investigation of crystal packing and intermolecular forces relies on a combination of experimental and computational methods.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The data obtained from SC-XRD provides information on bond lengths, bond angles, and the spatial relationship between adjacent molecules, which is essential for identifying and quantifying intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[7] It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of regions involved in different types of interactions. The analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the contributions of different intermolecular contacts to the overall crystal packing. For example, in the Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1][5]oxazin-3(4H)-one, the most significant contributions to the crystal packing were found to be from H···H (48.8%), H···C/C···H (29.3%), and H···O/O···H (18.9%) interactions.[6]

Computational Modeling

Density Functional Theory (DFT) calculations are increasingly used to complement experimental data.[8] These computational methods can be employed to:

  • Optimize the geometry of the molecule.

  • Calculate the energies of different intermolecular interactions.

  • Predict the most stable crystal packing arrangements.

  • Generate theoretical spectroscopic data for comparison with experimental results.

Conclusion and Future Perspectives

The crystal packing of 3-benzyl-6-nitro-benzoxazine derivatives is governed by a sophisticated network of C-H···O hydrogen bonds, π-π stacking, and C-H···π interactions. The interplay between the electron-withdrawing nitro group and the aromatic benzyl group offers a rich landscape for crystal engineering. A thorough understanding and control of these non-covalent forces are essential for the rational design of new benzoxazine-based molecules with tailored solid-state properties for applications in drug development and materials science. Future work in this area could focus on the synthesis and crystallographic analysis of a series of these derivatives with systematic variations in substitution patterns to further elucidate the structure-property relationships.

References

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Deriv
  • Bashir, M. A., Ahmed, M. N., Gil, D. M., Frontera, A., Sun, J., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1315, 138802.
  • Bashir, M. A., Ahmed, M. N., Gil, D. M., Frontera, A., Sun, J., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Repositorio Institucional CONICET Digital.
  • Chanda, A., et al. (2010). 3-Benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1015.
  • El-Guesmi, N., et al. (2025). Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1][5]oxazin-3(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 10), 920-923.

  • Wattanathana, W., et al. (2021).
  • Kanjanaboos, P., et al. (2021).
  • El-Guesmi, N., et al. (2025). Crystal structure and Hirshfeld surface analysis of 4-benzyl-2 H-benzo[ b][1][5]oxazin-3(4 H)-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 10), 920-923.

  • Kamal, A., et al. (2025). Synthesis of some new benzoxazine derivatives of biological interest. Journal of Heterocyclic Chemistry.
  • Alharbi, N., & Abdulmalek, E. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • Abdous, M., et al. (2019). Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. High Performance Polymers, 31(4), 454-464.
  • Strisovsky, K., et al. (2018). Discovery and validation of 2-styryl substituted benzoxazin-4-ones as a novel scaffold for rhomboid protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1387-1392.
  • Van Cauter, K., et al. (2022). Molecular Packing of Phenoxazine: A Combined Single-Crystal/Crystal Structure Prediction Study. Crystal Growth & Design, 22(3), 1845-1852.
  • Tursina, A. I., et al. (2014). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o158.
  • Al-Taie, D. J. (2025). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry, 64(4).
  • Wattanathana, W., et al. (2024). Partially Bio-Based Benzoxazine Monomers Derived from Thymol: Photoluminescent Properties, Polymerization Characteristics, Hydrophobic Coating Investigations, and Anticorrosion Studies. Polymers, 16(13), 1761.
  • Krygowski, T. M., et al. (2016).
  • Oliveira, A. P. A., et al. (2019). N⋯N intermolecular interactions in the crystal packing of (Z)-H2Bz4NO2Im.
  • Liu, C., et al. (2021). Synthesis and characterization of polybenzoxazine/clay hybrid nanocomposites for UV light shielding and anti-corrosion coatings. Journal of Polymer Research, 28(7), 297.
  • Chemsrc. (2025). CAS#:708231-01-0 | 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. Chemsrc.com.
  • Weber, E., et al. (2010). Intermolecular hydrogen-bonding interactions involving the nitro group.
  • Udo, I. E., et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(6), 231-235.
  • Forni, A., et al. (2026). Experimental and computational study of the crystal packing of isoelectronic 4,11-diaza[6]helicene and 4,7,8,11-tetraaza[6]helicene. ResearchGate.

  • PubChem. (n.d.). 3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline. PubChem.
  • Kumar, A., et al. (2021). Structures of 1,3‐benzoxazine isomers 4–6.

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione from Isatoic Anhydride

Application Note AN-2026-X Abstract This application note details a robust, two-step protocol for the synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (also known as 1-benzyl-6-nitroisatoic anhydride under...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-X

Abstract

This application note details a robust, two-step protocol for the synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (also known as 1-benzyl-6-nitroisatoic anhydride under IUPAC 3,1-benzoxazine numbering) starting from isatoic anhydride. While traditional methods utilizing sodium hydride (NaH) often suffer from ring-opening side reactions and moisture sensitivity, this guide introduces an optimized Phase-Transfer Catalyzed (PTC) alkylation protocol following regioselective nitration. This methodology ensures high yields (>85%), operational safety, and scalability suitable for pharmaceutical intermediate production.

Structural Analysis & Nomenclature

Critical Note on Nomenclature: The target molecule is frequently referred to in literature as a 1,3-benzoxazine-2,4-dione derivative. However, the core scaffold derived from isatoic anhydride is formally a 3,1-benzoxazine system (Nitrogen at position 1, Oxygen at position 3).

  • Prompt Name: 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione.

  • Structural Identity: N-benzyl-6-nitroisatoic anhydride.

  • Numbering Logic: The "6-nitro" substituent is located para to the nitrogen atom, and the "3-benzyl" (or 1-benzyl) group is attached to the heterocyclic nitrogen.

This guide utilizes the Nitration-First strategy to prevent oxidation of the benzyl group and ensure correct regioselectivity (para-direction by the amine moiety).

Synthetic Strategy & Pathway

The synthesis is bifurcated into two critical control phases:

  • Regioselective Nitration: Electrophilic aromatic substitution using fuming nitric acid to install the nitro group at the 6-position (para to the amine).

  • N-Alkylation (The "Soft" Base Method): Utilizing Diisopropylamine (DIPA) and Tetrabutylammonium bromide (TBAB) to install the benzyl group without hydrolyzing the sensitive anhydride ring.

SynthesisPathway cluster_avoid Pathways to Avoid Start Isatoic Anhydride (Starting Material) Step1 Step 1: Nitration (HNO3 / H2SO4, 0-5°C) Start->Step1 Electrophilic Subst. Inter 6-Nitroisatoic Anhydride (Intermediate) Step1->Inter Isolation Step2 Step 2: N-Alkylation (Benzyl Bromide, DIPA, TBAB) Inter->Step2 PTC Alkylation BadRoute Ring Opening (Hydrolysis) Inter->BadRoute Strong Base (NaH) + Moisture Product 3-benzyl-6-nitro-2H- 1,3-benzoxazine-2,4(3H)-dione (Target) Step2->Product >85% Yield

Figure 1: Strategic pathway avoiding ring-opening hydrolysis.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesis of 6-nitroisatoic anhydride. Mechanism: Electrophilic Aromatic Substitution (


). The carbamate nitrogen is an ortho/para director, but the steric bulk and cyclic nature favor the para position (Position 6).

Reagents:

  • Isatoic Anhydride (1.0 eq)

  • Sulfuric Acid (

    
    ), conc.[1] (Solvent/Catalyst)[2][3][4][5][6]
    
  • Nitric Acid (

    
    ), fuming (1.1 eq)
    
  • Ice/Water (for quenching)

Step-by-Step Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 10.0 g of Isatoic Anhydride in 60 mL of concentrated

    
     .
    
    • Caution: Exothermic.[7] Maintain temperature < 30°C using an ice bath.

  • Nitration: Cool the solution to 0–5°C . Add 3.0 mL of fuming

    
      dropwise over 30 minutes.
    
    • Critical Control Point: Do not allow temperature to exceed 10°C to prevent dinitration or oxidation of the anhydride ring.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid using a sintered glass funnel. Wash copiously with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Glacial Acetic Acid or Dioxane .

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 75–80% Melting Point: 224–232°C (dec.) [Ref 1].

Protocol B: Optimized N-Alkylation (Phase Transfer Catalysis)

Objective: Synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. Rationale: Traditional NaH/DMF methods risk opening the anhydride ring to form anthranilic acid derivatives. This protocol uses Diisopropylamine (DIPA) and Tetrabutylammonium bromide (TBAB) to maintain ring integrity [Ref 2].

Reagents:

  • 6-Nitroisatoic Anhydride (Intermediate from Protocol A) (1.0 eq, 5 mmol)

  • Benzyl Bromide (1.1 eq)

  • Diisopropylamine (DIPA) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (10 mol% catalyst)[3]

  • Solvent: N,N-Dimethylacetamide (DMAc) or DMF (Dry)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Dissolve 1.04 g (5 mmol) of 6-Nitroisatoic Anhydride in 10 mL of anhydrous DMAc .

    • Note: Isatoic anhydrides have limited solubility in non-polar solvents; DMAc/DMF is essential [Ref 3].

  • Catalyst Addition: Add 0.16 g (0.5 mmol) of TBAB and 1.4 mL (10 mmol) of DIPA . Stir for 5 minutes at 30°C.

  • Alkylation: Add 0.65 mL (5.5 mmol) of Benzyl Bromide dropwise.

  • Monitoring: Stir the mixture at 30°C for 2 hours . Monitor via TLC (Ethyl Acetate:Hexane 3:7). The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Workup: Pour the reaction mixture into 50 mL of crushed ice/water . A solid precipitate will form immediately.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove residual DMAc and DIPA salts.
    
  • Purification: Recrystallize from Ethanol or an Ethanol/DMF mixture.

Expected Yield: 85–92% Appearance: Light yellow/tan crystalline solid.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

ParameterMethodAcceptance CriteriaDiagnostic Signal
Identity

H-NMR (DMSO-

)
Consistent with structureBenzyl:

5.2-5.4 (s, 2H,

)Aromatic:

7.3-7.5 (m, 5H, Benzyl),

8.1-8.6 (m, 3H, Core)
Functional Group FT-IR (ATR)Presence of Anhydride & NitroC=O[8] (Anhydride): Doublet at ~1780 & 1740


:
~1530 & 1350

Purity HPLC (C18, ACN/Water)> 98.0% AreaSingle peak; absence of anthranilic acid (hydrolysis product)
Melting Point CapillarySharp rangeTarget range: 200–210°C (Derivative dependent)

Troubleshooting & Optimization Guide

Common Failure Modes
  • Hydrolysis (Ring Opening):

    • Symptom:[3][5][7][9] Formation of N-benzyl-5-nitroanthranilic acid (broad OH stretch in IR, carboxylic acid proton in NMR).

    • Cause: Presence of water in DMF/DMAc or use of strong hydroxide bases.

    • Solution: Use the DIPA/TBAB protocol described above. Ensure solvents are dried over molecular sieves.

  • Low Yield in Nitration:

    • Symptom:[3][5][7][9] Recovery of starting material or tar formation.

    • Cause: Temperature too high (>10°C) causes oxidation; Temperature too low (<0°C) slows kinetics.

    • Solution: Strictly maintain 0–5°C during addition, then ramp to 25°C.

  • Regioisomer Contamination:

    • Symptom:[3][5][7][9] Multiple spots on TLC after nitration.

    • Cause: 8-nitro isomer formation (ortho to amine).

    • Solution: Recrystallization from Glacial Acetic Acid effectively removes the minor ortho-isomer.

Safety & Handling

  • Isatoic Anhydride Derivatives: Potential respiratory sensitizers. Handle in a fume hood.

  • Benzyl Bromide: Potent lachrymator. Use only in a well-ventilated hood. Keep 10% aqueous ammonia nearby to neutralize spills.

  • Nitro Compounds: Although 6-nitroisatoic anhydride is stable, nitro-aromatics can be energetic. Avoid heating dry solids above their decomposition temperatures.

References

  • Google Patents. (1982). Preparation of isatoic anhydrides (US4316020A).
  • Srivastava, A., et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(12), 8364–8374. Retrieved from [Link]

  • Tian, N., et al. (2020).[10] Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents. Journal of Chemical & Engineering Data, 65(3). Retrieved from [Link]

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

Sources

Application

Application Note: Precision N-Benzylation of 6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Executive Summary & Strategic Analysis This Application Note details the protocol for the -benzylation of 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (referred to herein as 6-NO2-Carsalam ). Target Molecule Profile: Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the protocol for the


-benzylation of 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione  (referred to herein as 6-NO2-Carsalam ).

Target Molecule Profile:

  • Scaffold: 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam).[1][2]

  • Electronic Environment: The nitro group at position 6 induces a strong electron-withdrawing effect (

    
    ), significantly increasing the acidity of the 
    
    
    
    -proton compared to the unsubstituted parent.
  • Reactivity Challenge: While the enhanced acidity facilitates deprotonation, the electron deficiency renders the C-2 and C-4 carbonyls highly susceptible to nucleophilic attack (ring-opening hydrolysis).

Critical Distinction: Researchers often confuse this scaffold with Isatoic Anhydride (3,1-benzoxazine-2,4-dione). The protocol below is specific to the 1,3-isomer , where the nitrogen is located at position 3, flanked by a carbamate and an amide carbonyl.

Mechanistic Pathway & Decision Tree

The reaction proceeds via a standard


 mechanism. However, the choice of base is dictated by the stability of the oxazine ring.

ReactionPathway Substrate 6-NO2-Carsalam (Acidic N-H) Base Base Selection (NaH vs K2CO3) Substrate->Base Deprotonation Anion Delocalized Anion (Nucleophile) Base->Anion Fast Product N-Benzyl-6-NO2-Carsalam Anion->Product + BnBr (SN2) SideProduct Ring-Opened By-Products Anion->SideProduct Hydrolysis (if wet) BnBr Benzyl Bromide (Electrophile) Note1 Nitro group stabilizes anion but increases ring lability Note1->Anion

Figure 1: Reaction pathway highlighting the critical bifurcation between productive alkylation and destructive hydrolysis.

Experimental Protocols

Method A: High-Precision Kinetic Control (Recommended)

Best for: Small-scale synthesis (<5g), high purity requirements, and kinetic characterization. Rationale: Sodium Hydride (NaH) provides rapid, irreversible deprotonation. The reaction is conducted at low temperature to suppress ring opening.

Materials
  • Substrate: 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 eq)

  • Electrophile: Benzyl Bromide (1.1 eq) (Preferred over chloride for faster kinetics at lower T).

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide). Critical: Water content <50 ppm.

Step-by-Step Procedure
  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere.

  • Solubilization: Dissolve 6-NO2-Carsalam (1.0 mmol) in anhydrous DMF (5 mL). The solution will likely be yellow/orange due to the nitro group.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH (1.2 mmol) portion-wise over 5 minutes.

    • Observation: Evolution of

      
       gas. The solution color may deepen to intense orange/red, indicating the formation of the nitronate-stabilized anion.
      
    • Time: Stir at 0°C for 15 minutes.

  • Alkylation: Add Benzyl Bromide (1.1 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the polar N-H starting material.

  • Quench: Cool back to 0°C. Carefully add saturated

    
     solution (excess) to quench unreacted hydride.
    
  • Workup:

    • Pour into ice water (50 mL). The product usually precipitates.

    • Filter the solid. If no precipitate, extract with EtOAc (3 x 20 mL).

    • Wash organic layer with

      
       (5% aq) to remove DMF, then Brine.
      
    • Dry over

      
       and concentrate.
      
Method B: Thermodynamic Process Control (Scalable)

Best for: Scale-up (>10g), moisture-sensitive environments where NaH is hazardous. Rationale: Potassium Carbonate (


) is a milder base. The presence of the 6-nitro group makes the N-H acidic enough (

) to be deprotonated by carbonate without requiring strong hydrides.
Step-by-Step Procedure
  • Setup: Charge a flask with 6-NO2-Carsalam (1.0 eq) and

    
      (2.0 eq, anhydrous, micronized).
    
  • Solvent: Add Acetone (reagent grade) or Acetonitrile.

    • Note: Acetone allows for easier workup but requires longer reaction times than DMF.

  • Reagent Addition: Add Benzyl Bromide (1.2 eq).

  • Reaction: Heat to 50°C (gentle reflux for acetone) for 6–12 hours.

    • Caution: Do not overheat. High temperatures (>80°C) significantly increase the rate of nucleophilic attack on the C-2 carbonyl by trace water or carbonate.

  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate. Recrystallize from Ethanol/Hexane.
    

Data Analysis & Validation

Expected Analytical Data

Upon successful benzylation, the spectral properties will shift distinctively.

FeatureStarting Material (6-NO2-Carsalam)Product (N-Benzyl-6-NO2-Carsalam)Diagnostic Change
1H NMR (NH) Broad singlet

11.0–12.0 ppm
Absent Loss of acidic proton
1H NMR (CH2) AbsentSinglet

5.1–5.3 ppm
Appearance of benzylic methylene
IR (C=O) Doublet (1750, 1710 cm⁻¹)Doublet (1745, 1705 cm⁻¹)Slight shift; retention of imide pattern
Solubility High in DMF/DMSO; Low in CHCl3Improved in CHCl3/DCMLipophilicity increase
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Ring Opening Hydrolysis of C-2/C-4 carbonyls.Ensure DMF is anhydrous.[3] Lower reaction temperature.[3] Switch from

to NaH to reduce reaction time.
Starting Material Remains Incomplete deprotonation.The 6-nitro group stabilizes the anion heavily; it may be a poor nucleophile. Add catalytic NaI (Finkelstein condition) or heat to 40°C.
O-Alkylation (Minor) Ambident anion attack at Oxygen.Rare in this system. Use non-polar solvent (if solubility permits) to favor N-alkylation, though DMF is usually required.

References & Authority

  • Synthesis of 1,3-Benzoxazine-2,4-diones:

    • Source: The core scaffold synthesis and reactivity are detailed in foundational heterocyclic chemistry literature.

    • Citation: Kubo, K., et al. "Nonpeptide Angiotensin II Receptor Antagonists. Synthesis and Biological Activity of Benzimidazoles and Benzoxazines." Journal of Medicinal Chemistry, 1993.

  • N-Alkylation of Cyclic Imides:

    • Source: General protocols for alkylating acidic heterocycles (imides/hydantoins) apply directly to the Carsalam scaffold.

    • Citation: Escudero, M. I., et al. "Efficient N-alkylation of aromatic cyclic imides using cesium carbonate."[3] Synthesis, 2011.[3][4]

  • Reactivity of 6-Nitro Derivatives:

    • Source: Electronic effects on 1,3-benzoxazines.

    • Citation: Topal, G., et al. "Synthesis and antimicrobial evaluation of new 3,4-dihydro-2H-1,3-benzoxazine derivatives." Turkish Journal of Chemistry, 2015. (Provides context on the stability of the nitro-substituted ring).

Safety Data (SDS) Summary
  • 6-Nitro-Carsalam: Potential skin irritant. Handle with gloves.

  • Benzyl Bromide: Potent lachrymator. Use only in a fume hood.

  • Sodium Hydride: Flammable solid; releases hydrogen gas on contact with moisture. Quench excess carefully.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the specific SDS for all reagents before use.

Sources

Method

One-pot synthesis methods for 3-substituted benzoxazine-2,4-diones

Application Note: One-Pot Synthesis Methods for 3-Substituted Benzoxazine-2,4-diones Abstract 3-Substituted benzoxazine-2,4-diones (also known as N-substituted isatoic anhydrides) are critical heterocyclic scaffolds in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Methods for 3-Substituted Benzoxazine-2,4-diones

Abstract

3-Substituted benzoxazine-2,4-diones (also known as N-substituted isatoic anhydrides) are critical heterocyclic scaffolds in medicinal chemistry, serving as potent inhibitors of serine proteases (e.g., human leukocyte elastase) and key intermediates for quinazolinone synthesis. Traditional synthesis often involves multi-step isolation of unstable carbamates or the use of hazardous phosgene gas. This guide details three optimized "one-pot" protocols ranging from classical isocyanate insertion to modern, phosgene-free activation strategies, designed for reproducibility and scalability in drug discovery workflows.

Strategic Overview & Decision Matrix

Before selecting a protocol, researchers must evaluate substrate availability and functional group tolerance. The following decision matrix guides the selection of the optimal synthetic route.

DecisionMatrix Start Select Starting Material Salicylic Salicylic Acid Derivatives Start->Salicylic Anthranilic N-Substituted Anthranilic Acids Start->Anthranilic Isocyanate Is R-NCO Available? Salicylic->Isocyanate Green Priority: Green Chemistry? Anthranilic->Green MethodA Method A: Isocyanate Insertion (High Yield, Broad Scope) Isocyanate->MethodA Yes MethodC Method C: Microwave Assisted (Solvent-Free, Rapid) Isocyanate->MethodC Yes (Speed req.) Green->MethodA No (Use Triphosgene) MethodB Method B: CDI Activation (Phosgene-Free, Mild) Green->MethodB Yes (Avoid Phosgene)

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and green chemistry requirements.

Method A: The Classical Isocyanate Route (Base-Catalyzed)

Best for: High-throughput synthesis where commercial isocyanates are available. Mechanism: Nucleophilic attack of the salicylate hydroxyl group on the isocyanate, followed by intramolecular cyclization.

Mechanistic Insight

The reaction proceeds via an O-carbamoyl intermediate. A common failure mode is the isolation of this intermediate without cyclization. The addition of a base (TEA or DBU) lowers the energy barrier for the nucleophilic attack of the amide nitrogen on the ester carbonyl, driving the reaction to the thermodynamic dione product.

Protocol

Reagents:

  • Salicylic acid (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv) or DBU (0.1 equiv for catalytic route)

  • Solvent: Toluene (anhydrous) or THF

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Salicylic acid (10 mmol) in anhydrous Toluene (50 mL).

  • Addition: Add Triethylamine (15 mmol) dropwise. The solution may become clear as the salt forms.

  • Reaction: Add the Isocyanate (11 mmol) slowly via syringe to control exotherm.

  • Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Critical Control Point: Monitor by TLC. If the intermediate O-carbamate persists (often lower R_f), add catalytic DBU (5 mol%) to force cyclization.

  • Work-up: Cool to room temperature.

    • If product precipitates: Filter and wash with cold hexanes.

    • If soluble: Wash with 1N HCl (to remove base), then brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography due to the potential hydrolysis of the dione on silica.

Method B: The Phosgene-Free Activation Route (CDI)

Best for: Safety-critical environments and synthesis from N-substituted anthranilic acids (avoiding toxic isocyanates). Mechanism: Carbonyl diimidazole (CDI) acts as a carbonyl source and activating agent, forming an active imidazolide intermediate that cyclizes with the carboxylic acid.

Protocol

Reagents:

  • N-Substituted Anthranilic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step:

  • Activation: Dissolve N-substituted anthranilic acid (5 mmol) in dry DCM (20 mL) at 0°C.

  • Addition: Add CDI (6 mmol) portion-wise over 10 minutes.

    • Observation: Vigorous evolution of CO2 gas will occur. Ensure adequate venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

  • Validation: Monitor the disappearance of the acid peak by LC-MS. The product is moisture-sensitive; avoid aqueous workup if possible.

  • Isolation:

    • Evaporate solvent to ~5 mL.

    • Precipitate by adding cold Diethyl Ether (20 mL).

    • Filter the white solid. This method typically yields high purity (>90%) without chromatography.

Method C: Microwave-Assisted Green Synthesis

Best for: Rapid library generation and "Green Chemistry" compliance (Solvent-free).

Protocol

Reagents:

  • Salicylic Acid (1.0 equiv)

  • Isocyanate (1.1 equiv)

  • Catalyst: DABCO (5 mol%)

  • Support: Silica gel (optional, for solid-phase dispersion)

Step-by-Step:

  • Mixing: Grind Salicylic acid (2 mmol) and DABCO together in a mortar until a fine powder forms.

  • Loading: Transfer to a microwave process vial. Add Isocyanate (2.2 mmol) and cap immediately.

  • Irradiation: Irradiate at 100°C (Power: 150W) for 10–15 minutes.

    • Safety Note: Ensure the vial is rated for pressure, as CO2 is not released in this pathway, but thermal expansion occurs.

  • Extraction: Cool the vial. Extract the solid melt with hot Ethanol.

  • Crystallization: Cool the ethanol extract to 4°C to crystallize the pure 3-substituted benzoxazine-2,4-dione.

Comparative Data & Troubleshooting

ParameterMethod A (Isocyanate)Method B (CDI)Method C (Microwave)
Yield 75–92%80–95%60–85%
Reaction Time 4–6 Hours3–12 Hours10–15 Minutes
Atom Economy HighModerate (Imidazole waste)Very High
Moisture Sensitivity HighModerateModerate
Key Risk Isocyanate ToxicityCO2 EvolutionPressure build-up
Troubleshooting Guide
  • Problem: Low yield / Recovery of starting material.

    • Cause: Hydrolysis of isocyanate or CDI due to wet solvent.

    • Fix: Distill Toluene over Na/Benzophenone or use molecular sieves (3Å) in the reaction vessel.

  • Problem: Formation of Urea byproduct (Method A).

    • Cause: Presence of water converts Isocyanate to Amine, which reacts with remaining Isocyanate.

    • Fix: Strict anhydrous conditions; ensure base is dry.

  • Problem: Ring opening during purification.

    • Cause: Nucleophilic attack by MeOH or water on silica gel.

    • Fix: Use non-nucleophilic solvents (DCM/Ether) and avoid methanol in columns. Use neutral alumina instead of silica.

Mechanistic Visualization

Understanding the cyclization pathway is crucial for optimizing substituent effects.

Mechanism Reactants Salicylic Acid + R-NCO Intermediate1 O-Carbamoyl Intermediate Reactants->Intermediate1 Base (TEA) TS Tetrahedral Transition State Intermediate1->TS Heat/Reflux Product 3-Substituted Benzoxazine-2,4-dione TS->Product - H2O (absorbed)

Figure 2: Reaction mechanism for Method A. The base facilitates the initial nucleophilic attack, while heat drives the cyclization of the O-carbamoyl intermediate.

References

  • Greig, N. H., et al. (2003). "A Simple One-Pot Synthesis of Benzoxazine-2,4-diones and Benzothiazine-2,4-diones." Heterocycles.

  • Kamal, A., et al. (1971). "Synthesis of Heterobicyclic Compounds: Formation of 2H-1,3-Benzoxazine-2,4(3H)-dione." Pakistan Journal of Scientific and Industrial Research.

  • Mitsostergios, N., et al. (2025).[1] "Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones." ResearchGate.[2]

  • Wiggins, L. F. (1968). "Process for the preparation of 1:3-benzoxazine-2:4-diones." U.S. Patent 3,409,615.

  • Ghorbani-Choghamarani, A. (2020).[2][3] "A decade review of triphosgene and its applications in organic reactions." Molecular Diversity.

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Abstract This document provides a comprehensive guide to the efficient synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione utilizing microwave-assisted organic synthesis (MAOS). This methodology offers signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the efficient synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity, aligning with the principles of green chemistry.[1][2][3][4][5] These application notes are intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of benzoxazine derivatives, a class of heterocyclic compounds with a wide range of biological activities.[6][7][8][9]

Introduction: The Significance of Benzoxazinediones and Microwave Synthesis

The 2H-1,3-benzoxazine-2,4(3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8] The introduction of a nitro group at the 6-position and a benzyl group at the 3-position can further modulate the biological activity of the parent molecule.

Traditional synthetic routes to these compounds often involve prolonged reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and the formation of byproducts.[10] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[2][4] MAOS utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[2][10][11] This direct energy transfer, known as dielectric heating, results in significantly accelerated reaction rates and often cleaner reaction profiles compared to conventional heating methods which rely on thermal conduction.[1][10][11]

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[4][11]

  • Higher Yields: Increased reaction efficiency and reduced side reactions often lead to higher product yields.[1][2][4]

  • Improved Purity: The reduction in byproducts simplifies purification processes.[2][3]

  • Energy Efficiency: Microwaves heat the reactants directly, rather than the vessel, leading to lower energy consumption.[1]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent usage and waste generation.[1][11]

Reaction Scheme and Mechanism

The synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is typically achieved through the reaction of 5-nitrosalicylamide with a suitable benzylating agent. A more direct and efficient approach involves the reaction of 2-hydroxy-5-nitrobenzamide with benzyl isocyanate under microwave irradiation.

Reaction:

Mechanism: The reaction proceeds through a two-step mechanism. The first step involves the formation of a urethane intermediate, which then undergoes a base-catalyzed cyclization to form the final benzoxazinedione product. Microwave irradiation accelerates both of these steps.

Experimental Protocol

This protocol outlines the microwave-assisted synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-hydroxy-5-nitrobenzamide≥98%Commercially Available
Benzyl isocyanate≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Diethyl etherACS GradeCommercially Available
Microwave Synthesis Reactor-e.g., Synthos-3000, Anton Paar
Magnetic Stirrer-Standard Laboratory Equipment
Filtration Apparatus-Standard Laboratory Equipment
Rotary Evaporator-Standard Laboratory Equipment
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-hydroxy-5-nitrobenzamide (1.0 mmol, 182.1 mg).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (3 mL) to the reaction vessel and stir to dissolve the starting material.

  • Reagent Addition: To the stirred solution, add benzyl isocyanate (1.1 mmol, 146.5 mg, 0.13 mL).

  • Vessel Sealing: Securely seal the reaction vessel with a cap.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the reaction mixture under the conditions specified in Table 1.

  • Cooling: After the reaction is complete, allow the vessel to cool to room temperature (or use the instrument's cooling system).

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione as a solid.

Reaction Parameters
ParameterValue
Microwave Power100 - 300 W (variable)
Temperature120 °C
Reaction Time5 - 10 minutes
PressureMonitored (typically < 20 bar)
Stirring Speed600 rpm

Note: These parameters may need to be optimized depending on the specific microwave reactor used.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis process.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification start Weigh Reactants dissolve Dissolve in DMF start->dissolve add_reagent Add Benzyl Isocyanate dissolve->add_reagent seal Seal Vessel add_reagent->seal irradiate Microwave Irradiation seal->irradiate cool Cool to RT irradiate->cool precipitate Precipitate in Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Ether filtrate->wash dry Dry Product wash->dry end Final Product dry->end

Caption: Workflow for Microwave-Assisted Synthesis.

Characterization and Expected Results

The synthesized 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione should be characterized to confirm its structure and purity.

Physical Properties
PropertyExpected Value
AppearanceYellow solid
Melting Point~160-165 °C (literature values may vary)
Yield> 85%
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons of the benzoxazine ring and the benzyl group, as well as a singlet for the benzylic methylene protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the two carbonyl carbons.

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands should be observed for the carbonyl groups (C=O), the nitro group (NO₂), and the aromatic C-H bonds.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Loss of product during work-upUse minimal amounts of washing solvent. Ensure complete precipitation.
Impure ProductPresence of starting materialsOptimize reaction time and stoichiometry. Improve washing procedure.
Formation of byproductsDecrease reaction temperature. Use a different solvent.
No ReactionIncorrect reagents or conditionsVerify the identity and purity of starting materials. Check microwave settings.

Safety Precautions

  • Microwave synthesis should be performed in a dedicated instrument designed for chemical reactions. Domestic microwave ovens should never be used.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzyl isocyanate is a lachrymator and should be handled with care.

  • The reaction vessel will be under pressure during the reaction. Do not attempt to open the vessel until it has cooled to room temperature.

Conclusion

The microwave-assisted synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione offers a rapid, efficient, and environmentally friendly alternative to conventional synthetic methods.[1][2][3] This protocol provides a reliable starting point for researchers to synthesize this and other related benzoxazinedione derivatives for further investigation in drug discovery and development programs. The significant reduction in reaction time and improvement in yield make this method highly attractive for high-throughput synthesis and library generation.[12]

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ChemicalBook. 2H-1,3-Benzoxazine-2,4(3H)-dione synthesis.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • ResearchGate. (2024, November). Microwave-assisted synthesis of novel[1][11] oxazine derivatives as potent anti- bacterial and antioxidant agents. Retrieved from

  • ResearchGate. Biologically active 1,3‐ benzoxazine derivatives.
  • Indian Journal of Research in Pharmacy and Biotechnology. (2017, November 25). Synthesis, characterization and antimicrobial activity of di-nitro benzil by conventional and microwave irradiation methods.
  • ResearchGate. Microwave-assisted synthesis of some new bis-1,3-benzoxazines and their antimicrobial activity.
  • PubMed. (2020, January 15). Medicinal chemistry of oxazines as promising agents in drug discovery.
  • PubMed. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
  • Bentham Science Publisher. (2022, September 9). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • Chemsrc. (2025, August 26). CAS#:708231-01-0 | 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione.

Sources

Method

Reagents and catalysts for synthesizing nitro-benzoxazine derivatives

Executive Summary Benzoxazine derivatives are emerging as a critical scaffold in medicinal chemistry (antimicrobial, anticancer) and high-performance materials (polybenzoxazines).[1] However, synthesizing nitro-benzoxazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazine derivatives are emerging as a critical scaffold in medicinal chemistry (antimicrobial, anticancer) and high-performance materials (polybenzoxazines).[1] However, synthesizing nitro-benzoxazine derivatives presents a specific chemical challenge: the strong electron-withdrawing nature of the nitro (


) group deactivates the phenolic ring, significantly reducing the nucleophilicity required for the standard Mannich condensation.

This guide provides optimized protocols specifically engineered to overcome this electronic deactivation. We contrast high-temperature solution-phase methods with "green" solvent-free approaches, providing a robust roadmap for synthesizing these difficult substrates with high purity.

Mechanistic Insight: The "Nitro" Challenge

The synthesis of 1,3-benzoxazines typically proceeds via a Mannich-type condensation involving a phenol, a primary amine, and formaldehyde.[1][2][3]

The Barrier: In standard synthesis, the rate-determining step often involves the electrophilic aromatic substitution of the phenol by the generated iminium ion (or triazine intermediate).

  • Standard Phenol: Electron-rich; readily attacks the iminium electrophile.

  • Nitro-Phenol: The

    
     group pulls electron density away from the ring (Inductive and Resonance effects). This makes the ortho carbon (the site of ring closure) significantly less nucleophilic, leading to sluggish reaction rates and incomplete ring closure.
    

To counter this, our protocols utilize high concentration gradients (solvent-free) or thermal activation to drive the reaction kinetics.

Diagram 1: Mechanistic Pathway & Deactivation

BenzoxazineMechanism cluster_0 The Nitro Effect Reactants Primary Amine + Paraformaldehyde Iminium Iminium Ion / Triazine (Electrophile) Reactants->Iminium Dehydration Transition Transition State (High Energy Barrier) Iminium->Transition Phenol Nitro-Phenol (Nucleophile) Phenol->Transition Slow Attack (Deactivated Ring) Product Nitro-Benzoxazine Derivative Transition->Product Ring Closure

Figure 1: The Mannich condensation pathway.[1][3][4][5][6][7][8] The nitro group on the phenol creates a kinetic bottleneck at the transition state, requiring optimized conditions to proceed.

Reagent & Catalyst Selection Guide

Success with nitro-derivatives depends heavily on reagent quality and stoichiometry.

Table 1: Critical Reagent Specifications
ComponentRecommended ReagentWhy this choice?
Aldehyde Source Paraformaldehyde (PFA) Preferred over formalin (37% aq). Water is a byproduct of the reaction; adding aqueous formalin shifts equilibrium back to hydrolysis, especially with unstable nitro-benzoxazines.
Amine Aniline or Cyclohexylamine Aliphatic amines (cyclohexylamine) are more basic and reactive, helping overcome the sluggish phenol. Aniline derivatives require longer reflux times.
Phenol 4-Nitrophenol The para position is blocked, directing reaction to the ortho site. Note: 2-Nitrophenol is extremely difficult due to steric hindrance and internal H-bonding.
Solvent Toluene or Xylene High boiling points (110°C+) are required to overcome the activation energy barrier of the deactivated ring.
Catalyst Triethylamine (TEA) A basic catalyst helps deprotonate the phenol, increasing its nucleophilicity (phenoxide character) to counter the nitro-deactivation.

Experimental Protocols

Protocol A: High-Temperature Solution Synthesis

Best for: Large scale synthesis where purity is paramount.

Materials:

  • 4-Nitrophenol (10 mmol)

  • Aniline (10 mmol)

  • Paraformaldehyde (22 mmol - slight excess)

  • Toluene (30 mL)

  • Triethylamine (TEA) (0.5 mmol - catalytic)

Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

    • Rationale: Water removal is critical. The nitro-benzoxazine ring is prone to hydrolysis; removing water drives the equilibrium toward product formation.

  • Mixing: Add 4-nitrophenol, aniline, paraformaldehyde, and TEA to the toluene.

  • Reaction: Heat the mixture to reflux (approx. 110°C). Maintain reflux for 6–8 hours .

    • Note: Standard benzoxazines take 2-4 hours. Nitro-derivatives require extended time.[5]

  • Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the phenol spot.

  • Workup:

    • Cool to room temperature.[1]

    • Wash the organic layer with 1N NaOH (2 x 15 mL) to remove unreacted nitrophenol (which turns yellow/orange in base).

    • Wash with distilled water (2 x 15 mL) and brine.

    • Dry over anhydrous

      
       and evaporate solvent under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Green Solvent-Free Synthesis

Best for: Rapid screening and maximizing yield via concentration effects.

Concept: By removing the solvent, the concentration of reactants is maximized, increasing the collision frequency. This often overcomes the electronic deactivation of the nitro group better than solution methods.

Diagram 2: Solvent-Free Workflow

SolventFreeWorkflow Step1 Weigh Reactants (1:1:2 Molar Ratio) Step2 Grind/Mix (Mortar & Pestle) Step1->Step2 Step3 Thermal Fusion (100-110°C, 1-2 Hours) Step2->Step3 No Solvent Step4 Cool to Solidify Step3->Step4 Step5 Wash with 1N NaOH (Remove Phenol) Step4->Step5 Step6 Recrystallize (Ethanol) Step5->Step6

Figure 2: Step-by-step workflow for the solvent-free synthesis of nitro-benzoxazines.

Protocol Steps:

  • Preparation: In a mortar, grind 4-nitrophenol (10 mmol), primary amine (10 mmol), and paraformaldehyde (20 mmol) into a fine, homogeneous powder.

  • Reaction: Transfer the powder to a beaker or flask. Heat in an oil bath at 100–110°C .

    • The mixture will melt and become a homogenous liquid.

    • Stir magnetically if possible, or manually with a glass rod periodically.

  • Duration: React for 1–2 hours . The mixture will darken.

  • Quenching: Allow the melt to cool to room temperature. It will solidify into a resinous mass.

  • Purification:

    • Crush the solid.

    • Wash with cold 1N NaOH to remove residual nitrophenol.

    • Wash with water.[1]

    • Recrystallize from hot ethanol.

Characterization & Validation

To validate the formation of the benzoxazine ring (and ensure it hasn't hydrolyzed back to a Schiff base), check for these specific NMR signals:

  • 
    :  A singlet typically appearing between 5.3 – 5.5 ppm .
    
  • 
    :  A singlet typically appearing between 4.5 – 4.7 ppm .
    
  • Stoichiometry Check: The integration ratio of these two peaks should be roughly 1:1 (2 protons each).

Troubleshooting:

  • Problem: Product is a sticky oil that won't crystallize.

    • Solution: This is common with nitro-derivatives. Triturate the oil with cold diethyl ether or hexane to induce precipitation.

  • Problem: Low Yield.

    • Solution: Switch from Protocol A to Protocol B. The solvent-free method is often superior for deactivated phenols due to higher effective concentration.

References

  • Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. Journal of the American Chemical Society, 66(11), 1875–1879. Link

  • Ghosh, N. N., et al. (2007). Synthesis and Characterization of Polybenzoxazines Based on Nitro-Substituted Phenols. Journal of Polymer Science Part A: Polymer Chemistry, 45(8), 1523-1534.
  • Ishida, H. (2011).[9] Handbook of Benzoxazine Resins. Elsevier. (Authoritative text on mechanism and catalysis).

  • Alharbi, N., & Abdulmalek, E. (2020).[3] Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules, 25(23). Link

  • Patel, A., et al. (2012). Solvent-free synthesis of 1,3-benzoxazine derivatives. Green Chemistry Letters and Reviews, 5(3), 443-449.

Sources

Application

Preparation of pharmaceutical formulations containing 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Application Note: Formulation Strategies for 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Executive Summary & Compound Profile 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (hereafter referred to as BNB-24 ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Executive Summary & Compound Profile

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (hereafter referred to as BNB-24 ) is a heterocyclic compound belonging to the class of 1,3-benzoxazine-2,4-diones.[1] Unlike their isomer isatoic anhydrides (3,1-benzoxazines), these compounds are derivatives of salicylamides.[2][1]

  • Therapeutic Mechanism: BNB-24 acts as a "suicide substrate" inhibitor for serine proteases (e.g., Human Leukocyte Elastase).[2][1] The mechanism involves the acylation of the enzyme's active site serine, leading to ring opening and irreversible inhibition.[2]

  • Formulation Challenge: The very reactivity that makes BNB-24 potent (the electrophilic dione ring) renders it highly susceptible to hydrolytic degradation and nucleophilic attack .[1] Furthermore, the benzyl and nitro groups impart significant lipophilicity , resulting in poor aqueous solubility (BCS Class II/IV).[2][1]

Scope of this Guide: This application note details the "Go/No-Go" characterization steps, stabilization strategies, and manufacturing protocols for lipid-based and solid dispersion formulations.

Pre-Formulation Characterization

Before formulation, the physicochemical boundaries of BNB-24 must be mapped.[2][1] The critical parameter is the Hydrolytic Stability Window .[1]

Analytical Method (Stability-Indicating HPLC)

Standard UV/Vis is insufficient due to overlapping spectra of the degradation product (N-benzyl-5-nitrosalicylamide).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses spontaneous hydrolysis during analysis).[2][1]

  • Mobile Phase B: Acetonitrile (ACN).[2][1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm (Benzene ring absorption).[2][1]

  • Flow Rate: 1.0 mL/min.[2][1]

  • Retention Time Logic: The intact dione (BNB-24) is less polar than its hydrolysis product (salicylamide derivative) and will elute later.[1]

Degradation Pathway Mapping

Understanding the breakdown is vital for selecting excipients.[2][1] Avoid excipients with primary amines (e.g., chitosan) or high water content.[2][1]

DegradationPathway cluster_conditions Accelerating Factors BNB24 BNB-24 (Intact Dione) Hydrophobic Active Intermediate Transition State (Nucleophilic Attack at C2) BNB24->Intermediate + H2O / OH- Product N-benzyl-5-nitrosalicylamide + CO2 (Inactive) Intermediate->Product Decarboxylation Factors Alkaline pH (>7.0) Moisture Primary Amines

Figure 1: Hydrolytic degradation pathway of BNB-24. The dione ring opens to release CO2 and the corresponding salicylamide.[2]

Formulation Strategy 1: Anhydrous Lipid-Based System (SEDDS)

Rationale: To address low solubility and hydrolytic instability, a Self-Emulsifying Drug Delivery System (SEDDS) is ideal.[2][1] The drug is solubilized in an anhydrous oil/surfactant matrix, protecting the ring from water until dispersion in the GI tract.[2][1]

Materials
Component TypeRoleRecommended ExcipientConcentration (%)
Oil Phase Solubilizer (Lipophilic)Capryol™ 90 (Propylene glycol monocaprylate)20-30%
Surfactant EmulsifierLabrasol® ALF (High HLB)40-50%
Co-Surfactant Co-solvent/DispersantTranscutol® HP (Diethylene glycol monoethyl ether)20-30%
API Active AgentBNB-24 20-50 mg/mL
Protocol: Preparation of SEDDS
  • Pre-treatment: Dry all excipients using molecular sieves (3Å) for 24 hours to remove residual moisture.

  • Weighing: Accurately weigh the Oil, Surfactant, and Co-Surfactant into a glass vial.[2][1]

  • Mixing: Vortex the mixture for 2 minutes to ensure a homogeneous "Pre-concentrate".

  • Drug Loading: Add BNB-24 powder to the pre-concentrate.

  • Solubilization:

    • Sonicate at 40°C for 15 minutes.

    • Place in a shaking water bath (40°C) for 4 hours.

  • Equilibration: Allow the formulation to cool to room temperature (25°C) for 24 hours. Check for precipitation.[2][1]

  • Encapsulation: Fill into HPMC capsules (avoid Gelatin due to high moisture content in the shell).

Validation Criteria:

  • Dispersibility: Add 1 mL SEDDS to 100 mL 0.1N HCl.[2][1] It should form a clear/bluish microemulsion within 2 minutes.[2][1]

  • Droplet Size: < 100 nm (measured via Dynamic Light Scattering).[2][1]

Formulation Strategy 2: Amorphous Solid Dispersion (ASD)

Rationale: For solid oral dosage forms, converting crystalline BNB-24 to an amorphous state increases dissolution rate.[2][1] We use Hot Melt Extrusion (HME) with a polymer that acts as a moisture barrier.[2][1]

Materials
  • Polymer Matrix: Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer).[1] Why? Low hygroscopicity and amphiphilic nature.[2][1]

  • Plasticizer: PEG 1500 (if needed to lower Tg).[2][1]

  • Drug Load: 20% w/w.

Protocol: Hot Melt Extrusion
  • Physical Mixing: Blend BNB-24 and Soluplus® in a geometric dilution using a Turbula mixer for 10 minutes.

  • Extruder Setup (Twin-Screw):

    • Zone 1 (Feeding): 50°C

    • Zone 2 (Mixing): 110°C

    • Zone 3 (Metering): 120°C[2][1]

    • Die: 115°C[2][1]

    • Note: Keep temperature < 140°C to prevent thermal degradation of the nitro group.[2]

  • Extrusion: Feed the powder blend at 2.0 g/min with a screw speed of 100 rpm.

  • Cooling: Air-cool the extrudate strands on a conveyor belt.

  • Milling: Pulverize the extrudate into a fine powder (< 250 µm) using a cryo-mill (to prevent reversion to crystalline state due to heat).

  • Storage: Store in aluminum induction-sealed HDPE bottles with silica desiccant.

Quality Control & Decision Logic

The following workflow ensures that the chosen formulation meets the stability requirements of the benzoxazine dione ring.

FormulationDecision Start Start: BNB-24 API SolubilityTest Solubility in Oils > 20mg/mL? Start->SolubilityTest SolidState Solid State Stability (40°C/75% RH) SolubilityTest->SolidState No Choice1 Strategy: SEDDS (Lipid Formulation) SolubilityTest->Choice1 Yes Choice2 Strategy: Amorphous Dispersion (HME/Spray Dry) SolidState->Choice2 Stable Fail Re-engineer Scaffold (Prodrug Approach) SolidState->Fail Rapid Hydrolysis

Figure 2: Decision tree for selecting the appropriate formulation vehicle based on solubility and stability data.

References

  • Waisser, K., et al. (2003).[2][1] 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones, a new group of antimycobacterial compounds against potentially pathogenic strains.[1] PubMed.[2][1] Retrieved from [Link]

  • Hansen, E. T., et al. (1998).[2][1] The chemistry of heterocycles.[1][3][4][5][6][7][8][9][10] III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.[1][3][7][8][10] ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[2][1] Isatoic Anhydride (Isomer Class Reference). National Library of Medicine.[2][1] Retrieved from [Link][2][1]

  • Alharbi, N., & Abdulmalek, E. (2020).[2][1] Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules. Retrieved from [Link][2][1]

Sources

Method

Application Note: Scalable Synthesis of 3-Benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

This Application Note is designed for researchers and process chemists in drug development. It addresses the synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione , a scaffold with demonstrated potential as a ME...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug development. It addresses the synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione , a scaffold with demonstrated potential as a MEK inhibitor and anti-enterovirus 71 agent.

Introduction & Strategic Analysis

The target molecule, 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione , belongs to the class of 1,3-benzoxazine-2,4-diones (often termed "carbonylsalicylamides").[1] These are distinct from their isomer, isatoic anhydride (3,1-benzoxazine-2,4-dione). The 1,3-isomer is derived from salicylic acid, whereas the 3,1-isomer is derived from anthranilic acid.

Significance: This specific derivative has gained attention as an allosteric inhibitor of MEK (Mitogen-activated protein kinase kinase) and for its antiviral properties against Enterovirus 71 (EV71).[2] The 6-nitro group provides a handle for further functionalization (reduction to amine), while the 3-benzyl group is critical for hydrophobic pocket occupancy.

Synthesis Strategy: We present two distinct routes tailored to different scale/cost requirements:

  • Method A (Direct Cyclization): The "Medicinal Chemistry" route. Uses benzyl isocyanate to install the N-benzyl group and close the ring in a single pot from the salicylate ester. High yield, clean profile.

  • Method B (Stepwise Alkylation): The "Commodity" route. Uses inexpensive urea and benzyl bromide. Lower material cost but more unit operations.

Retrosynthetic Logic & Pathway Visualization

The synthesis hinges on the construction of the oxazine-2,4-dione ring. The 6-nitro substituent is sourced directly from the commercially available 5-nitrosalicylic acid .

G Target 3-Benzyl-6-nitro-2H- 1,3-benzoxazine-2,4(3H)-dione Inter_A Carbamate Intermediate (In situ) Inter_A->Target Cyclization (-MeOH) Start_A Methyl 5-Nitrosalicylate Start_A->Inter_A Et3N, Toluene, Reflux Reagent_A Benzyl Isocyanate Reagent_A->Inter_A Core_B 6-Nitro-2H-1,3- benzoxazine-2,4(3H)-dione Core_B->Target N-Alkylation (DMF) Start_B 5-Nitrosalicylic Acid Start_B->Core_B Method B: Fusion (170°C) Reagent_B1 Urea (Fusion) Reagent_B1->Core_B Reagent_B2 Benzyl Bromide / K2CO3 Reagent_B2->Target

Figure 1: Retrosynthetic analysis showing the Direct Cyclization (Method A) and Stepwise Alkylation (Method B) pathways.

Method A: Direct Cyclization (Preferred Protocol)

This route is recommended for gram-to-multigram synthesis due to its operational simplicity and high purity. It exploits the reactivity of isocyanates with salicylate esters to form a carbamate, which spontaneously cyclizes under thermal conditions.

Mechanism: Nucleophilic attack of the phenolic hydroxyl on the isocyanate forms an O-carbamoyl intermediate. Subsequent nucleophilic attack of the carbamate nitrogen on the ester carbonyl releases methanol and closes the ring.

Protocol Details

Reagents:

  • Methyl 5-nitrosalicylate (1.0 equiv)

  • Benzyl isocyanate (1.1 equiv)

  • Triethylamine (Et3N) (0.1 equiv)

  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 5-nitrosalicylate (10 mmol, 1.97 g) in anhydrous Toluene (50 mL).

  • Addition: Add Triethylamine (1 mmol, 140 µL) followed by Benzyl isocyanate (11 mmol, 1.36 mL) via syringe.

  • Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (N2 or Ar).

    • Observation: The reaction typically proceeds through a yellow solution. Monitor by TLC (Hexane/EtOAc 7:3). The intermediate carbamate may be visible initially, converting to the less polar dione product.

    • Duration: 4–6 hours.[3]

  • Workup: Cool the reaction mixture to room temperature and then to 0–5°C in an ice bath.

  • Isolation: The product often precipitates upon cooling.[1] Filter the solid.[1][4][5]

    • If no precipitate:[1][4] Evaporate the solvent under reduced pressure. Triturate the residue with cold diethyl ether or ethanol.

  • Purification: Recrystallize from Ethanol or a Toluene/Heptane mixture to yield off-white to pale yellow needles.

Yield Expectation: 85–92%

Method B: Stepwise Alkylation (Cost-Optimized)

This route avoids the use of isocyanates, utilizing the cheaper urea and benzyl bromide.[1] It is suitable for larger batches where reagent cost is a primary constraint.

Step 1: Synthesis of the Core Scaffold

Reagents:

  • 5-Nitrosalicylic acid[1]

  • Urea[1][6][7]

Procedure:

  • Mix 5-Nitrosalicylic acid (1.0 equiv) and Urea (3.0 equiv) intimately in a mortar.

  • Transfer to a flask and heat to fusion (170–180°C) for 2–3 hours. The mixture will melt and evolve ammonia and water.

  • Cool the melt to ~100°C and add hot water. Stir vigorously to break up the solid.

  • Filter the solid 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione . Wash with water and dry.[5][8]

    • Note: Yields for this step are typically moderate (50–60%).

Step 2: N-Alkylation

Reagents:

  • 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (Core from Step 1)

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv - Phase Transfer Catalyst)

  • Solvent: DMF or Acetone

Procedure:

  • Dissolve the core scaffold (10 mmol) in DMF (30 mL).

  • Add K2CO3 (20 mmol, 2.76 g) and TBAB (0.5 mmol). Stir for 15 minutes.

  • Add Benzyl Bromide (11 mmol, 1.3 mL) dropwise.

  • Stir at 60°C for 3–5 hours.

  • Workup: Pour the mixture into crushed ice/water (150 mL). The product will precipitate.[1][4][5]

  • Filter, wash with water, and recrystallize from Ethanol.[1][8]

Yield Expectation (Step 2): 75–85%

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare against these expected spectral characteristics:

MethodExpected Signal / Characteristic
Appearance Pale yellow to off-white crystalline solid.[1]
Melting Point 165–170°C (Dependent on purity/polymorph).
IR (ATR) 1750–1770 cm⁻¹ (C=O, ester-like), 1690–1710 cm⁻¹ (C=O, amide-like), 1530/1350 cm⁻¹ (NO2).
1H NMR δ 5.1–5.2 ppm (s, 2H, N-CH2-Ph); δ 8.4–8.9 ppm (Ar-H, characteristic splitting for 5-nitro salicylate core: d, dd, d).[1]
MS (ESI) [M+H]+ expected at m/z ~299.

Safety & Hazards

  • Benzyl Isocyanate: Potent lachrymator and sensitizer. Handle only in a functioning fume hood. Moisture sensitive.[4]

  • Benzyl Bromide: Severe lachrymator. Causes skin and eye burns.

  • 5-Nitrosalicylic Acid: Irritant.[4]

  • Waste Disposal: Segregate halogenated waste (Method B) from non-halogenated organic waste.

References

  • Synthesis of 1,3-benzoxazine-2,4-diones from salicylates and isocyanates

    • Title: Synthesis of Heterobicyclic Compounds.[3][5] Part III. Formation of 2H-1,3-Benzoxazine-2,4(3H)-dione.[7]

    • Source: Pakistan Journal of Scientific and Industrial Research (via PJSIR).
    • URL:[Link]

  • Discovery of the specific 3-benzyl scaffold (MEK Inhibition)

    • Title: Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents.[2]

    • Source: European Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Alkylation Protocols for 1,3-benzoxazine-2,4-diones

    • Title: The chemistry of heterocycles.[1][3][5][6][7][9][10] III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.[2][7][8]

    • Source: Journal of Heterocyclic Chemistry (Wiley).
    • URL:[Link]

  • General Review of 1,3-Benzoxazine Synthesis

    • Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
    • Source: Institut Kimia Malaysia.
    • URL:[Link]

Sources

Application

Application Note: Precision Cytotoxicity Profiling of Benzoxazine-Dione Derivatives

Introduction: The Benzoxazine-Dione Challenge Benzoxazine-dione derivatives (specifically 1,4-benzoxazine-2,3-diones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazine-Dione Challenge

Benzoxazine-dione derivatives (specifically 1,4-benzoxazine-2,3-diones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. Their planar, rigid heterocycle structure allows them to act as effective DNA intercalators and topoisomerase inhibitors , while recent studies indicate potential kinase inhibitory activity (e.g., EGFR, PI3K/mTOR).

However, evaluating these compounds in vitro presents distinct technical hurdles that standard high-throughput screening (HTS) protocols often overlook:

  • Hydrophobicity: These scaffolds are lipophilic, requiring careful DMSO management to avoid precipitation-induced false toxicity.

  • Chromophoric Interference: Many benzoxazine-diones are yellow-to-orange pigments. Their absorbance spectra often overlap with colorimetric readouts (like MTT/MTS at 570 nm), leading to false "viability" signals.

  • Redox Activity: The dione moiety can participate in redox cycling, potentially reducing tetrazolium salts non-enzymatically.

This guide outlines a self-validating protocol architecture designed to eliminate these artifacts, ensuring that calculated IC50 values reflect true biological potency rather than experimental error.

Phase I: Pre-Experimental Validation (The "Go/No-Go" Step)

Before cells are seeded, the compound must be profiled for solubility and optical interference. Skip this step at your own peril.

The DMSO Solubility Limit Test

Benzoxazine-diones often crash out of solution upon contact with aqueous media (RPMI/DMEM), forming micro-crystals that lyse cells physically rather than chemically.

Protocol:

  • Prepare a 100 mM master stock in anhydrous DMSO.

  • Prepare a mock dilution series in a clear 96-well plate (no cells) using complete culture media.

  • Visual Check: Inspect under 10x microscopy. Turbidity or crystal needles indicate the solubility limit.

  • Turbidimetric Check: Measure Absorbance at 600 nm (non-interfering wavelength).

    • Acceptance Criterion:

      
       above media background.
      
  • Result: Define the Maximum Soluble Concentration (MSC) . Your highest test dose must be

    
     MSC.
    
Spectral Interference Profiling

Since benzoxazine-diones are often colored, they can mask cell death in MTT assays.

Protocol:

  • Dilute compound to

    
     the highest test concentration in media (cell-free).
    
  • Add MTT reagent as per standard protocol.

  • Incubate for 4 hours.

  • Read Absorbance (570 nm).

    • Logic: If the cell-free compound well reads significantly higher than media blank, the compound absorbs at 570 nm or reduces MTT chemically.

    • Correction: If interference is detected, switch to ATP-based luminescence assays (e.g., CellTiter-Glo) which are spectrally distinct.

Phase II: Core Cytotoxicity Workflow (Modified MTT Assay)

Assuming the compound passes Phase I, we proceed with the metabolic assay. We utilize a modified protocol that includes a background subtraction step for the compound's color.

Experimental Design (96-Well Plate Layout)
  • Outer Wells: Fill with PBS (Evaporation Barrier).

  • Column 2: Vehicle Control (0.5% DMSO max).

  • Column 3-10: Compound Dilution Series (Logarithmic, e.g., 0.1 µM to 100 µM).

  • Column 11: Cell-Free Compound Control (Media + Compound at matching concentrations). Critical for subtraction.

Step-by-Step Protocol
  • Seeding:

    • Seed tumor cells (e.g., MCF-7, A549) at 3,000–5,000 cells/well in 100 µL media.

    • Why: Benzoxazine-diones are cytostatic; lower density prevents contact inhibition from masking drug effects.

    • Incubate 24h for attachment.[1]

  • Treatment:

    • Prepare

      
       compound stocks in media (keeping DMSO constant).
      
    • Add 100 µL of

      
       stock to wells (Final Volume = 200 µL).
      
    • Final DMSO concentration must be < 0.5% (ideally 0.1%).[2][3][4]

  • Incubation:

    • Standard: 48 to 72 hours at 37°C, 5% CO2.

  • Readout (The Subtraction Method):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.

    • Solubilize formazan (DMSO or SDS/HCl).[5]

    • Measure Absorbance (

      
      ).
      
    • Calculation:

      
      
      
Visualizing the Workflow

CytotoxicityWorkflow Stock Compound Stock (100mM DMSO) Solubility Solubility Check (Microscopy/OD600) Stock->Solubility Interference Spectral Check (Cell-Free MTT) Solubility->Interference If Soluble Decision Interference? Interference->Decision MTT MTT Assay (with subtraction) Decision->MTT No Color/Redox Luminescence ATP/Luminescence (Alternative) Decision->Luminescence High Background Analysis IC50 Calculation (Non-linear regression) MTT->Analysis Luminescence->Analysis

Caption: Decision tree for selecting the correct viability assay based on benzoxazine-dione physicochemical properties.

Phase III: Mechanistic Validation (Apoptosis vs. Necrosis)

Cytotoxicity data alone is insufficient. Benzoxazine-diones often induce oxidative stress or DNA damage , leading to apoptosis. However, high doses may cause necrosis due to membrane disruption.

Assay: Annexin V / Propidium Iodide (PI) Flow Cytometry

This dual-staining method differentiates early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).

Protocol:

  • Treatment: Treat cells at IC50 and 2

    
     IC50 for 24h.
    
  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Crucial: Do not lose floating cells; they are the dying population.

  • Staining:

    • Wash in cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC and PI. Incubate 15 min in dark.

  • Acquisition: Flow cytometer (e.g., BD FACSCalibur). Collect 10,000 events.

Mechanism of Action Pathway

Benzoxazine-diones typically function via DNA intercalation, triggering the DNA Damage Response (DDR).

MOA_Pathway Compound Benzoxazine-Dione DNA DNA Intercalation Compound->DNA ROS ROS Generation (Redox Cycling) Compound->ROS Topo Topoisomerase II Inhibition DNA->Topo DDR DNA Damage Response (ATM/ATR) Topo->DDR ROS->DDR p53 p53 Activation DDR->p53 Bax Bax/Bak Translocation p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase 3/7 Cleavage Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling cascade for benzoxazine-dione induced cytotoxicity involving DNA damage and oxidative stress.

Data Reporting & Troubleshooting

Quantitative Summary Table

When reporting results, structure your data to allow direct comparison of potency and selectivity.

ParameterDefinitionAcceptance Criteria
IC50 Concentration inhibiting 50% metabolic activity

(Regression fit)
MSC Maximum Soluble ConcentrationMust be > IC50
SI Selectivity Index (IC50 Normal / IC50 Tumor)SI > 2.0 indicates therapeutic window
Z-Factor Assay quality metric (for HTS)Z > 0.5
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation in wells Hydrophobicity; "Crash-out" effectSonicate stock; dilute in steps (DMSO

PBS

Media); reduce max conc.
High background in blanks Compound is colored or reduces MTTUse "Cell-Free Compound" subtraction or switch to CellTiter-Glo.
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use for data.
Non-sigmoidal curve Solubility limit reached before toxicityReport as "> [Max Conc]"; do not force fit.

References

  • Rudyanto, M., et al. (2015).[6][7] "Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line." International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."[8] International Organization for Standardization.[9] Link

  • Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica. Link

  • Xu, Z., et al. (2019). "Design, synthesis and anticancer activity of novel 1,4-benzoxazin-3-one derivatives." European Journal of Medicinal Chemistry. Link

  • Sagam, G., et al. (2024).[10][11] "2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells." Frontiers in Pharmacology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Welcome to the technical support guide for the synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. This document is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. The synthesis of this class of molecules, noted for their potential as MEK inhibitors for anti-enterovirus applications, requires careful control over reaction conditions to achieve high yields and purity.[1] This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthetic Pathway Overview

The synthesis is a two-step process beginning with the commercially available 2-hydroxy-5-nitrobenzoic acid. The first step is an amidation reaction to form the key intermediate, N-benzyl-2-hydroxy-5-nitrobenzamide. The second step is a base-mediated cyclization using triphosgene to yield the final product.

Synthetic_Pathway A 2-hydroxy-5-nitrobenzoic acid p1 A->p1 B Benzylamine B->p1 C N-benzyl-2-hydroxy-5-nitrobenzamide (Intermediate) p2 C->p2 D Triphosgene D->p2 E 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (Final Product) p1->C Step 1: Amidation (Coupling Agent, Base) p2->E Step 2: Cyclization (Base, Anhydrous Solvent) Troubleshooting_Amidation start Low Yield in Amidation Step q1 Is acid activation complete? start->q1 s1 Use SOCl₂ or oxalyl chloride. Ensure anhydrous conditions. Confirm acyl chloride formation. q1->s1 No q2 Are starting materials pure & dry? q1->q2 Yes s1->q2 s2 Dry benzoic acid derivative. Use freshly distilled benzylamine. q2->s2 No q3 Is base appropriate? q2->q3 Yes s2->q3 s3 Use non-nucleophilic base (TEA, DIPEA). Use at least 1.2 eq. q3->s3 No end Yield Improved q3->end Yes s3->end Troubleshooting_Cyclization start Incomplete Cyclization q1 Are conditions strictly anhydrous? start->q1 s1 Use freshly distilled/dry solvents. Dry all reagents and glassware. q1->s1 No q2 Is the base correct? q1->q2 Yes s1->q2 s2 Use a non-nucleophilic base like Pyridine. Ensure sufficient equivalents (2.5 eq). q2->s2 No q3 Is there a temperature/addition issue? q2->q3 Yes s2->q3 s3 Add triphosgene slowly at 0 °C. Allow to warm gradually. Monitor by TLC. q3->s3 No end Reaction Complete q3->end Yes s3->end

Sources

Optimization

Preventing hydrolysis of the benzoxazine ring during purification

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for benzoxazine purification. As a Senior Application Scientist, I understand the nuances and challenges you...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzoxazine purification. As a Senior Application Scientist, I understand the nuances and challenges you face in the lab. This guide is designed to provide you with in-depth, practical solutions to common issues encountered during the purification of benzoxazine monomers, with a primary focus on preventing the hydrolysis of the sensitive oxazine ring.

Frequently Asked Questions (FAQs)

Q1: My benzoxazine appears to be decomposing during column chromatography. What's happening and how can I prevent it?

A1: The most likely culprit is hydrolysis of the benzoxazine ring, which is susceptible to opening in the presence of acidic or even neutral protic solvents, including residual water in your chromatography solvents.[1][2] The silica gel itself can act as a mild acid catalyst, promoting this degradation.[3]

Troubleshooting Steps:

  • Solvent Selection and Preparation:

    • Use Anhydrous Solvents: Ensure your solvents are rigorously dried. Using freshly opened bottles of anhydrous solvents or drying them over molecular sieves is highly recommended.

    • Avoid Protic Solvents: If possible, avoid highly protic solvents like methanol or ethanol in your mobile phase. A mixture of non-polar and moderately polar aprotic solvents (e.g., hexane/ethyl acetate, dichloromethane/ethyl acetate) is often a better choice.

    • Solvent Neutrality: Consider adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-0.5% v/v), to your eluent to neutralize the acidic sites on the silica gel.

  • Stationary Phase Considerations:

    • Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a solution of your mobile phase containing triethylamine.[3]

    • Alternative Stationary Phases: If your benzoxazine is particularly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[3]

  • Speed of Purification:

    • Flash Chromatography: Employ flash column chromatography to minimize the time your compound spends on the column.

    • Optimize Gradient: Develop an efficient solvent gradient to ensure your compound elutes as quickly as possible without co-eluting with impurities.

Q2: I'm observing a new spot on my TLC plate after my work-up. Could this be a hydrolysis product? How can I confirm?

A2: Yes, it is highly probable that the new, often more polar, spot is the result of oxazine ring hydrolysis. The ring-opening exposes a phenolic hydroxyl group and a secondary amine, which increases the compound's polarity.[2][4]

Confirmation Methods:

  • Proton NMR (¹H NMR) Spectroscopy: This is a definitive method. In the hydrolyzed product, you will see the disappearance of the characteristic signals for the O-CH₂-N and Ar-CH₂-N protons of the oxazine ring and the appearance of new signals corresponding to a phenolic -OH and an N-H proton.[1][2][4]

  • FTIR Spectroscopy: The spectrum of the hydrolyzed product will show a broad O-H stretching band (around 3300-3500 cm⁻¹) and an N-H stretching band, while the characteristic ether linkage band of the oxazine ring (around 1230 cm⁻¹) will diminish or disappear.

  • Mass Spectrometry (MS): The mass of the hydrolyzed product will be 18 units (the mass of a water molecule) higher than your starting benzoxazine.

Q3: What is the best general-purpose method for purifying a newly synthesized benzoxazine monomer?

A3: A multi-step approach is often the most effective for achieving high purity.[5][6][7]

Recommended Purification Workflow:

  • Initial Work-up: After synthesis, a common procedure is to wash the reaction mixture with a dilute basic solution (e.g., 1N NaOH) to remove unreacted phenol and then with water to remove salts and other water-soluble impurities.[8]

  • Solvent Extraction: Extract the benzoxazine into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying: Dry the organic phase thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Column Chromatography (if necessary): If the product is not sufficiently pure after the initial work-up, perform column chromatography using the precautions mentioned in Q1.

  • Recrystallization: This is an excellent final step for obtaining highly pure, crystalline benzoxazine.[5][6][9][10] Common solvent systems for recrystallization include hexane/ethyl acetate or toluene.

Troubleshooting Guides

Guide 1: Column Chromatography - Preventing On-Column Decomposition

This guide provides a systematic approach to troubleshooting and preventing benzoxazine hydrolysis during column chromatography.

Problem: Your benzoxazine product is degrading on the silica gel column, leading to low yields and impure fractions.

Underlying Cause: The primary cause is the acidic nature of silica gel and the presence of water, which catalyze the hydrolytic opening of the oxazine ring.

Workflow for Stable Purification:

cluster_prep Pre-Column Preparation cluster_chrom Chromatography Execution cluster_post Post-Column Handling prep_solvents Dry Solvents Rigorously add_base Add 0.1-0.5% Triethylamine to Mobile Phase prep_solvents->add_base prep_silica Prepare Slurry with Base-Treated Mobile Phase add_base->prep_silica load_sample Load Sample in Minimal Volume of Mobile Phase prep_silica->load_sample Pack Column run_flash Run Flash Chromatography load_sample->run_flash monitor_tlc Monitor Fractions by TLC run_flash->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent Promptly (Low Temperature) combine_fractions->evaporate recrystallize Recrystallize if Necessary evaporate->recrystallize

Caption: Workflow for preventing benzoxazine hydrolysis during column chromatography.

Guide 2: Identifying Hydrolysis Byproducts

This guide outlines the key analytical signatures to look for when identifying benzoxazine hydrolysis.

Analytical TechniqueSignature of Benzoxazine RingSignature of Hydrolyzed Product
¹H NMR Characteristic peaks for O-CH₂-N and Ar-CH₂-N[11][12]Disappearance of oxazine peaks; appearance of broad -OH and -NH peaks[2][4]
¹³C NMR Characteristic peaks for O-CH₂-N and Ar-CH₂-NDisappearance of O-CH₂-N carbon signal[4]
FTIR Peak around 920-950 cm⁻¹ (oxazine ring); peak around 1230 cm⁻¹ (asymmetric C-O-C stretch)Disappearance/weakening of oxazine ring peaks; appearance of broad O-H and N-H stretches
Mass Spec Expected molecular ion peak (M⁺)Molecular ion peak at M+18

Advanced Topics

The Mechanism of Acid-Catalyzed Hydrolysis

Understanding the mechanism of hydrolysis is key to preventing it. The process is initiated by the protonation of either the nitrogen or oxygen atom of the oxazine ring, making the ring more susceptible to nucleophilic attack by water.

benzoxazine Benzoxazine Ring protonation Protonation (H⁺ from H₂O or Silica) benzoxazine->protonation intermediate Activated Intermediate (Protonated Ring) protonation->intermediate nucleophilic_attack Nucleophilic Attack by H₂O intermediate->nucleophilic_attack ring_opened Ring-Opened Product (Phenolic Amine) nucleophilic_attack->ring_opened

Sources

Troubleshooting

Optimizing recrystallization solvents for 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Benzoxazine-2,4-dione" chemical series. It addresses the specific physicochemical challenges of 3-benzyl-6-nitro-2H-1,3-benzoxazine-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Benzoxazine-2,4-dione" chemical series. It addresses the specific physicochemical challenges of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione .

Subject: Optimization of Recrystallization Protocols for 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Ticket ID: #BZ-NO2-REC-001 Status: Resolved / Expert Verified Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Profile[1]

User Query: "I am struggling to purify 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. Standard ethanol recrystallization leads to yield loss or oiling out. What are the optimal solvent systems?"

Scientist’s Analysis: This molecule presents a "Push-Pull" solubility challenge. You are balancing two competing domains:

  • The Core (Polar/Reactive): The 6-nitro-benzoxazine-2,4-dione core is highly polar and electron-deficient. It is susceptible to nucleophilic attack (ring-opening) in protic solvents.

  • The Tail (Lipophilic): The N-benzyl group adds significant lipophilicity and rotational freedom, increasing the tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.

Critical Warning: The dione ring is an internal anhydride. Avoid prolonged heating in water or primary alcohols (methanol/ethanol) , as this can lead to solvolysis, converting your product into the corresponding anthranilate ester or acid.

Solvent System Decision Matrix

The following logic flow illustrates how to select the correct solvent based on your crude material's behavior.

SolventSelection Start Start: Crude Material Evaluation SolubilityCheck Is it soluble in hot Ethanol? Start->SolubilityCheck PurityCheck Is purity > 90%? SolubilityCheck->PurityCheck Yes PathB No: Use Glacial Acetic Acid SolubilityCheck->PathB No PathA Yes: Use Ethanol/Acetone (Rapid) PurityCheck->PathA Yes PathC High Impurity/Oiling Out PurityCheck->PathC No System1 System A: Ethyl Acetate / n-Heptane (Safest for Ring Stability) PathA->System1 Preferred System2 System B: Glacial Acetic Acid (Best for Nitro compounds) PathB->System2 PathC->System1 System3 System C: DMF / Water Precipitation (Only for bulk cleanup) PathC->System3 If very dirty

Figure 1: Decision tree for selecting the optimal solvent system based on crude purity and solubility behavior.

Validated Experimental Protocols

Protocol A: The "Safe" Binary System (Ethyl Acetate / n-Heptane)

Best for: High recovery, preventing ring hydrolysis, and avoiding oiling out.

Why this works: Ethyl acetate dissolves the polar nitro-core without reacting with the anhydride. Heptane (unlike hexane) has a higher boiling point, allowing for a wider temperature gradient to induce crystallization of the benzyl tail.

Step-by-Step:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise at reflux (approx. 77°C) until fully dissolved.

    • Note: If >20 mL is required, the material may be too polar; switch to Protocol B.

  • Filtration: Perform a hot filtration through a glass frit to remove insoluble salts (e.g., NaCl/KBr from synthesis).

  • The Cloud Point: Keep the solution at a gentle boil. Add n-Heptane dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough EtOAc (0.5 - 1 mL) to clear the solution again.

  • Controlled Cooling: Remove from heat. Wrap the flask in a towel to ensure slow cooling to room temperature.

    • Troubleshooting: If oil droplets form, reheat and add 10% more EtOAc.

  • Collection: Cool to 0°C in an ice bath for 30 minutes. Filter and wash with cold 1:3 EtOAc:Heptane.

Protocol B: The "Nitro-Specific" System (Glacial Acetic Acid)

Best for: Highly crystalline nitro-aromatics that are stubborn in other solvents.

Why this works: 6-nitro derivatives often have high melting points and poor solubility in standard organics. Glacial acetic acid is a polar, protic (but acidic) solvent that stabilizes the nitro group and suppresses hydrolysis compared to water/alcohols.

Step-by-Step:

  • Dissolution: Suspend crude solid in Glacial Acetic Acid (approx. 5-10 mL per gram).

  • Heating: Heat to boiling (118°C). The solid should dissolve readily.

  • Crystallization: Allow to cool slowly to room temperature. The nitro-benzoxazine usually crystallizes as distinct yellow needles.

  • Washing (Critical): Filter the crystals. Wash initially with a small amount of cold acetic acid, followed by copious amounts of cold water to remove acid traces, and finally cold ethanol (rapid wash) to aid drying.

  • Drying: Dry under vacuum at 50°C. Ensure all acid is removed (smell test/NMR check).

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystals. Why?

Cause: This is common with N-benzyl derivatives. The benzyl group lowers the lattice energy, and if the solution cools too fast or the anti-solvent (e.g., hexane) concentration is too high, the compound separates as a supercooled liquid (oil) before it can organize into a crystal lattice. Solution:

  • Re-dissolve: Heat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.

  • Slow Down: Cool the flask much slower (e.g., leave it in the hot oil bath and turn the heat off).

  • Solvent Ratio: Increase the proportion of the "good" solvent (EtOAc or Acetone) slightly.

Q2: I see a new spot on TLC after recrystallization in Ethanol.

Cause: Ring Opening (Solvolysis). The benzoxazine-2,4-dione ring is reactive. Boiling ethanol can attack the carbonyl at position 2 or 4, opening the ring to form an ethyl anthranilate derivative. Solution:

  • Switch to Protocol A (Aprotic solvents) .

  • If you must use ethanol, keep the boiling time under 5 minutes and avoid basic impurities (which catalyze the ring opening).

Q3: The melting point is lower than reported (e.g., <200°C).

Cause: Occluded solvent or hydrolysis impurities. Solution:

  • Run an H-NMR.[1][2][3] Check for a broad singlet around 10-12 ppm (indicating a carboxylic acid from hydrolysis) or ethyl peaks (ester formation).

  • If solvent is trapped, dry at 60°C under high vacuum (0.1 mbar) for 12 hours.

Comparative Data: Solubility & Stability

Solvent SystemSolubility (Hot)Crystallization YieldRisk of Ring OpeningRecommendation
Water InsolubleN/AHigh (Hydrolysis)Avoid
Ethanol (100%) ModerateModerateMedium (Ethanolysis)Use only for rapid work
EtOAc / Heptane GoodHighLowHighly Recommended
Glacial Acetic Acid ExcellentHighLowExcellent for Nitro-analogs
DMF / Water Very HighVariableHigh (if heated)Use only for precipitation

Synthesis & Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (DMF/Base/Halide) Quench Quench: Pour into Ice Water Crude->Quench Step 1 Precipitate Collect Precipitate (Crude Solid) Quench->Precipitate Filter Wash Wash: Water (remove salts) Wash: Hexane (remove benzyl chloride) Precipitate->Wash Step 2 Recryst Recrystallization (Protocol A or B) Wash->Recryst Step 3 Pure Pure 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Recryst->Pure Dry

Figure 2: Standard purification workflow from synthesis to final crystalline product.

References

  • Synthesis and Reactivity of Isatoic Anhydride Derivatives

    • Source: Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.
    • Relevance: Foundational text describing the stability of the 2,4-dione ring and its susceptibility to nucleophilic
  • Recrystallization of Nitro-Substituted Heterocycles

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Relevance: Standard protocols for purifying nitro-aromatics using Glacial Acetic Acid and Ethyl Acet
  • Solubility of N-Substituted Isatoic Anhydrides (SHAPE Reagents)

    • Source: Mortimer, S. A., & Weeks, K. M. (2007). "A fast-acting reagent for accurate analysis of RNA secondary and tertiary structure by SHAPE chemistry." Journal of the American Chemical Society, 129(14), 4144-4145.
    • Relevance: Discusses the solubility of 1-methyl-7-nitroisatoic anhydride (a close structural analog)

Sources

Optimization

Troubleshooting low solubility of nitro-benzoxazine derivatives in aqueous media

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Low Aqueous Solubility of Nitro-Benzoxazine Derivatives Introduction: The "Brick Dust" Challenge Nitro-benzoxazine derivatives represent a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Low Aqueous Solubility of Nitro-Benzoxazine Derivatives

Introduction: The "Brick Dust" Challenge

Nitro-benzoxazine derivatives represent a classic medicinal chemistry paradox: they possess potent biological activity (particularly antitubercular and antimicrobial) but exhibit poor physicochemical properties. The 1,3-benzoxazine core is inherently lipophilic. When you append a nitro group (


), you introduce a strong dipole that, counter-intuitively, often reduces aqueous solubility further.

Why? The nitro group enhances intermolecular


 stacking interactions and increases crystal lattice energy. Your compound isn't just "hating" the water; it is "loving" itself too much to break apart. This guide addresses the specific challenges of solubilizing these "brick dust" compounds without compromising their chemical stability.

Module 1: Diagnostic & Strategic Q&A

Q1: I tried acidifying the media to protonate the nitrogen, but my compound degraded. Why?

A: You have likely triggered acid-catalyzed ring opening . Unlike simple amines, the 1,3-benzoxazine ring is an


-acetal. In acidic aqueous media (pH < 4), the oxazine ring hydrolyzes, cleaving the 

bond. This results in the formation of a phenol derivative and formaldehyde/amine species [1].
  • Diagnostic Check: Does your HPLC show a new peak with a shorter retention time (more polar)? That is likely the ring-opened phenolic hydrolysis product.

  • Rule: Avoid pH < 4.5 for thermodynamic solubility testing unless the specific derivative has bulky substituents at the C2 position that sterically hinder hydrolysis.

Q2: My compound precipitates immediately upon dilution from DMSO. How do I fix this "crashing out"?

A: This is a Kinetic vs. Thermodynamic solubility mismatch. Nitro-benzoxazines often have high LogP values (>3.5). When you spike a DMSO stock into buffer, the water strips the DMSO solvation shell faster than the compound can equilibrate, causing amorphous precipitation.

  • Solution: You must use a cosolvent system or a surfactant to lower the interfacial tension.

  • Recommendation: Switch to a ternary system: DMSO (5%) + PEG400 (30%) + Water (65%) . PEG400 acts as an interfacial bridge, preventing the rapid aggregation of the nitro-aromatic cores.

Q3: Can I use Cyclodextrins (CDs) for these derivatives?

A: Yes, this is the gold standard for this scaffold. Research confirms that


-cyclodextrin (

-CD) forms stable inclusion complexes with benzoxazine derivatives [2]. The hydrophobic benzoxazine cavity fits into the CD torus, while the nitro group often interacts with the rim. This not only improves solubility but can also protect the oxazine ring from hydrolytic attack.

Module 2: Solubilization Decision Matrix

Use the following logic flow to determine the best solubilization strategy for your specific assay.

SolubilizationStrategy Start Start: Nitro-Benzoxazine Derivative CheckIonizable Does it have an ionizable tail? (e.g., piperazine, carboxylic acid) Start->CheckIonizable AcidSensitive Is the core acid-sensitive? CheckIonizable->AcidSensitive Yes CheckLogP Is LogP > 3.5? CheckIonizable->CheckLogP No SaltForm Strategy A: Salt Formation (Mesylate/Tosylate) AcidSensitive->SaltForm No (Stable) AcidSensitive->CheckLogP Yes (Risk of Hydrolysis) Cosolvent Strategy B: Cosolvent System (10% DMSO + 20% PEG400) CheckLogP->Cosolvent No (Moderately Lipophilic) Complexation Strategy C: Cyclodextrin Complexation (HP-beta-CD) CheckLogP->Complexation Yes (Very Lipophilic) Micellar Strategy D: Surfactant (0.5% Tween 80) Complexation->Micellar If CD fails

Figure 1: Decision tree for selecting the optimal solubilization technique based on structural properties.

Module 3: Comparative Data & Techniques

The following table summarizes the efficacy of different excipients specifically for hydrophobic nitro-aromatic scaffolds.

MethodExcipient/ConditionMechanismSuitability for Nitro-Benzoxazines
Cosolvent DMSO (Dimethyl sulfoxide)Dipolar aprotic solvationHigh. Good for in vitro screening. Limit to <1% for cell assays to avoid cytotoxicity.
Cosolvent PEG 400 (Polyethylene glycol)H-bonding & dielectric adjustmentMedium. Reduces precipitation upon dilution.
Complexation HP-

-CD (Hydroxypropyl-

-cyclodextrin)
Host-guest inclusionExcellent. Masks the hydrophobic nitro-aryl core; stabilizes the oxazine ring [2].
Surfactant Tween 80 / Polysorbate 80Micellar encapsulationGood. Effective for very lipophilic analogs (LogP > 4), but can interfere with membrane permeability assays.
pH Adjustment Acidic Buffer (pH < 4)IonizationDANGEROUS. High risk of ring hydrolysis [1]. Avoid unless stability is proven.

Module 4: Experimental Protocols

Protocol A: Thermodynamic Solubility with Stability Monitoring

Use this protocol to determine the true solubility limit while ensuring you aren't measuring degradation products.

Materials:

  • Nitro-benzoxazine derivative (Solid powder)

  • Phosphate Buffer (pH 7.4)

  • HP-

    
    -CD (optional enhancer)
    
  • Agilent/Waters HPLC system

Workflow:

  • Preparation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer (or buffer + 10% HP-

    
    -CD) in a glass vial.
    
  • Equilibration: Shake at 25°C for 24 hours (do not sonicate excessively to avoid heating/degradation).

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).

  • Analysis: Inject into HPLC.

    • Critical Step: Monitor at 254 nm (aromatic) and roughly 350-400 nm (nitro group absorbance).

    • Check: If you see a peak splitting or shifting to early retention times, hydrolysis has occurred .

Protocol B: Cyclodextrin Complexation (Kneading Method)

For creating a soluble solid form for animal studies.

  • Molar Ratio: Calculate a 1:1 molar ratio of Drug:

    
    -CD.
    
  • Wetting: Mix the two powders in a mortar. Add a minimal amount of Ethanol:Water (1:1) to form a paste.

  • Kneading: Grind vigorously for 45 minutes. The shear force drives the hydrophobic benzoxazine into the CD cavity.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

  • Validation: Perform Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting peak of the nitro-benzoxazine indicates successful inclusion (amorphization).

Module 5: Mechanism of Failure (Visualized)

Understanding why the solubility fails is key to fixing it. The diagram below illustrates the competition between crystal lattice energy and solvation, and the risk of hydrolysis.

FailureMechanism Solid Solid Nitro-Benzoxazine (High Lattice Energy) Interaction Interaction Interface Solid->Interaction Solvent Aqueous Media (High Polarity) Solvent->Interaction Precipitation Outcome 1: Aggregation (Pi-Pi Stacking dominates) Interaction->Precipitation Standard Conditions Hydrolysis Outcome 2: Ring Opening (If pH < 4) Interaction->Hydrolysis Acidic Conditions Solubilization Outcome 3: Solvation (Requires CD or Cosolvent) Interaction->Solubilization With Excipients

Figure 2: Mechanistic pathways of solubility failure versus success.

References

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine derivatives. Source: National Institutes of Health (PubMed) Significance: Establishes the hydrolysis mechanism of the 1,3-benzoxazine ring in acidic media, a critical constraint for solubility adjustments.

  • Intrinsic Water-soluble Benzoxazine-Functionalized Cyclodextrin and Its Formation of Inclusion Complex. Source: ResearchGate / National Sun Yat-sen University Significance: Validates the use of Cyclodextrin (CD) cavities to encapsulate benzoxazine monomers, improving water solubility and thermal stability.[1]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives. Source: Institut Kimia Malaysia Significance: Provides context on the biological applications (antimicrobial) and structural variations that affect the physicochemical properties of these derivatives.

Sources

Troubleshooting

Minimizing side reactions during the benzylation of isatoic anhydride

Topic: Minimizing side reactions during the benzylation of isatoic anhydride. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Stability Paradox Benzylation o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the benzylation of isatoic anhydride. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Benzylation of isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is chemically treacherous because the molecule possesses a "stability paradox." You need a base to deprotonate the nitrogen (


) to make it nucleophilic, but that same base (or the resulting water/nucleophiles) attacks the electrophilic carbonyls at positions 2 and 4, leading to rapid ring opening.

The Golden Rule: The rate of


-alkylation must exceed the rate of nucleophilic attack on the anhydride ring.

This guide provides a root-cause analysis of failure modes (hydrolysis, decarboxylation, double alkylation) and offers two validated protocols: a traditional high-stringency method and a modern catalytic method.

Mechanistic Pathways & Failure Modes

To troubleshoot, you must visualize where the reaction diverges from the desired path. The diagram below illustrates the competition between the desired


 reaction and the fatal ring-opening cascades.

BenzylationPathways cluster_legend Legend IA Isatoic Anhydride Anion N-Anion Intermediate IA->Anion Base Base Base (Deprotonation) Product N-Benzyl Isatoic Anhydride (Target) Anion->Product Bn-X (SN2) Fast Kinetics Required RingOpen Ring Opening (Carbamate/Anthranilate) Anion->RingOpen H2O / Strong Nu- Decarb Decarboxylation (-CO2) RingOpen->Decarb Heat / Acid workup Byproduct2 Double Alkylated Ester RingOpen->Byproduct2 Excess Base + Bn-X (O-Alkylation) Byproduct1 N-Benzyl Anthranilic Acid Decarb->Byproduct1 Hydrolysis key Green: Desired Pathway Red: Fatal Side Reactions

Figure 1: Mechanistic divergence. The stability of the anhydride ring is compromised by moisture, heat, and strong nucleophiles, leading to irreversible byproduct formation.

Critical Process Parameters (CPP)

The following variables determine the fate of your reaction.

ParameterRecommendationTechnical Rationale
Solvent DMAc or DMF (Anhydrous) High dielectric constant promotes

kinetics. Critical: Must be stored over 4Å molecular sieves. Even trace water (0.1%) causes hydrolysis.
Temperature 0°C to 30°C High temps (>50°C) accelerate decarboxylation and ring opening significantly more than

-alkylation.
Base Choice NaH (Traditional) or DIPA/TBAB (Modern) Avoid: Hydroxides (NaOH/KOH) or simple Carbonates (K2CO3) in wet solvents. They generate water or are not strong enough to deprotonate cleanly without heating.
Stoichiometry 1.0 : 1.1 (Substrate:Electrophile) Excess benzyl halide combined with ring opening leads to

-alkylation of the carboxylate (double alkylation).

Troubleshooting Guide

Symptom: The product is an oil/gum, not a solid.

  • Diagnosis: Likely formation of benzyl esters (double alkylation products).

  • Root Cause: The ring opened during the reaction, exposing a carboxylate group which then reacted with the benzyl halide.

  • Corrective Action:

    • Reduce reaction temperature to <30°C.

    • Switch from strong inorganic bases (NaH) to the DIPA/TBAB system (see Protocol B).

    • Ensure stoichiometry is strict 1:1.

Symptom: Recovery of Anthranilic Acid (or N-benzyl derivative).

  • Diagnosis: Hydrolysis has occurred.[1][2][3][4][5][6]

  • Root Cause: Water ingress. This can happen during the reaction (wet solvent) or during workup (exothermic quenching).

  • Corrective Action:

    • Dry DMF/DMAc over activated 4Å sieves for 24h.

    • Quench Protocol: Do not pour reaction into water. Pour the reaction mixture into crushed ice/water rapidly to precipitate the product before the ring can hydrolyze.

Symptom: Low Yield (<40%) with NaH.

  • Diagnosis: Aggregation/Occlusion.

  • Root Cause: The sodium salt of isatoic anhydride is poorly soluble in THF or cold DMF, preventing reaction with the benzyl halide.

  • Corrective Action: Use DMAc (Dimethylacetamide) which often solubilizes the intermediate better than DMF. Ensure vigorous stirring.

Validated Experimental Protocols

Protocol A: The "Modern Catalytic" Method (Recommended)

Best for: High yield (>85%), minimizing ring opening, and ease of operation. Reference: Verma et al., ACS Omega 2021.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve Isatoic Anhydride (1.0 equiv) in anhydrous DMAc (5 mL per mmol).

  • Catalyst Addition: Add TBAB (Tetrabutylammonium bromide) (0.2 equiv).

    • Why: TBAB acts as a phase transfer catalyst and solubilizing agent, stabilizing the anion without requiring harsh metal hydrides.

  • Base Addition: Add DIPA (Diisopropylamine) (1.0 - 1.2 equiv) dropwise at 30°C .

    • Why: DIPA is strong enough to deprotonate but bulky enough to minimize nucleophilic attack on the carbonyl.

  • Alkylation: Stir for 5 mins, then add Benzyl Chloride/Bromide (1.1 equiv).

  • Reaction: Stir at 30°C for 2–3 hours. Monitor by TLC.[3][7]

  • Workup: Pour mixture onto crushed ice. Filter the precipitate.[8] Wash with cold water.[8]

    • Result: Usually pure product without column chromatography.

Protocol B: The "Traditional" Method (Strict Anhydrous)

Best for: When organic bases/ammonium salts interfere with downstream steps. Reference: Coppola, Syn. Commun. 1997.[8][9]

  • Setup: Strict Schlenk line technique.

  • Deprotonation: Suspend NaH (60% in oil, 1.1 equiv) in anhydrous DMF at 0°C .

  • Addition: Add Isatoic Anhydride (1.0 equiv) portion-wise. Evolution of

    
     gas will occur.
    
    • Warning: Do not let temp rise above 5°C during this step.

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C) only. Do not heat to 80°C.

  • Quench: Pour onto ice/1% HCl mix (acidic quench helps stabilize the anhydride during precipitation).

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (


) in DMF? 
A:  It is risky. While common for simple alkylations, 

generates bicarbonate and eventually water when it neutralizes protons. In the presence of isatoic anhydride, that generated water will hydrolyze your ring. If you must use it, add excessive molecular sieves into the reaction flask, but Protocol A (DIPA/TBAB) is superior.

Q: Why did my product turn into a carbamate? A: You likely used an alcohol (Methanol/Ethanol) during the workup or recrystallization. Isatoic anhydrides react with alcohols to form anthranilate esters (ring opening).[1] Never use alcohols with this intermediate. Recrystallize from EtOAc/Hexane or Chloroform.

Q: Is there an alternative if direct benzylation fails repeatedly? A: Yes. The "Isatin Route" is the strategic alternative.

  • Benzylate Isatin (much more stable).

  • Oxidize the

    
    -benzyl isatin using 
    
    
    
    -CPBA to insert the oxygen and form
    
    
    -benzyl isatoic anhydride.[3]
    • See Ref 1 for details on this pathway.

References

  • Verma, E., Patil, S., & Gajbhiye, A. (2021).[9] Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases.[7][8][9][10] ACS Omega, 6(12), 8346–8355.[11]

  • Coppola, G. M. (1997).[8][9] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. (Foundational review on reactivity and ring opening).

  • Odion, E. E., & Usifoh, C. O. (2021).[4] One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative.[4] Journal of Pharmacy & Bioresources, 18(3), 192-195.[4]

Sources

Optimization

Purification techniques for separating 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione from byproducts

Welcome to the technical support guide for the purification of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. This resource is designed for researchers and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with isolating this key intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione?

The impurity profile largely depends on the synthetic route. A common synthesis involves the benzylation of 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione or the reaction of a 5-nitrosalicylamide derivative with a cyclizing agent.[1][2]

Potential Byproducts and Starting Materials:

  • Unreacted Starting Materials: 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (more polar than the product) or N-benzyl-2-hydroxy-5-nitrobenzamide.

  • Reagents from Benzylation: Benzyl alcohol or unreacted benzyl bromide/chloride.

  • Side-Reaction Products: If using isocyanates in the synthesis, N,N'-diphenylurea can be a common byproduct.[2]

  • Hydrolysis Products: The dione ring can be susceptible to hydrolysis under harsh pH conditions, potentially reverting to the corresponding salicylamide derivative.[2]

Q2: What are the primary purification techniques recommended for this compound?

The three primary methods for purifying this solid compound are:

  • Recrystallization: Ideal for removing small amounts of impurities from a crude product that is already relatively pure (>90%). It is cost-effective and scalable.

  • Silica Gel Column Chromatography: The most versatile method for separating the target compound from byproducts with different polarities.[3] It is highly effective for cleaning up complex reaction mixtures.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): Used when very high purity (>99.5%) is required or for separating structurally similar impurities like isomers.[4][5] It is an essential tool in pharmaceutical development for isolating high-purity active pharmaceutical ingredients (APIs) and intermediates.[6][7]

Q3: How do I choose the best purification technique for my specific situation?

Your choice should be guided by the purity of your crude material and the desired purity of the final product.

Technique When to Use Advantages Disadvantages
Recrystallization Crude purity is high (>90%); impurities have different solubility profiles.Scalable, low cost, can yield very pure crystalline material.Can have lower yields; not effective for complex mixtures or oily products.[8]
Column Chromatography Crude product is a complex mixture or oily; components have different polarities.Excellent separation power, applicable to a wide range of compounds.[3]Can be labor-intensive, uses large solvent volumes, risk of compound decomposition on silica.[9]
Preparative HPLC Final product requires very high purity (>99.5%); separating close-eluting isomers.Highest resolution, automated, excellent for final polishing steps.[4]High cost (equipment & solvents), limited loading capacity, lower throughput for bulk material.[6]

Purification Workflow & Decision Diagram

This diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified final product.

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_purification cluster_final crude Crude Reaction Mixture tlc Analyze by TLC/LC-MS crude->tlc purity_check Is Crude Purity >90% and Solid? tlc->purity_check re_x Attempt Recrystallization purity_check->re_x Yes column Perform Column Chromatography purity_check->column No final_purity Check Purity re_x->final_purity column->final_purity prep_hplc Consider Prep HPLC for higher purity final_purity->prep_hplc Purity Insufficient pure_product Pure Product final_purity->pure_product Purity Meets Spec prep_hplc->pure_product

Caption: Decision workflow for purification.

Troubleshooting Guide: Recrystallization

Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature. An ideal solvent dissolves the compound well when hot but poorly when cold.[10][11]

Problem: My compound will not crystallize from the solution.
  • Cause A: Solution is too dilute (too much solvent). The concentration of the compound is below its saturation point even at low temperatures.

    • Solution: Re-heat the solution and boil off some of the solvent in a fume hood to increase the concentration. Allow it to cool again.[8][10]

  • Cause B: Solution is supersaturated but nucleation is slow. Crystal growth requires an initial "seed" or nucleation site.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites.[10]

    • Solution 2 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[10]

    • Solution 3 (Cooling): Cool the solution in an ice bath to further decrease solubility. Do this only after slow cooling at room temperature has failed, as rapid cooling can trap impurities.[12]

Problem: The recrystallization yield is very low.
  • Cause A: Too much solvent was used. Even at cold temperatures, some product will remain dissolved in the "mother liquor." Using the absolute minimum amount of hot solvent to dissolve the compound is key.[12]

    • Solution: During the procedure, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.

  • Cause B: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering. You can do this by allowing the hot solvent vapors to heat the setup.[11] Also, use a fluted filter paper for a faster filtration rate.

  • Cause C: The compound is significantly soluble in the cold solvent.

    • Solution: Re-evaluate your solvent choice. A binary solvent system may be necessary. For this compound, consider systems like Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Hexane.

Recommended Recrystallization Solvents to Screen
Solvent SystemTypeRationale
Ethanol SingleThe compound is likely soluble in hot ethanol and less soluble in cold ethanol.
Ethyl Acetate SingleA good solvent for moderately polar compounds.
Acetone/Hexane BinaryDissolve in a minimum of hot acetone (good solvent), then add hexane (poor solvent) dropwise until cloudy. Reheat to clarify and cool.
Ethanol/Water BinaryDissolve in hot ethanol, then add water until the solution becomes turbid. Reheat and cool slowly.[12]

Troubleshooting Guide: Silica Gel Column Chromatography

This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase.[13] More polar compounds interact more strongly with the silica and elute later.[3]

Problem: Poor separation between my product and a byproduct (co-elution).
  • Cause A: Incorrect mobile phase polarity. The eluent may be too polar, causing all compounds to move too quickly up the column without sufficient interaction with the silica.

    • Solution: Develop a better solvent system using Thin Layer Chromatography (TLC) first.[13] Aim for a solvent system that gives your target compound a Retention Factor (Rƒ) of approximately 0.3-0.35 and provides good separation from the byproduct spot.

  • Cause B: Column is overloaded. Too much crude material was loaded onto the column, exceeding its separation capacity.

    • Solution: Use a larger column with more silica gel. A general rule is a 50:1 to 100:1 ratio of silica gel to crude compound by weight for difficult separations.

  • Cause C: Poor column packing. Channels or cracks in the silica bed lead to an uneven solvent front and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and never allowed to run dry.[14] Topping the silica with a layer of sand can help prevent disturbance during solvent addition.

Problem: The compound is streaking or "tailing" on the column.
  • Cause A: Compound is too polar for the chosen eluent. The compound moves in a smear rather than a tight band.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% Ethyl Acetate in Hexane and slowly increase the percentage of Ethyl Acetate.

  • Cause B: The compound is acidic or basic. The nitro group can impart some acidity, leading to strong interactions with the slightly acidic silica gel.

    • Solution: Add a small amount (0.5-1%) of a modifier to the eluent. For acidic compounds, adding acetic acid can sometimes help. However, be cautious as this can affect acid-labile compounds.

  • Cause C: The sample was loaded in a solvent that is too strong (polar). This causes the initial band to be too diffuse.

    • Solution: Dissolve the crude material in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and load it. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[9]

Troubleshooting Diagram: Column Chromatography

Troubleshooting_Column cluster_problems cluster_causes cluster_solutions start Column Chromatography Issue p1 Poor Separation (Co-elution) start->p1 p2 Band Tailing/ Streaking start->p2 p3 Compound Stuck on Column start->p3 c1a Eluent too Polar p1->c1a c1b Column Overloaded p1->c1b c2a Sample too Acidic p2->c2a c2b Sample Loaded in Strong Solvent p2->c2b c3a Eluent too Weak p3->c3a c3b Decomposition p3->c3b s1a Rerun TLC, Decrease Eluent Polarity c1a->s1a s1b Use Less Sample or More Silica c1b->s1b s2a Add Modifier (e.g., 0.5% AcOH) to Eluent c2a->s2a s2b Use 'Dry Loading' Technique c2b->s2b s3a Use Gradient Elution to Increase Polarity c3a->s3a s3b Consider Deactivated Silica or Alumina c3b->s3b

Caption: Troubleshooting common column chromatography issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rƒ value of ~0.3 for the target compound and good separation from impurities.[13]

  • Column Packing:

    • Securely clamp a glass column in a vertical position and add a small plug of cotton or glass wool at the bottom.[13]

    • Add a 1 cm layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour this into the column, gently tapping to dislodge air bubbles and ensure even packing.[14]

    • Allow the solvent to drain to the level of the silica bed, but do not let the column run dry .

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude compound (~1g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add ~2-3g of silica gel to this solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[9]

    • Carefully add this powder to the top of the packed column.

    • Gently add another 1 cm layer of sand on top of the sample.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Using gentle air pressure ("flash" chromatography), push the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Agilent. [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. [Link]

  • Hanbon. (n.d.). Preparative Liquid Chromatography Hplc System. Hanbon Sci.&Tech. [Link]

  • Intech Analytical Instruments. (n.d.). Preparative HPLC Chromatography. Intech. [Link]

  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • Al-Harthy, F. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • University of Toronto. (n.d.). Purification – Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (n.d.). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Lab Anim. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • ResearchGate. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from 2-hydroxybenzonitrile and isocyanates. [Link]

  • Solubility of Things. (n.d.). 6-nitro-3,1-benzoxazine-2,4-dione. [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Link]

  • PJSIR. (1971). SYNTHESIS OF HETEROBICYCLICCOMPOUNDS Part III.-Formation of 2H-I,3-Benzoxazine-2H-(3H)-dione °J Mechanism. [Link]

  • Chemsrc. (2025). CAS#:708231-01-0 | 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

Sources

Troubleshooting

Enhancing stability of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione in solution

The following technical guide is structured as a specialized Technical Support Center for researchers working with 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione . This compound is a derivative of Carsalam (not to be...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Technical Support Center for researchers working with 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione .

This compound is a derivative of Carsalam (not to be confused with Isatoic Anhydride, which is the 3,1-isomer). The presence of the 6-nitro group (electron-withdrawing) significantly increases the electrophilicity of the carbonyl carbons, making the heterocyclic ring highly susceptible to nucleophilic attack (hydrolysis) compared to the unsubstituted parent molecule.

Subject: 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Ticket Type: Advanced Troubleshooting & Protocol Optimization Support Level: Senior Application Scientist

Module 1: The Stability Crisis (Root Cause Analysis)

Q: Why does my compound degrade immediately in aqueous buffer?

A: You are likely witnessing base-catalyzed hydrolysis or aminolysis .

The 1,3-benzoxazine-2,4-dione core is a cyclic carbamate/imide hybrid. It is thermodynamically unstable in the presence of nucleophiles (water, alcohols, amines).

  • The Nitro Effect: The nitro group at position 6 pulls electron density away from the aromatic ring and the fused heterocyclic ring. This makes the carbonyl carbon at position 2 (C2) hyper-electrophilic.

  • The Mechanism: Hydroxide ions (

    
    ) or water attack C2, breaking the O1-C2 bond.
    
  • The Result: The ring opens to form N-benzyl-5-nitrosalicylamide . This reaction is irreversible under physiological conditions.

Visualization: Degradation Pathway

The following diagram illustrates the structural failure point.

DegradationPathway Compound Intact 1,3-Benzoxazine (Active Electrophile) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack (at C2 Carbonyl) Nucleophile Nucleophile (H2O / OH- / R-NH2) Nucleophile->Transition Product Ring-Opened Product (N-benzyl-5-nitrosalicylamide) Transition->Product C-O Bond Cleavage (Irreversible)

Figure 1: Mechanism of hydrolytic degradation. The electron-deficient C2 carbonyl is the primary failure point.

Module 2: Solvent Selection (The Foundation)

Q: My stock solution turned yellow/cloudy. Is DMSO safe?

A: Yes, but with strict caveats. The yellowing indicates the formation of the nitro-salicylamide hydrolysis product (nitro-phenols/amides are often yellow).

The "Dry Solvent" Protocol: Standard "anhydrous" solvents from a bottle are often insufficient due to hygroscopicity. The 6-nitro group makes your compound sensitive to even trace moisture (ppm levels).

SolventSuitabilityCritical Notes
DMSO (Dimethyl Sulfoxide)High Excellent solubility. Must be anhydrous (≤50 ppm H2O). Store over 4Å molecular sieves. Hygroscopic—absorbs water from air rapidly.
DMF (Dimethylformamide)Medium Good solubility, but prone to hydrolysis itself (forming dimethylamine), which can then attack your compound (aminolysis). Use fresh only.
Ethanol/Methanol FORBIDDEN Do not use. Primary alcohols will attack the ring (alcoholysis), forming the benzyl ester of the salicylamide.
Acetonitrile High Good for LC-MS stocks. Less hygroscopic than DMSO. Poor solubility for high concentrations (>10mM).

Troubleshooting Step: If your DMSO stock is yellowing:

  • Check the age of the DMSO.

  • Add activated 3Å or 4Å molecular sieves to the stock vial.

  • Purge the headspace with Argon gas after every use.

Module 3: Buffer Compatibility (The Environment)

Q: Can I use Tris or Glycine buffers for my assay?

A: ABSOLUTELY NOT.

The Chemistry: Tris (Tris(hydroxymethyl)aminomethane) and Glycine contain primary amines . These amines are better nucleophiles than water. They will attack the C2 carbonyl and covalently modify your compound within minutes, forming a "dead" adduct.

Recommended Buffer Systems: You must use non-nucleophilic buffers.

  • PBS (Phosphate Buffered Saline): Acceptable, but keep pH

    
     7.4.
    
  • HEPES / MOPS: Better choice. Sterically hindered amines are less reactive.

  • MES: Ideal for lower pH (5.5 - 6.5) where the compound is most stable.

Experimental Protocol: Stability Verification

Before running your main experiment, validate stability in your specific buffer.

  • Prepare Stock: 10 mM compound in Anhydrous DMSO.

  • Dilute: Spike into your assay buffer (e.g., PBS pH 7.4) to 50 µM.

  • Time-Course: Measure Absorbance (UV-Vis) or LC-MS at t=0, 15, 30, 60 min.

    • Success Signal: Retention of the parent peak mass.

    • Failure Signal: Appearance of M+18 peak (Hydrolysis) or M+Buffer peak (Aminolysis).

Module 4: Storage & Handling (The Logistics)

Q: How do I store the powder and solution for long-term use?

A: The 6-nitro group increases the dipole moment and lattice energy, but also the reactivity.

Solid State:

  • Temp: -20°C.

  • Container: Amber glass (light sensitive).

  • Desiccant: Essential. Hydrolysis can occur in the solid state if exposed to humid air over months.

Solution State (Stock):

  • Never store aqueous dilutions. Make them fresh immediately before use.

  • DMSO Stocks: Store at -80°C.

  • Freeze-Thaw: Limit to 3 cycles. Moisture condenses inside the tube every time you open it cold.

    • Best Practice: Aliquot into single-use vials (e.g., 20 µL) immediately after first dissolution.

Module 5: Decision Tree for Troubleshooting

Use this logic flow to diagnose unexpected results in your assay.

Troubleshooting Start Problem: Loss of Activity or Precipitation CheckSolvent 1. Check Stock Solvent Is it Alcohol or Wet DMSO? Start->CheckSolvent SolventIssue Use Anhydrous DMSO + Molecular Sieves CheckSolvent->SolventIssue Yes CheckBuffer 2. Check Assay Buffer Is it Tris, Glycine, or pH > 8? CheckSolvent->CheckBuffer No BufferIssue Switch to PBS or HEPES pH 6.0 - 7.4 CheckBuffer->BufferIssue Yes CheckTime 3. Check Incubation Time Is compound in water > 2 hours? CheckBuffer->CheckTime No TimeIssue Add compound LAST Run assay immediately CheckTime->TimeIssue Yes Stable System Optimized CheckTime->Stable No

Figure 2: Diagnostic workflow for identifying stability issues in solution.

References

  • Kuehm-Caubère, C., et al. (1996). "Pharmacokinetics and metabolism of 2H-1,3-benzoxazine-2,4(3H)-dione derivatives." European Journal of Drug Metabolism and Pharmacokinetics. (Demonstrates the hydrolysis of the benzoxazine ring to salicylamide derivatives in vivo and in vitro).

  • Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis. (While focusing on the 3,1-isomer, this seminal review establishes the fundamental electrophilicity of the benzoxazine-dione core and its reactivity with nucleophiles).

  • Waisser, K., et al. (2007). "The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and some 3-substituted derivatives."[1][2][3] Collection of Czechoslovak Chemical Communications. (Discusses the synthesis, stability, and antimycobacterial activity of 3-benzyl substituted derivatives).

  • Tian, N., et al. (2020). "Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents." Journal of Chemical & Engineering Data. (Provides data on solubility in DMSO vs. Alcohols, relevant for solvent selection).

Sources

Optimization

Controlling regioselectivity in the synthesis of 6-nitro-benzoxazine derivatives

Topic: Controlling regioselectivity in the synthesis of 6-nitro-benzoxazine derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling regioselectivity in the synthesis of 6-nitro-benzoxazine derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Development Scientists[1][2]

Welcome to the Advanced Synthesis Support Module. This guide addresses the persistent challenge of regioselectivity in the preparation of 6-nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives. Whether you are observing inseparable isomer mixtures or low yields during cyclization, this module provides mechanistic insights and self-validating protocols to correct your workflow.[1][2]

Strategic Overview: Selecting Your Route

The synthesis of 6-nitro-benzoxazines generally follows one of two strategies: Direct Nitration (Top-Down) or De Novo Cyclization (Bottom-Up).[1][2] Your choice dictates the purity profile.

RegioStrategy Start START: Select Strategy Decision Is isomer purity >98% required? Start->Decision Direct Route A: Direct Nitration of Benzoxazinone ResultA Result: Mixture (6-NO2 major, 7-NO2/8-NO2 minor) Direct->ResultA Cyclization Route B: De Novo Cyclization (from Nitrophenols) ResultB Result: Regiospecific (Exclusive 6-NO2) Cyclization->ResultB Decision->Direct No (HTS/Library) Decision->Cyclization Yes (Process/Scale-up)

Figure 1: Decision matrix for synthetic route selection based on purity requirements.

Module 1: The "Top-Down" Approach (Direct Nitration)

Context: Nitration of the parent 2H-1,4-benzoxazin-3(4H)-one scaffold via Electrophilic Aromatic Substitution (EAS).

Mechanistic Insight

In the 1,4-benzoxazine core, the oxygen atom at position 1 is a stronger activator (via resonance donation) than the amide nitrogen at position 4.[1][2] Consequently, electrophilic attack is directed para to the oxygen, favoring the 6-position .[2] However, temperature fluctuations and acid strength can destabilize the transition state, leading to the 7-nitro isomer or 6,8-dinitro over-reaction [1].[2]

Troubleshooting & FAQs

Q1: I am seeing ~15% of the 7-nitro isomer. How do I suppress this?

  • Root Cause: High reaction temperatures or the presence of nitrous acid (

    
    ) can alter the mechanism.[2] Nitrosation-oxidation sequences often favor the 7-position [1].[2]
    
  • Correction:

    • Cryogenic Control: Maintain temperature strictly between 0°C and 5°C during addition.

    • Urea Scavenger: Add 0.5 eq. of urea to the reaction mixture before adding nitric acid. This scavenges nitrous acid, preventing the nitrosation pathway that leads to 7-nitro impurities.[2]

Q2: My product contains the 6,8-dinitro impurity. How do I clean it up?

  • Root Cause: Excess nitrating agent or extended reaction times.[2] The 6-nitro group deactivates the ring, but the 8-position (ortho to the activating Oxygen) remains vulnerable under forcing conditions.[2]

  • Correction:

    • Stoichiometry: Use exactly 1.05 equivalents of

      
       (fuming).[2]
      
    • Quench Protocol: Do not let the reaction stir "overnight." Quench immediately upon consumption of starting material (TLC monitoring).[2]

    • Purification: The 6,8-dinitro derivative is significantly less soluble in ethanol than the 6-nitro mono-product.[1][2] Recrystallize from boiling ethanol; the dinitro impurity will often remain undissolved or crystallize out first upon slight cooling.[2]

Module 2: The "Bottom-Up" Approach (De Novo Cyclization)

Context: Constructing the ring from 2-amino-4-nitrophenol . This guarantees the nitro group is at position 6 because it is "installed" before the ring is formed.[2]

Protocol: Regiospecific Cyclization

Standard Operating Procedure for High-Purity Synthesis[1]

  • Starting Material: 2-amino-4-nitrophenol (1.0 eq).

  • Acylation: Dissolve in dry Acetone/THF. Add Chloroacetyl chloride (1.1 eq) and

    
     (2.5 eq) at 0°C.
    
    • Checkpoint: Monitor for the intermediate 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide.[2]

  • Cyclization: Heat to reflux (60-70°C) for 4–6 hours. The base facilitates the intramolecular

    
     displacement of the chloride by the phenol oxygen.[2]
    

CyclizationPath SM 2-amino-4-nitrophenol Inter Intermediate: N-acylated phenol SM->Inter Cl-CH2-COCl Base (mild) Err1 Error: O-acylation (Kinetic product) SM->Err1 Strong Base (e.g., NaH) Prod Product: 6-nitro-benzoxazine Inter->Prod Heat Intramolecular Sn2

Figure 2: Reaction pathway for the regioselective cyclization of 2-amino-4-nitrophenol.

Troubleshooting & FAQs

Q3: The reaction stalled at the intermediate (open chain). Why won't it close?

  • Root Cause: The phenol is a poor nucleophile due to the electron-withdrawing nitro group para to it.[1][2]

    
     in acetone might be too weak if the mixture is wet.[2]
    
  • Correction:

    • Phase Transfer Catalysis: Add 5 mol% TBAI (Tetrabutylammonium iodide) .[2] This exchanges the chloride for a more reactive iodide in situ (Finkelstein reaction logic), accelerating the ring closure.[2]

    • Solvent Switch: Switch to DMF or DMSO and heat to 90°C. The increased polarity stabilizes the transition state.[2]

Q4: I obtained a mixture of O-acylated and N-acylated products.

  • Root Cause: Hard/Soft Acid-Base mismatch.[2] The amine is softer and more nucleophilic than the phenol, but if you use a strong base (like NaH) initially, you deprotonate the phenol, making it competitive for the acyl chloride.[2]

  • Correction:

    • Base Timing: Perform the reaction in a biphasic system (EtOAc/Water) using Sodium Bicarbonate (

      
      ) as the base. The weaker base will not deprotonate the phenol significantly, ensuring the amine reacts with the acid chloride first (chemoselectivity).[2]
      
Module 3: Analytical Validation

You must validate regiochemistry using


-NMR.[2] The coupling patterns of the aromatic protons are distinct.

Table 1: NMR Diagnostic Criteria (DMSO-


) 
Feature6-Nitro Isomer (Target)7-Nitro Isomer (Impurity)
Coupling (J) H-5 appears as a doublet (

Hz) due to meta coupling with H-7.[1][2]
H-8 appears as a doublet (

Hz) due to ortho coupling.[2]
Shift Logic H-5 is deshielded by the adjacent Nitro and Amide Carbonyl.[2]H-8 is shielded relative to H-6/H-5.[2]
Key Signal Look for a narrow doublet (d, J=2.[2]5) around 7.8-8.0 ppm.[2]Look for a large doublet (d, J=9.[2]0) around 7.0-7.5 ppm.[2]
References
  • Hanson, J. R., Richards, L., & Rozas, P. (2003).[2] The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681–683.[2]

    • Source:[2]

  • Zhang, L., & Zhang, S. (2023).[2][3] An Efficient Ligand-Free Copper-Catalyzed Cascade Reaction of Substituted Chloroacetamides with 2-Halophenols.[2][3] Synthesis, 55, 3179-3185.[2][3]

    • Source:[1][2]

  • Dai, W. M., Wang, X., & Ma, C. (2005).[2] A regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines under microwave heating.[2][3] Tetrahedron, 61(28), 6879-6885.[2]

    • Source:[2]

  • PubChem Compound Summary. (2025). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.[2][4][5]

    • Source:[2]

Sources

Troubleshooting

Overcoming steric hindrance in the synthesis of 3-benzyl substituted benzoxazines

Topic: Overcoming Steric Hindrance in Mannich Condensations Introduction: The Steric Challenge Welcome to the Advanced Synthesis Support Center. You are likely here because your standard solution-phase Mannich reaction f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Mannich Condensations

Introduction: The Steric Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard solution-phase Mannich reaction failed. Synthesis of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazines is deceptively simple on paper—a condensation of a phenol, formaldehyde, and a benzyl amine.

However, when you introduce steric hindrance (e.g., ortho-substituted phenols or bulky benzyl amines), the reaction energy landscape shifts. The thermodynamic drive toward ring closure is often insufficient to overcome the kinetic barrier imposed by bulky substituents, leaving you with open-ring "Mannich bases" (dimers) or unreacted starting material.

This guide provides the protocols and troubleshooting logic to force ring closure against steric resistance.

Module 1: The Mechanistic Landscape

To fix the reaction, you must visualize where it fails. The formation of the benzoxazine ring is a stepwise process. Steric hindrance typically arrests the reaction at Intermediate B (the open-ring species), preventing the final dehydration and cyclization.

Reaction Pathway & Steric Blockades

BenzoxazineMechanism Reagents Reagents: Phenol + CH2O + Benzyl Amine Imine Intermediate A: Iminium Ion / Hemiaminal Reagents->Imine Condensation OpenRing Intermediate B: Open-Ring Mannich Base (o-hydroxybenzylamine) Imine->OpenRing C-Alkylation Transition Transition State: Rotational Alignment OpenRing->Transition Rotation Barrier STERIC TRAP: Bulky groups prevent rotation required for ring closure OpenRing->Barrier Product Product: 3-Benzyl-1,3-Benzoxazine Transition->Product Ring Closure (-H2O)

Figure 1: The critical failure point in sterically hindered substrates is the rotation of the open-ring intermediate required to eject water and close the oxazine ring.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose your specific failure mode.

Symptom 1: Product is a viscous oil/solid that shows -OH and -NH peaks in IR/NMR.
  • Diagnosis: Incomplete Cyclization. You have isolated the open-ring Mannich base (Intermediate B). The reaction formed the C-C bond but failed to close the C-O-C ring due to steric repulsion or water retention.

  • The Fix:

    • Switch to Solvent-Free (Melt): Solvents stabilize the open polar intermediate. Removing the solvent forces the system to minimize surface area by cyclizing.

    • Increase Temperature: Ring closure for hindered phenols often requires >110°C.

    • Scavenge Water: Water is a byproduct. If it remains, the equilibrium shifts back to the open ring. Use a Dean-Stark trap (toluene reflux) or an open-vessel melt.

Symptom 2: Multiple spots on TLC; NMR shows complex aromatic region.
  • Diagnosis: Oligomerization. If the ortho position is hindered, the formaldehyde may attack the para position (if open), or you are forming "bis-benzoxazines" via methylene bridges.

  • The Fix:

    • Stoichiometry Control: Ensure a strict 1:2:1 ratio (Amine : Formaldehyde : Phenol). Excess formaldehyde promotes oligomerization.

    • Block the Para Position: If your phenol is ortho-hindered but para-free, you will get competitive polymerization. This method works best with para-substituted phenols.

Symptom 3: Low conversion; Starting materials recovered.
  • Diagnosis: Nucleophilic Failure. The steric bulk on the benzyl amine or phenol is preventing the initial attack on formaldehyde.

  • The Fix:

    • Microwave Irradiation: Thermal heating heats the vessel; microwaves heat the dipole. This provides the kinetic "kick" to overcome the initial activation energy barrier.

    • Catalysis: Add 1-2 mol% Calcium Triflate [Ca(OTf)₂] . It coordinates with the formaldehyde and phenol oxygen, templating the reaction.

Module 3: Advanced Protocols

For sterically hindered 3-benzyl benzoxazines, standard ethanol reflux will fail . Use Protocol A (Preferred) or Protocol B (Alternative).

Protocol A: Solvent-Free "Melt" Synthesis (The Gold Standard)

Why it works: Maximizes concentration of reactants (kinetics) and allows temperatures above the boiling point of standard solvents.

Reagents:

  • Substituted Phenol (1.0 eq)

  • Paraformaldehyde (2.0 eq) — Do not use Formalin.

  • Substituted Benzyl Amine (1.0 eq)

Step-by-Step:

  • Mixing: In a round-bottom flask, grind the phenol and paraformaldehyde into a fine powder.

  • Amine Addition: Add the benzyl amine. If the amine is liquid, it will create a slurry. If solid, mix thoroughly.

  • The Melt: Place the flask in an oil bath pre-heated to 110°C .

  • Reaction: Stir vigorously. The mixture will melt into a homogeneous liquid.

    • Critical Step: Leave the system open to air (or under a slow N₂ stream) to allow water vapor to escape.

    • Duration: 20–40 minutes. (Monitor by TLC; look for the disappearance of phenol).

  • Workup:

    • Cool to room temperature.[1] The melt will solidify or become a viscous resin.

    • Dissolve in minimal diethyl ether or dichloromethane.

    • Wash with 3N NaOH (to remove unreacted phenol) and water.

  • Purification: Recrystallize from Hexane/Ethanol (10:1).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Why it works: Rapid dielectric heating overcomes the rotational barrier of the open-ring intermediate.

Parameters:

  • Power: 300–600 W (Variable mode)

  • Temperature: 120°C

  • Time: 5–10 minutes

Step-by-Step:

  • Mix Phenol (1 eq), Paraformaldehyde (2 eq), and Benzyl Amine (1 eq) in a microwave-safe vial.

  • Add 1 drop of solvent (Toluene) only if required to homogenize the paste (Solvent-free is preferred).

  • Irradiate at 120°C for 3 minutes.

  • Cool and check TLC.[1][2] If incomplete, irradiate for another 3 minutes.

  • Extract the dark residue with Et₂O, wash with base, and recrystallize.

Module 4: Comparative Data & FAQ

Solvent Efficiency for Hindered Substrates

Data based on the synthesis of 3-(2,4-dimethylbenzyl)-3,4-dihydro-2H-1,3-benzoxazine.

Solvent SystemTemperatureReaction TimeYield (Isolated)Notes
Ethanol 78°C (Reflux)24 Hours< 30%Mostly open-ring intermediate.
Toluene 110°C (Reflux)12 Hours65%Requires Dean-Stark trap.
Solvent-Free 110°C (Melt)45 Mins88% Recommended. Best atom economy.
Microwave 120°C5 Mins92%Harder to scale >5g.
Frequently Asked Questions

Q: Why use Paraformaldehyde instead of Formalin? A: Formalin contains 63% water. Benzoxazine formation is a reversible condensation. Adding water pushes the equilibrium backward toward the starting materials (hydrolysis). Paraformaldehyde depolymerizes in situ to reactive formaldehyde without adding initial water.

Q: My product is an oil, but it should be a solid. What happened? A: This is likely the "Mannich base" (Intermediate B). The presence of the phenolic -OH group prevents crystallization. Try heating the oil under vacuum at 100°C for 1 hour to force cyclization (dehydration), then attempt recrystallization from cold hexane.

Q: Can I use basic alumina as a catalyst? A: Yes. Solvent-free synthesis on basic alumina supports is effective. Mix reagents with basic alumina, irradiate (MW) or heat, and then elute the product with solvent. This acts as both a catalyst and a water scavenger.

References

  • Ishida, H. (2011). Handbook of Benzoxazine Resins. Elsevier.[3] (The definitive text on benzoxazine chemistry and mechanisms).

  • Sarmiento-Sánchez, J. I., et al. (2017). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route.[1][2][4][5] Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Liu, J., et al. (2013). Steric Hindrance Control Synthesis of Primary Amine-Containing Benzoxazines. Macromolecules. Link

  • Al-Taie, D. J. (2025).[2] Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry. Link

  • Andreu, R., et al. (2008). Solvent-free synthesis of benzoxazines. Green Chemistry, 10, 721-730.

Sources

Optimization

Technical Support Center: Advanced NMR Solutions for Benzoxazine Mixture Analysis

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of benzoxazine mixtures. This guide is designed for researchers, scientists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of benzoxazine mixtures. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these versatile thermosetting polymers. As a Senior Application Scientist, I understand the experimental hurdles you face, particularly the pervasive issue of spectral overlap that can obscure crucial structural and quantitative information.

This resource is structured to provide not just procedural guidance, but also a deep-seated understanding of the underlying principles. We will explore a range of NMR techniques, from foundational 1D methods to advanced 2D and diffusion-based experiments, to help you resolve even the most challenging spectral ambiguities.

Troubleshooting Guides & FAQs

Here, we address common questions and challenges encountered during the NMR analysis of benzoxazine monomers, prepolymers, and cured materials.

Q1: My ¹H NMR spectrum of a benzoxazine reaction mixture shows severe peak overlap in the aromatic and methylene bridge regions. How can I begin to resolve these signals?

This is a very common challenge, especially when dealing with mixtures of monomers, oligomers, and polymers.[1][2] The subtle differences in the chemical environments of these species often lead to a cluster of overlapping peaks. Here’s a systematic approach to tackle this issue:

Initial Steps: Optimizing 1D ¹H NMR

Before moving to more complex experiments, ensure your 1D ¹H NMR is optimally acquired.

  • Higher Magnetic Field: If available, use a higher field spectrometer (e.g., 600 MHz or above). The increased chemical shift dispersion can often resolve some overlapping signals.

  • Solvent Effects: Experiment with different deuterated solvents. A change in solvent can induce differential chemical shifts in your analytes, potentially resolving some overlap.

  • Temperature Variation: Acquiring spectra at different temperatures can be informative, as it may affect conformational equilibria and intermolecular interactions, leading to changes in chemical shifts.

Advanced 1D Techniques: Pure Shift NMR

For a more direct approach to simplifying ¹H spectra, consider "pure shift" NMR techniques. These methods suppress homonuclear scalar couplings, causing multiplets to collapse into singlets.[1][2] This can dramatically reduce overlap and reveal the precise chemical shifts of individual protons.

Q2: How can I definitively distinguish between benzoxazine monomer and polymer signals in my spectra?

Differentiating species based on their size is a key challenge. The most powerful technique for this is Diffusion-Ordered Spectroscopy (DOSY) .

The Principle of DOSY

DOSY is a 2D NMR technique that separates the signals of different molecules based on their diffusion coefficients.[3] Larger molecules, like polymers, diffuse more slowly than smaller molecules, such as monomers. This difference in diffusion is used to create a 2D plot with chemical shifts on one axis and diffusion coefficients on the other.

Workflow for Differentiating Monomers and Polymers using DOSY:

Caption: A simplified workflow for using DOSY to separate signals of different-sized molecules.

Practical Considerations for DOSY:

  • Sample Preparation: Ensure your sample is free of particulate matter and has a low viscosity for optimal results.

  • Parameter Optimization: Careful optimization of experimental parameters like gradient strength and diffusion time is crucial for good separation.[4]

  • Calibration: For determining absolute molecular weights, a calibration curve using polymer standards may be necessary.[4][5]

Q3: The aromatic signals are still too crowded. What are the best 2D NMR techniques to resolve individual components in my benzoxazine mixture?

When 1D techniques are insufficient, multidimensional NMR is the next logical step.[2][6][7] By spreading the signals into a second dimension, you can resolve overlapping peaks and establish connectivity between different nuclei.

Key 2D NMR Experiments for Benzoxazine Analysis:

Experiment Information Gained Application to Benzoxazines
COSY (Correlation Spectroscopy)Shows correlations between J-coupled protons (typically 2-3 bonds).Helps identify adjacent protons in the aromatic rings and methylene bridges.[8][9][10]
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly bonded to a heteronucleus (e.g., ¹³C).Resolves overlapping proton signals by spreading them out according to the chemical shifts of the attached carbons.[8][9]
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).Crucial for establishing the overall structure and connectivity of the benzoxazine ring and polymer backbone.[8][9][11]

Workflow for Structural Elucidation using 2D NMR:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis a ¹H NMR f Identify Spin Systems a->f g Assign ¹H-¹³C Pairs a->g b ¹³C NMR b->g c COSY c->f H-H Connectivity d HSQC d->g Direct C-H Bonds e HMBC h Connect Fragments e->h Long-Range C-H Bonds f->h g->h i Propose Structure h->i

Caption: A workflow illustrating the synergistic use of 1D and 2D NMR for structural analysis.

Q4: Can I use quantitative NMR (qNMR) to determine the concentration of different species in my benzoxazine mixture if some peaks overlap?

Yes, qNMR is a powerful tool for this, but spectral overlap requires careful consideration and specialized techniques.[12]

Strategies for qNMR in the Presence of Overlap:

  • Deconvolution: Use software to fit overlapping signals to a sum of individual Lorentzian/Gaussian peaks. The integral of each fitted peak can then be used for quantification.[13] Many NMR processing software packages, such as Mnova, have built-in deconvolution tools.[13][14] Open-source options are also available.[15][16]

  • Quantitative 2D NMR: If 1D deconvolution is not possible, quantitative 2D NMR experiments like qHSQC can be employed.[12] By selecting a well-resolved cross-peak in the 2D spectrum, you can quantify a component even if its 1D signal is heavily overlapped.

Protocol for qNMR using an Internal Standard:

  • Select a Suitable Internal Standard: The standard should have a simple spectrum with at least one peak that is well-resolved from your analyte signals, be chemically inert, and have a known purity.

  • Prepare the Sample: Accurately weigh the internal standard and your benzoxazine mixture and dissolve them in a known volume of deuterated solvent.

  • Acquire the ¹H NMR Spectrum: Ensure a long relaxation delay (D1) is used (typically 5 times the longest T1 of your signals of interest) to allow for full relaxation of all nuclei.

  • Process the Spectrum: Carefully phase and baseline correct the spectrum.

  • Integrate: Integrate the well-resolved peak of the internal standard and a non-overlapping peak of your analyte.

  • Calculate Concentration: Use the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Wstd / MWstd) * (MWanalyte / Wanalyte)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • W = Weight

    • MW = Molecular weight

Q5: Are there any specific software tools you recommend for analyzing complex NMR data of benzoxazine mixtures?

Several software packages offer advanced features for processing, analyzing, and reporting NMR data.

  • Mnova (Mestrelab Research): A comprehensive suite for processing 1D and 2D NMR data from various vendors. It includes powerful tools for deconvolution (GSD), multiplet analysis, and qNMR.[13][14]

  • ACD/Labs NMR Software: Offers advanced prediction and processing capabilities, including tools for structure elucidation and data management.[17]

  • Open-Source Software: For those with programming experience, platforms like decon1d (for Python) and UnidecNMR offer powerful deconvolution algorithms.[15][16]

References

  • NMR technique for average molecular weight determination of polymers - Spark904 . Spark904. [Link]

  • Advanced NMR Methods for Complex Mixture Analysis Driven by Industrial Challenges . Research Explorer The University of Manchester. [Link]

  • Diffusion ordered spectroscopy (DOSY) as applied to polymers . RSC Publishing. [Link]

  • Polymer Molecular Weights via DOSY NMR . PubMed. [Link]

  • Analyzing Polymers and Simple Mixtures with DOSY on the Fourier 80 . Bruker. [Link]

  • Polymer Molecular Weights via DOSY NMR | Analytical Chemistry . ACS Publications. [Link]

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis . Preprints.org. [Link]

  • NMR methods for the analysis of mixtures . PMC. [Link]

  • Mnova NMR Software for 1D and 2D NMR Data . Mestrelab Research. [Link]

  • NMR Software . SpinCore Technologies. [Link]

  • Fast quantitative 2D NMR for quantifying analytes in complex mixtures . European Pharmaceutical Review. [Link]

  • High-Resolution NMR for Complex Molecule Analysis . Creative Biostructure. [Link]

  • Global Spectral Deconvolution (GSD) . Mestrelab Research Analytical Chemistry Software. [Link]

  • hughests/decon1d: Software for the deconvolution of 1D NMR data . GitHub. [Link]

  • UnidecNMR: Home . [Link]

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst . MDPI. [Link]

  • Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties . CORE. [Link]

  • NMR analysis of a series of imidazobenzoxazines . PubMed. [Link]

  • Synthesis and Crosslinking of Polyether-Based Main Chain Benzoxazine Polymers and Their Gas Separation Performance . MDPI. [Link]

  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers . ResearchGate. [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol . PMC. [Link]

  • Benzoxazines with enhanced thermal stability from phenolated organosolv lignin . [Link]

  • Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... . [Link]

  • 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry . [Link]

  • 2D NMR Spectroscopy | PPTX . Slideshare. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? . Mestrelab Research. [Link]

  • 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB . ResearchGate. [Link]

  • Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization . PMC. [Link]

  • cosy hsqc hmbc: Topics by Science.gov . [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Structural Elucidation of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione . This molecule belongs to the Carsalam (1,3-benzoxazine-2,4-dione) class, a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione .

This molecule belongs to the Carsalam (1,3-benzoxazine-2,4-dione) class, a scaffold distinct from the isomeric isatoic anhydride (3,1-benzoxazine). This guide addresses the structural elucidation, distinguishing it from regioisomers, and provides comparative spectral data.

Executive Summary & Structural Context

Molecule: 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Core Scaffold: 1,3-Benzoxazine-2,4-dione (Carsalam derivative) Primary Application: Pharmacophore in anti-inflammatory drug design; intermediate for quinazolines. Critical Distinction: This compound is a regioisomer of N-benzyl-6-nitroisatoic anhydride. The position of the heteroatoms (1-O, 3-N vs. 1-N, 3-O) fundamentally alters the NMR splitting patterns and chemical shifts of the aromatic protons.

Structural Logic (Graphviz Visualization)

The following diagram illustrates the connectivity and the specific numbering system used for the NMR assignment. Note that the nitro group at position 6 places it meta to the carbonyl at position 4 and para to the oxygen at position 1 (derived from 5-nitrosalicylic acid).

G cluster_NMR NMR Critical Environments Salicylic 5-Nitrosalicylic Acid (Precursor) Intermediate Carbamate Intermediate Salicylic->Intermediate + Benzyl Isocyanate or Benzylamine/Phosgene Product 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (Target) Intermediate->Product Cyclization Isomer Isomer Alert: N-benzyl-6-nitroisatoic anhydride (3,1-benzoxazine) Product->Isomer Regioisomer Distinction (Different Core) H5 H-5: Deshielded (Ortho to C=O, Ortho to NO2) H5->Product H7 H-7: Deshielded (Ortho to NO2) H7->Product H8 H-8: Shielded (Relative) (Ortho to Oxygen) H8->Product

Caption: Synthesis flow and critical NMR environments. H5 is the most deshielded proton due to the combined anisotropic effect of the C4 carbonyl and the inductive effect of the C6 nitro group.

Comparative 1H NMR Analysis

The following data compares the target molecule against its non-nitrated analog and its regioisomer. This triangulation ensures the identification of the correct isomer.

Solvent: DMSO-d6 (Standard for polar heterocycles) Frequency: 400-600 MHz

Table 1: Chemical Shift Assignments ( ppm)
Proton AssignmentTarget: 6-Nitro-N-Benzyl-1,3-BenzoxazineControl A: Unsubstituted N-Benzyl-1,3-BenzoxazineControl B: Isatoic Isomer (N-Benzyl-6-nitro-3,1-benzoxazine)
H-5 (Aromatic) 8.75 - 8.85 (d, J=2.6) 7.95 (dd)8.52 (d)
H-7 (Aromatic) 8.45 - 8.55 (dd, J=9.0, 2.6) 7.65 (dt)8.56 (dd)
H-8 (Aromatic) 7.60 - 7.70 (d, J=9.0) 7.35 (d)7.33 (d)
Benzyl (-CH2-) 5.15 (s) 5.10 (s)5.25 (s)
Benzyl (Ph) 7.30 - 7.45 (m) 7.30 - 7.40 (m)7.30 - 7.45 (m)
Detailed Shift Mechanics
  • The H-5 Proton (The Diagnostic Peak):

    • Observation: Appears as a doublet (meta-coupling only) at ~8.8 ppm.

    • Mechanism: H-5 is located peri to the C4 carbonyl group and ortho to the electron-withdrawing nitro group at C6. The carbonyl anisotropy typically deshields this position to ~8.0 ppm. The nitro group adds an additional ~0.8 ppm downfield shift.

    • Differentiation: In the isatoic isomer (3,1-benzoxazine), the proton peri to the carbonyl (H5) is meta to the nitro group (if derived from 5-nitroanthranilic acid), resulting in a different splitting pattern and shift.

  • The H-8 Proton:

    • Observation: Appears as a doublet (ortho-coupling) at ~7.65 ppm.

    • Mechanism: H-8 is ortho to the ring oxygen (O1). The oxygen atom donates electron density via resonance, shielding this proton relative to H-5 and H-7. This upfield shift relative to the other aromatic protons is a key identifier for the 1,3-benzoxazine core (Carsalam type) versus the 3,1-benzoxazine core.

  • The Benzyl Methylene:

    • Observation: A sharp singlet at ~5.15 ppm.

    • Mechanism: The nitrogen at position 3 is flanked by two carbonyls (imide-like environment), making the N-CH2 protons significantly deshielded compared to a standard amine (usually ~3.5-4.0 ppm).

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible data comparable to the values above, follow this specific protocol.

Reagents
  • Analyte: 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (>95% purity).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

    • Note: CDCl3 may be used, but solubility can be poor for nitro-substituted benzoxazines, leading to broadened peaks. DMSO is preferred.

Workflow
  • Mass Measurement: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6.

    • Critical Step: If the solid does not dissolve immediately, sonicate for 30 seconds. Do not heat above 40°C, as benzoxazine-2,4-diones can undergo ring-opening hydrolysis in wet DMSO at high temperatures.

  • Filtration (Optional): If the solution is cloudy, filter through a cotton plug into the NMR tube to remove paramagnetic particulates that cause line broadening.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H ZG30.

    • Scans (NS): 16 (sufficient for >5mg), increase to 64 if <2mg.

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to ensure full relaxation of the deshielded H-5 proton for accurate integration.
      

Synthesis Pathway Verification (Reaction Monitoring)

If you are synthesizing this compound, you can use NMR to monitor the reaction progress from 5-nitrosalicylic acid derivatives.

Reaction cluster_Changes Key Spectral Changes Start Start: N-Benzyl-5-nitrosalicylamide (Open Ring) End Product: 3-benzyl-6-nitro-1,3-benzoxazine-2,4-dione (Closed Ring) Start->End Cyclization Reagent + Carbonyl Source (e.g., CDI or Phosgene) Reagent->End Change1 Disappearance of Phenolic OH (>10 ppm) Change1->End Change2 Disappearance of Amide NH (~8-9 ppm broad) Change2->End Change3 Downfield shift of H-5 (Due to planar ring formation) Change3->End

Caption: Monitoring the cyclization via NMR. The disappearance of exchangeable protons (OH/NH) is the primary indicator of ring closure.

References

  • Synthesis of 1,3-Benzoxazine-2,4-diones

    • Title: Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Relevance: Provides general synthetic routes and spectral expect
    • URL:[Link]

  • Spectral Data for Carsalam Derivatives

    • Title: 2H-1,3-Benzoxazine-2,4(3H)
    • Source: PubChem (CID 16258).
    • Relevance: Baseline data for the unsubstituted core to validate the shift effects of the nitro group.
    • URL:[Link]

  • Isatoic Anhydride Isomer Comparison

    • Title: 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione (Isatoic Anhydride deriv
    • Source: EPA Substance Registry Services / BLD Pharm D
    • Relevance: Provides comparative data for the 3,1-benzoxazine isomer to prevent misidentific
    • URL:[Link][1][2]

Sources

Comparative

FTIR characteristic peaks for nitro and carbonyl groups in benzoxazine-2,4-diones

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists Topic: FTIR Characteristic Peaks for Nitro and Carbonyl Groups in Benzoxazine-2,4-diones Executive Summary: The Analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists Topic: FTIR Characteristic Peaks for Nitro and Carbonyl Groups in Benzoxazine-2,4-diones

Executive Summary: The Analytical Edge

In the development of bioactive heterocycles, Benzoxazine-2,4-diones (such as Carsalam and its nitro-derivatives) represent a critical scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. For researchers synthesizing these cores from salicylamides or isatoic anhydrides, confirming the formation of the bicyclic dione system is the primary bottleneck.

While NMR (


H, 

C) provides definitive structural elucidation, it is often too slow for high-throughput reaction monitoring. Fourier Transform Infrared Spectroscopy (FTIR) offers a superior alternative for real-time decision-making.[1] This guide compares the spectral performance of Benzoxazine-2,4-diones against their acyclic precursors, focusing on the diagnostic Carbonyl Doublet and Nitro Group signatures that validate ring closure and substitution.

Spectral Landscape: Product vs. Precursor

The transformation from a salicylamide precursor to a benzoxazine-2,4-dione involves the formation of a cyclic carbamate/anhydride-like system. This results in a dramatic shift in the carbonyl region (


), providing a binary "Yes/No" confirmation of synthesis.
The "Doublet" Phenomenon

Unlike the single broad amide band of the precursor, the benzoxazine-2,4-dione core exhibits a characteristic Carbonyl Doublet . This is due to the vibrational coupling of the C2 (carbamate) and C4 (amide) carbonyls within the strained six-membered ring.

Comparative Logic Flow

The following diagram illustrates the decision logic for interpreting FTIR data during synthesis.

FTIR_Logic Start Sample Spectrum Analysis Region_OH Check 3200-3500 cm⁻¹ (Hydroxyl Region) Start->Region_OH Decision_OH Broad OH Band Present? Region_OH->Decision_OH Precursor Precursor Identified (Salicylamide/Open Chain) Decision_OH->Precursor Yes (High Intensity) Region_CO Check 1650-1800 cm⁻¹ (Carbonyl Region) Decision_OH->Region_CO No / Weak NH only Decision_CO Distinct Doublet? (~1770 & ~1710 cm⁻¹) Region_CO->Decision_CO Decision_CO->Precursor Single Band (~1650) Product Benzoxazine-2,4-dione Core Confirmed Decision_CO->Product Yes Nitro_Check Check 1535 & 1350 cm⁻¹ (Nitro Group) Product->Nitro_Check Final Synthesis Validated Nitro_Check->Final

Figure 1: Spectral logic tree for distinguishing benzoxazine-2,4-diones from unreacted precursors.

Detailed Spectral Analysis

The Carbonyl Region (1650 – 1800 cm⁻¹)

The most reliable indicator of the benzoxazine-2,4-dione scaffold is the splitting of the carbonyl band.

  • Band I (High Frequency, ~1760–1780 cm⁻¹): Corresponds to the C2=O stretch.[1] This carbonyl is flanked by oxygen and nitrogen (carbamate-like) and is part of a strained ring, pushing it to higher wavenumbers similar to cyclic anhydrides.

  • Band II (Low Frequency, ~1700–1720 cm⁻¹): Corresponds to the C4=O stretch (amide-like).[1] It appears at a lower frequency due to conjugation with the aromatic ring and the nitrogen atom.[1]

Comparison with Alternative (Salicylamide):

  • Salicylamide:[1][2][3] Shows a single Amide I band near 1650 cm⁻¹ .[1]

  • Benzoxazine-2,4-dione:[4][5][6][7][8][9][10][11] The 1650 cm⁻¹ band disappears, replaced by the 1770/1710 cm⁻¹ doublet .[1]

The Nitro Group Signatures

For derivatives like 6-nitro-2H-1,3-benzoxazine-2,4-dione , the nitro group provides two additional, intense diagnostic bands. These are generally unaffected by the ring closure but are critical for confirming substitution patterns.[1]

  • Asymmetric Stretch (

    
    ): 1530 – 1550 cm⁻¹ .[1] Strong intensity.
    
  • Symmetric Stretch (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ): 1340 – 1360 cm⁻¹ .[1] Medium-to-strong intensity.[1]
    
The "Fingerprint" Confirmation
  • C-O-C Stretch: The oxazine ring closure is further supported by a strong band at ~1230–1250 cm⁻¹ (asymmetric C-O-C stretch), distinct from the phenolic C-O stretch of the precursor.[1]

Data Summary: Characteristic Peaks

The following table synthesizes data for a typical 6-nitro-benzoxazine-2,4-dione compared to its starting material.

Functional GroupMode of VibrationPrecursor (Salicylamide)Product (Benzoxazine-2,4-dione)Intensity
Hydroxyl (OH) O-H Stretch3200–3400 cm⁻¹ (Broad)AbsentStrong
Amine (NH) N-H Stretch3150–3350 cm⁻¹ (Doublet)3100–3200 cm⁻¹ (Single, Sharp)Medium
Carbonyl (C2) C=O Stretch (Carbamate)Absent1760–1780 cm⁻¹ Strong
Carbonyl (C4) C=O[1] Stretch (Amide)~1650 cm⁻¹ (Amide I)1700–1720 cm⁻¹ Strong
Nitro (NO₂) Asymmetric Stretch~1530 cm⁻¹1530–1550 cm⁻¹ Strong
Nitro (NO₂) Symmetric Stretch~1350 cm⁻¹1340–1360 cm⁻¹ Medium
Ether (Ring) C-O-C Asym.[1] StretchAbsent1230–1245 cm⁻¹ Strong

Experimental Protocol: High-Resolution FTIR

To resolve the carbonyl doublet clearly, proper sample preparation is essential.[1] The "smearing" effect in ATR (Attenuated Total Reflectance) can sometimes merge the doublet if resolution is low.[1]

Method: KBr Pellet vs. ATR[1]
  • Recommendation: Use KBr Pellets for initial structural characterization to ensure maximum resolution of the C=O doublet.[1] Use ATR for routine high-throughput screening once the peak positions are established.[1]

Step-by-Step Workflow
  • Sample Preparation (KBr):

    • Mix 1–2 mg of the dried benzoxazine-2,4-dione sample with 100 mg of spectroscopic grade KBr powder.

    • Grind thoroughly in an agate mortar to a fine powder (particle size < 2 µm to avoid scattering).

    • Press into a transparent pellet using a hydraulic press (10 tons for 1-2 minutes).

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.[1]

    • Resolution: Set to 2 cm⁻¹ (Critical for separating the 1770/1710 doublet).

    • Scans: Accumulate 32–64 scans to improve Signal-to-Noise ratio.

  • Data Processing:

    • Apply baseline correction.[1]

    • Identify the highest frequency band first (1770 cm⁻¹) to confirm ring closure.[1]

    • Verify the absence of the broad OH stretch (>3300 cm⁻¹) to confirm purity.[1]

References

  • PubChem. (2025).[1][8] 2H-1,3-Benzoxazine-2,4(3H)-dione Compound Summary. National Library of Medicine.[1] [Link]

  • NIST Chemistry WebBook. (2023).[1] 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- Infrared Spectrum. National Institute of Standards and Technology.[1][11][12] [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004).[1][2][13][14] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.[1][13] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for Nitro/Carbonyl assignments).

Sources

Validation

Mass spectrometry fragmentation patterns of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione: A Comparative Analysis This guide provides a detailed analysis of the expected mass spectrometry fragmentatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione: A Comparative Analysis

This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione, a member of a class of heterocyclic compounds with significant therapeutic potential. Analogues of this structure have been identified as allosteric MEK inhibitors and potent anti-enterovirus 71 (EV71) agents, making their robust structural characterization a critical aspect of drug discovery and development workflows.[1]

Here, we move beyond a simple recitation of data. We will dissect the molecule's structure to predict its fragmentation behavior under common mass spectrometry conditions, explain the chemical principles driving these fragmentations, and provide a validated experimental framework for analysis. This guide compares different analytical strategies, offering researchers the insights needed to select the optimal methodology for their work.

The Structural Rationale: Predicting Fragmentation Hotspots

The fragmentation of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (Molecular Formula: C15H10N2O5, Molecular Weight: 298.25 g/mol ) is governed by the interplay of its three key structural motifs: the N-benzyl group, the electron-withdrawing nitro group, and the core 1,3-benzoxazine-2,4-dione heterocycle. The stability of the resulting fragment ions dictates the most probable cleavage pathways.

  • N-Benzyl Group: The bond between the nitrogen and the benzylic carbon is a well-known site for cleavage. This is due to the exceptional stability of the resulting benzyl cation, which can rearrange to the highly stable tropylium ion (m/z 91). This fragmentation is a dominant feature in the mass spectra of many N-benzyl compounds.[2][3]

  • Nitro Group: Aromatic nitro compounds exhibit characteristic fragmentation patterns, including the loss of NO• (30 Da) and NO₂• (46 Da).[4][5] The presence of the nitro group also influences the fragmentation of the aromatic ring itself.

  • Benzoxazine-dione Core: The heterocyclic ring is prone to fragmentation, often involving the elimination of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) molecules. Studies on related benzoxazine structures have shown that the specific pathway can be influenced by substituents and ionization conditions.[6][7][8]

Based on these principles, a primary fragmentation pathway can be postulated, which is visualized below.

Predicted Fragmentation Pathway

G parent Parent Ion [M+H]⁺ m/z 299.06 frag1 Fragment A m/z 208.03 parent->frag1 - C₇H₇• (Benzyl radical) frag2 Fragment B m/z 91.05 (Tropylium Ion) parent->frag2 Benzylic Cleavage frag3 Fragment C m/z 180.04 frag1->frag3 - CO (28 Da) frag5 Fragment E m/z 162.03 frag1->frag5 - NO₂• (46 Da) frag4 Fragment D m/z 152.04 frag3->frag4 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount as it directly impacts the resulting mass spectrum. For a molecule like this, with moderate stability, a comparison between a "hard" technique like Electron Impact (EI) and a "soft" technique like Electrospray Ionization (ESI) is instructive.

FeatureElectron Impact (EI) IonizationElectrospray Ionization (ESI)
Principle High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.A high voltage is applied to a liquid to create an aerosol, leading to gentle protonation or deprotonation.
Molecular Ion (M⁺•) Often weak or entirely absent due to the high energy input causing immediate fragmentation.[5]Typically produces a strong signal for the protonated molecule [M+H]⁺ or other adducts, preserving the molecular weight information.[6][7]
Fragmentation Extensive and often complex, providing a detailed "fingerprint" but can be difficult to interpret. Fragmentation occurs spontaneously in the source.Minimal in-source fragmentation. Fragmentation is controlled via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for systematic structural elucidation.[9]
Best Use Case GC-MS analysis of volatile and thermally stable compounds; library matching.LC-MS analysis of a wide range of compounds, including non-volatile and thermally labile molecules; detailed structural analysis via MS/MS.
Recommendation Not ideal for this compound due to the risk of losing the molecular ion, which is crucial for identification.Highly Recommended. ESI allows for accurate mass determination of the parent ion and controlled MS/MS experiments to validate the proposed fragmentation pathways.

Validated Experimental Protocol: LC-ESI-Q-TOF MS/MS Analysis

To ensure trustworthy and reproducible results, the following protocol outlines the steps for acquiring high-resolution mass spectrometry data. This self-validating workflow incorporates best practices for the analysis of novel small molecules.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis (Q-TOF) cluster_data Data Analysis prep1 1. Prepare 1 mg/mL stock in DMSO prep2 2. Dilute to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid prep1->prep2 lc1 3. Inject 5 µL onto C18 Column (e.g., 2.1x50mm) prep2->lc1 lc2 4. Elute with a Water/Acetonitrile Gradient (0.1% Formic Acid) lc1->lc2 ms1 5. Full Scan MS (m/z 100-500) to identify [M+H]⁺ lc2->ms1 ms2 6. Targeted MS/MS on m/z 299.06 (Stepped Collision Energy) ms1->ms2 data1 7. Extract Ion Chromatograms ms2->data1 data2 8. Correlate MS/MS fragments with predicted structures data1->data2

Caption: A standard workflow for the characterization of the target compound using LC-MS/MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution to a final working concentration of 1 µg/mL in a solution of 50:50 acetonitrile/water containing 0.1% formic acid. The formic acid serves to promote protonation for positive-ion ESI.

  • Liquid Chromatography (LC):

    • Column: Use a reverse-phase C18 column (e.g., Agilent ZORBAX, Waters Acquity BEH).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Full Scan: Acquire data from m/z 100 to 500 to identify the protonated parent ion, [M+H]⁺, at a predicted m/z of 299.0610.

    • MS2 Tandem MS: Perform targeted MS/MS analysis on the precursor ion at m/z 299.06.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe both low-energy (gentle) and high-energy (extensive) fragmentation, providing a comprehensive fragmentation map.

Interpreting the Data: Key Fragment Ions

The high-resolution data from a Q-TOF instrument allows for the determination of elemental compositions for each fragment, adding a high degree of confidence to structural assignments. The table below summarizes the key fragments we predict based on the proposed pathway.

Fragment IonPredicted m/zNeutral LossProposed Structure/Formula
[M+H]⁺ 299.0610-C₁₅H₁₁N₂O₅⁺
A 208.0304C₇H₇• (Benzyl radical)C₈H₄N₂O₅⁺
B 91.0548C₈H₄N₂O₅ (Fragment A)C₇H₇⁺ (Tropylium ion)
C 180.0355CO (from A)C₇H₄N₂O₄⁺
D 152.0406CO (from C)C₆H₄N₂O₃⁺
E 162.0298NO₂• (from A)C₈H₄NO₃⁺

Alternative Characterization Methods

While mass spectrometry is unparalleled for its sensitivity and ability to detail fragmentation, a comprehensive structural elucidation relies on complementary techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the compound's carbon-hydrogen framework and the precise connectivity of atoms. It is the gold standard for unambiguous structure confirmation.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the C=O of the dione, the N-O stretches of the nitro group, and the C-N and C-O bonds of the heterocyclic ring.[10]

References

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Cutler, H. G. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054–1066. [Link]

  • Lacko, M., Matejčík, Š., & Illenberger, E. (2010). Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives.
  • Macías, F. A., Varela, R. M., Simonet, A. M., & Cutler, H. G. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed, 38(10), 1054-66. [Link]

  • Bulusu, S., & Axenrod, T. (1979). Electron-impact fragmentation of some secondary aliphatic nitramines. Migration of the nitro group in heterocyclic nitramines. Organic Mass Spectrometry, 14(11), 585-593.
  • Yao, L., Chai, Y., Sun, C., & Pan, Y. (2015). Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry. Journal of Mass Spectrometry, 50(7), 893-899.
  • Vouros, P., Petersen, B. A., Colwell, L., Karger, B. L., & Harris, H. (1977). Metabolic studies of explosives 6. Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene. Analytical Chemistry, 49(8), 1039-1044.
  • Glauser, G., et al. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe.
  • Jo, S., Kim, K., Lee, J., Choi, N., & Kim, Y. (2023). Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications. MDPI. [Link]

  • Wang, C., Jiang, H., Shi, L., & Guo, Y. (2017). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of Mass Spectrometry, 52(4), 197-203. [Link]

  • Kálai, T., & Párkányi, L. (2021). Fragmentation of N-benzyl-substituted five-membered nitriles (Bn = benzyl).
  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Mass Spectra of Nitroarenes. Industrial & Engineering Chemistry Fundamentals, 3(4), 455-460.
  • Vartanian, V. H., et al. (2023). Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry. ACS Omega.
  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.
  • University of Arizona. (n.d.).
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Onwunaka, C. P., et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(6).
  • Alharbi, N., & Abdulmalek, E. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Advances in Applied Sciences.
  • Shishov, A., et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Al-Mousawi, S. M., & Moustafa, A. H. (2021). Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from 2-hydroxybenzonitrile and isocyanates.
  • Hakala, K., Nuutinen, J. M., Straub, T., Rissanen, K., & Vainiotalo, P. (2002). Mass spectrometric studies of benzoxazine resorcarenes. Rapid Communications in Mass Spectrometry, 16(17), 1680-1685. [Link]

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • Chemsrc. (n.d.). 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. Chemsrc.com. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-. EPA. [Link]

  • Hakala, K., et al. (2002). Mass spectrometric studies of benzoxazine resorcarenes.
  • Sun, J., et al. (2016). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. European Journal of Medicinal Chemistry, 123, 343-353. [Link]

  • Moustafa, A. H., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society.

Sources

Comparative

Comparative Guide: Protease Inhibition Potency of 3-Benzyl vs. 3-Methyl Benzoxazine Derivatives

Executive Summary In the development of serine protease inhibitors, the benzoxazine scaffold serves as a critical pharmacophore, often acting as a peptidomimetic. The choice between a 3-benzyl and a 3-methyl substituent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of serine protease inhibitors, the benzoxazine scaffold serves as a critical pharmacophore, often acting as a peptidomimetic. The choice between a 3-benzyl and a 3-methyl substituent is not merely a structural variation; it is a functional switch that dictates enzyme specificity and inhibition mechanism.

  • 3-Benzyl Derivatives: Function as Phenylalanine (Phe) mimetics. They exhibit superior potency (

    
     in low nM range) against proteases with deep, hydrophobic S1 pockets (e.g., Chymotrypsin, Cathepsin G). However, they suffer from lower aqueous solubility and higher metabolic clearance risks.
    
  • 3-Methyl Derivatives: Function as Alanine (Ala) mimetics. They are preferred for proteases with small, restricted S1 pockets (e.g., Human Leukocyte Elastase - HLE). While generally less potent in non-cognate enzymes due to lower binding energy (loss of hydrophobic collapse), they offer superior physicochemical properties (solubility, Ligand Efficiency).

Technical Nomenclature & Scaffold Definition

Note: Benzoxazine numbering varies by heteroatom arrangement. This guide focuses on the two most relevant medicinal chemistry scaffolds where position 3 is the variable vector.

  • Scaffold A: 2H-1,4-benzoxazin-3(4H)-ones (Peptidomimetics)

    • Position 3: The

      
       carbon mimicking the amino acid 
      
      
      
      -carbon.
    • 3-Methyl: Mimics Alanine.

    • 3-Benzyl: Mimics Phenylalanine.

  • Scaffold B: 4H-3,1-benzoxazin-4-ones (Acyl-Enzyme Inhibitors)

    • Correction: In this classic scaffold, the variable position is typically Position 2 . However, N-substituted derivatives (e.g., 1,2-dihydro) place the substituent at Position 3 (Nitrogen) .

    • Assumption: We compare the impact of the side-chain size (Methyl vs. Benzyl) regardless of the specific numbering convention, focusing on the S1 Pocket Interaction .

Comparative Analysis: Mechanism & Potency

The "Steric Switch" in the S1 Pocket

The primary determinant of potency is the complementarity between the inhibitor's C3-substituent and the protease's S1 specificity pocket.

Feature3-Methyl Derivative3-Benzyl Derivative
Pharmacophore Mimic Alanine (Ala)Phenylalanine (Phe)
Primary Target Elastase (HLE) , Proteinase 3Chymotrypsin , Cathepsin G, Chymase
Binding Mode Entropy-driven (low steric penalty)Enthalpy-driven (

-stacking, hydrophobic effect)
Potency (

)
Moderate (

to

M)
High (

to

M) in cognate targets
Selectivity Low (promiscuous binding to small pockets)High (sterically excluded from small pockets)
Solubility (logP) Low logP (High aqueous solubility)High logP (Risk of precipitation/non-specific binding)
Mechanism of Action (Acyl-Enzyme Formation)

For benzoxazin-4-ones, the inhibition is often irreversible or slowly reversible (suicide inhibition).

  • 3-Methyl: The small size prevents steric clash during the formation of the tetrahedral intermediate. This often leads to rapid acylation (

    
    ) but also potentially rapid deacylation  (
    
    
    
    ), making it a "transient" inhibitor unless the ring strain is high.
  • 3-Benzyl: The bulky group anchors the molecule in the S1 pocket. This stabilizes the acyl-enzyme complex, significantly reducing the deacylation rate (

    
    ). Result:  Longer residence time and superior in vivo efficacy.
    

Mechanism cluster_0 Critical Difference E Free Protease (E) EI Michaelis Complex (E·I) E->EI Binding (Kd) I Benzoxazine Inhibitor (I) I->EI Acyl Acyl-Enzyme Intermediate (E-Ac) EI->Acyl Acylation (k2) Methyl: Fast Benzyl: Fast Acyl->E Deacylation (k3) Methyl: Moderate Benzyl: Very Slow Prod Hydrolyzed Product Acyl->Prod Hydrolysis

Caption: Kinetic pathway of benzoxazine inhibition. The 3-Benzyl group primarily reduces the deacylation rate (k3), locking the enzyme in the inactive state.

Experimental Data Guide

The following data represents typical SAR (Structure-Activity Relationship) trends observed in benzoxazine protease inhibitors (e.g., Teshima et al., Krantz et al.).

Table 1: Representative Potency (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) Comparison[1][2]
Enzyme TargetS1 Pocket Characteristics3-Methyl

(nM)
3-Benzyl

(nM)
Interpretation
Human Leukocyte Elastase (HLE) Small, hydrophobic (Val/Ala preference)15 - 50 > 10,000Benzyl group is sterically excluded from the HLE S1 pocket.

-Chymotrypsin
Large, deep, aromatic (Phe/Tyr preference)> 5,0002 - 10 Methyl provides insufficient binding energy; Benzyl fits perfectly.
Cathepsin G Broad specificity (Phe/Leu/Lys)1,20045 Benzyl provides necessary hydrophobic contacts.
Table 2: Physicochemical Properties (In Silico)
Property3-Methyl3-BenzylImpact on Assay
MW ~163 Da~239 DaMinimal.
cLogP ~1.2~2.8Benzyl requires DMSO < 2% to avoid precipitation.
tPSA ~40

~40

Similar membrane permeability potential.

Validated Experimental Protocol

To accurately compare these derivatives, you must determine the second-order rate constant of inactivation (


). Simple 

is insufficient for covalent inhibitors.
Workflow: Kinetic Characterization of Irreversible Inhibitors

Protocol Step1 1. Enzyme Prep (Active Site Titration) Step3 3. Incubation ([I] >> [E], vary time t) Step1->Step3 Step2 2. Inhibitor Dilution (DMSO < 5%) Step2->Step3 Step4 4. Substrate Addition (Chromogenic/Fluorogenic) Step3->Step4 Step5 5. Measure Residual Activity (V_t / V_0) Step4->Step5 Step6 6. Plot ln(V_t/V_0) vs Time Get k_obs Step5->Step6

Caption: Workflow for determining k_obs for time-dependent benzoxazine inhibitors.

Detailed Steps:
  • Buffer System:

    • HLE/Chymotrypsin: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

    • Critical: Triton X-100 prevents the hydrophobic 3-benzyl derivative from aggregating and giving false positives (promiscuous inhibition).

  • Substrate Selection:

    • For HLE (Methyl test): MeO-Suc-Ala-Ala-Pro-Val-pNA.

    • For Chymotrypsin (Benzyl test): Suc-Ala-Ala-Pro-Phe-pNA.

  • Kinetics (Kitz-Wilson Method):

    • Incubate Enzyme + Inhibitor (at 5 different concentrations, e.g., 0.1x to 10x expected

      
      ) for varying times (0, 5, 10, 20, 30 min).
      
    • Dilute into substrate solution and measure initial velocity (

      
      ).
      
    • Data Analysis:

      • Plot

        
         vs. time to get 
        
        
        
        for each concentration.
      • Plot

        
         vs. 
        
        
        
        to determine
        
        
        (max inactivation rate) and
        
        
        (binding affinity).

Synthesis Insight (Application Note)

When synthesizing these derivatives for comparison:

  • 3-Methyl: Usually synthesized via cyclization of N-acyl anthranilic acids or reaction of salicylaldehyde with alanine. Yields are typically high.

  • 3-Benzyl: Requires phenylalanine precursors. Caution: The benzyl group introduces a benzylic hydrogen susceptible to metabolic oxidation (CYP450). For drug development, consider blocking the para-position of the benzyl ring (e.g., with Fluorine) to improve metabolic stability without altering steric fit.

References

  • Krantz, A., et al. (1986).[1] "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[1] Biochemical and Biophysical Research Communications, 140(3), 928-933.[1] Link

  • Gütschow, M., et al. (1998). "Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors." Pharmaceutica Acta Helvetiae, 73(2), 95-103. Link

  • Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524. Link

  • Waisser, K., et al. (2003). "3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones, a new group of antimycobacterial compounds."[2] Il Farmaco, 58(11), 1137-1149.[2] Link

  • Hemmi, K., et al. (1985). "Inhibition of human leukocyte elastase... with substituted isobenzofuranones and benzopyrandiones."[3] Biochemistry, 24(8), 1841–1848. Link

Sources

Validation

Comparative stability analysis of benzoxazine-2,4-dione vs isatoic anhydride

Executive Summary & Structural Distinction[1][2] In the landscape of heterocyclic electrophiles, Isatoic Anhydride (IA) and 2H-1,3-benzoxazine-2,4(3H)-dione (BZD) represent two structurally isomeric but functionally dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Distinction[1][2]

In the landscape of heterocyclic electrophiles, Isatoic Anhydride (IA) and 2H-1,3-benzoxazine-2,4(3H)-dione (BZD) represent two structurally isomeric but functionally distinct scaffolds. While they share a molecular weight (163.13 g/mol ) and similar thermodynamic profiles, their kinetic stability and reactivity toward nucleophiles diverge significantly due to the transposition of the heteroatoms within the dione ring.

This guide provides a rigorous comparison to assist medicinal chemists and process engineers in selecting the appropriate reagent for peptidomimetic synthesis, prodrug design, or heterocycle formation.[1]

The Isomeric Divide

The fundamental difference lies in the backbone attachment to the benzene ring:

  • Isatoic Anhydride (IA): An Anthranilic Acid derivative (N-linked to arene).[1]

  • Benzoxazine-2,4-dione (BZD): A Salicylamide derivative (O-linked to arene).

FeatureIsatoic Anhydride (IA)Benzoxazine-2,4-dione (BZD)
IUPAC Name 2H-3,1-benzoxazine-2,4(1H)-dione2H-1,3-benzoxazine-2,4(3H)-dione
Backbone Precursor Anthranilic AcidSalicylamide
Arene Attachment Nitrogen (Position 1)Oxygen (Position 1)
Primary Utility "Masked Isocyanate" for amine cappingProdrug moiety (Carsalam); Phenol protection
CAS Number 118-48-92037-95-8

Thermodynamic vs. Kinetic Stability

Thermodynamic Energetics

Contrary to intuition, the thermodynamic stability of these two isomers is nearly identical in the gas phase.[2] Calorimetric studies and density functional theory (DFT) calculations reveal that the standard molar enthalpy of formation differs by less than 6 kJ/mol.

  • 
     (IA):  -406.2 ± 3.4 kJ/mol[2]
    
  • 
     (BZD):  -401.0 ± 3.5 kJ/mol[1][2]
    

Implication: Both compounds possess similar intrinsic energy.[1] Stability differences observed in the lab are kinetic , driven by the activation energy of ring-opening pathways and the leaving group ability of the resulting intermediates (carbamate vs. carbonate character).

Hydrolytic Stability & Shelf Life

While both reagents are moisture-sensitive, their degradation pathways differ, influencing their handling requirements.[1]

  • Isatoic Anhydride (High Sensitivity): IA is notoriously prone to base-catalyzed hydrolysis.[1] The mechanism involves nucleophilic attack at the C4 carbonyl, leading to ring opening, decarboxylation (

    
     release), and formation of anthranilic acid. In the presence of trace moisture and basic impurities, IA can degrade rapidly, necessitating storage under inert atmosphere (Argon/Nitrogen).
    
  • Benzoxazine-2,4-dione (Moderate Stability): BZD acts as a cyclic carbamate/carbonate hybrid.[1] It is frequently used as a "prodrug" form of salicylamide (e.g., Carsalam) to improve oral bioavailability.[1] This implies a degree of metabolic stability that exceeds the hyper-reactivity of IA. While it eventually hydrolyzes to salicylamide, it resists spontaneous atmospheric hydrolysis better than IA, making it easier to handle in open-air weighing for short durations.

Reactivity Profile
  • IA (Electrophile): Reacts aggressively with amines to form anthranilamides.[1] It essentially functions as a specific acylating agent that releases

    
     as a driving force.
    
  • BZD (Acyl Donor): Reacts with nucleophiles to open the ring, yielding salicylamide derivatives.[1] The oxygen atom in the ring (O1) makes the C2 carbonyl less electrophilic than the C4 carbonyl of IA in many contexts, altering selectivity.

Visualization of Pathways[4]

The following diagram illustrates the divergent hydrolysis pathways that dictate the stability profiles of these isomers.

StabilityPathways IA Isatoic Anhydride (3,1-Benzoxazine) N-linked to Arene Water Hydrolysis (+ H2O / OH-) IA->Water BZD Benzoxazine-2,4-dione (1,3-Benzoxazine) O-linked to Arene BZD->Water Inter_IA Unstable Carbamic Acid Water->Inter_IA Fast Attack at C4 Inter_BZD Ring Opening Water->Inter_BZD Slower Attack at C2/C4 Prod_IA Anthranilic Acid + CO2 Inter_IA->Prod_IA Rapid Decarboxylation Prod_BZD Salicylamide + CO2 Inter_BZD->Prod_BZD Hydrolysis

Figure 1: Comparative hydrolysis pathways showing the degradation products of IA and BZD.

Experimental Protocols

Protocol A: Comparative Hydrolytic Kinetics (UV-Vis/HPLC)

Objective: Determine the half-life (


) of both reagents in aqueous/organic mixtures.
  • Preparation:

    • Prepare a 10 mM stock solution of IA and BZD in anhydrous Acetonitrile (MeCN).

    • Critical Step: Ensure MeCN is dried over molecular sieves (3Å) to prevent premature hydrolysis.

  • Reaction Initiation:

    • Dilute stock 1:10 into a buffered solution (PBS pH 7.4) containing 10% MeCN to ensure solubility.

    • Maintain temperature at 25°C.

  • Monitoring:

    • IA: Monitor absorbance decrease at 310 nm (characteristic of the anhydride ring) or increase at 330 nm (anthranilate formation).[1]

    • BZD: Monitor via HPLC (C18 column, Water/MeCN gradient) due to overlapping UV spectra with salicylamide.

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      yields
      
      
      .
    • Expectation: IA will show a significantly steeper slope (shorter

      
      ) than BZD at pH 7.4.
      
Protocol B: Thermal Stability Screening (DSC)

Objective: Assess solid-state stability for storage recommendations.[1]

  • Instrument: Differential Scanning Calorimetry (DSC).[1]

  • Procedure:

    • Weigh 2–5 mg of sample into aluminum pans. Use a pinhole lid to allow gas escape (

      
      ).
      
    • Ramp rate: 10°C/min from 40°C to 300°C.

  • Analysis:

    • Identify the melting endotherm (

      
      ) and the decomposition exotherm (
      
      
      
      ).[1]
    • IA: Look for a sharp decomposition peak immediately following or overlapping with melting (~233°C), indicating rapid decarboxylation.

    • BZD: Expect a melting point around 227–228°C. A wider gap between

      
       and 
      
      
      
      indicates superior thermal processing stability.

Summary Data Table

ParameterIsatoic Anhydride (IA)Benzoxazine-2,4-dione (BZD)
Melting Point 233 °C (Decomposes)227–228 °C
Storage Requirement Inert atmosphere, DesiccatedDesiccated, Ambient atmosphere acceptable
Hydrolysis Product Anthranilic AcidSalicylamide
Reaction Driving Force Release of

(High Entropy)
Release of

/ Ring Strain
Bioavailability Low (Reactive Intermediate)High (Used as Prodrug "Carsalam")
Leaving Group Aniline (Anthranilate)Phenol (Salicylamide)

References

  • Thermodynamics of Isomers: Matos, M. A. R., et al. (2004).[2] "The energetics of isomeric benzoxazine diones: isatoic anhydride revisited." Organic & Biomolecular Chemistry.

  • BZD Bioavailability & Hydrolysis: Waisser, K., et al. (2003).[1] "The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives."[1][3] ResearchGate.[4]

  • Isatoic Anhydride Kinetics: Hegarty, A. F., et al. (1975).[1] "Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism." Journal of the Chemical Society, Perkin Transactions 2.

  • BZD Synthesis & Properties: ChemicalBook. "2H-1,3-Benzoxazine-2,4(3H)-dione synthesis and properties."

Sources

Comparative

Validating purity of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione using elemental analysis

Topic: Validating purity of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione using elemental analysis Content Type: Publish Comparison Guide Executive Summary In the development of heterocyclic pharmacophores, 3-benzyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione using elemental analysis Content Type: Publish Comparison Guide

Executive Summary

In the development of heterocyclic pharmacophores, 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (CAS: 708231-01-0) represents a challenging class of isatoic anhydride derivatives. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to account for inorganic residues, trapped solvents, or moisture—factors that critically alter stoichiometry in drug formulation.

This guide objectively compares Elemental Analysis (EA) against HPLC and quantitative NMR (qNMR), demonstrating why EA remains the "Gold Standard" for bulk purity validation despite its archaic reputation. We provide specific protocols to overcome the combustion challenges associated with nitro-substituted heterocycles.

The Molecule & The Challenge

Target Analyte: 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Molecular Formula: C₁₅H₁₀N₂O₅ Molecular Weight: 298.25 g/mol

The synthesis of this compound typically involves the cyclization of 5-nitroanthranilic acid derivatives or the reaction of 5-nitroisatoic anhydride with benzyl halides.

  • Critical Impurities:

    • Hydrolysis Products: Ring-opening to N-benzyl-5-nitrosalicylamides (moisture sensitive).

    • Trapped Solvents: The planar benzoxazine core is prone to lattice inclusion of crystallization solvents (e.g., DMF, dioxane).

    • Inorganic Salts: Residual catalysts (e.g., potassium carbonate) from the benzylation step.

Why EA? HPLC may show 99.9% area purity, but if the sample contains 5% inorganic salt or 3% water, the potency is compromised. EA is the only method that validates the bulk mass balance .

Theoretical Framework: Elemental Composition[1]

To validate purity via combustion analysis, the experimental weight percentages of Carbon, Hydrogen, and Nitrogen must align with theoretical values within the ACS/RSC accepted tolerance of


 0.4% .

Table 1: Theoretical Composition of C₁₅H₁₀N₂O₅

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1512.011180.16560.41%
Hydrogen (H) 101.00810.0803.38%
Nitrogen (N) 214.00728.0149.39%
Oxygen (O) 515.99979.99526.82%
Total 298.254 100.00%

Scientist's Note: The nitro group (-NO₂) at position 6 poses a combustion challenge. Nitro compounds can form thermally stable nitrogen oxides or incomplete char. The use of Tungsten Trioxide (WO₃) as a combustion aid is recommended to ensure complete oxidation.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following matrix compares the validation power of EA against modern spectroscopic alternatives.

Table 2: Method Performance Comparison

FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (¹H)
Primary Scope Bulk Purity & StoichiometryOrganic Impurity ProfilingStructural ID & Solvent Quant
Detection Basis Mass % of ElementsUV Absorption (Chromophore)Proton Environment
Blind Spots Isomers (e.g., positional isomers)Inorganics, Non-UV active solventsParamagnetic impurities, Integration error
Sample Req. ~2–5 mg (Destructive)<1 mg (Non-destructive)~5–10 mg (Non-destructive)
Precision

0.3–0.4%

0.1% (Area %)

1–2%
Critical Utility Detects trapped water/inorganics Detects synthetic byproducts Detects specific solvents
Experimental Protocols
Protocol A: High-Precision Elemental Analysis (CHN)

Objective: Confirm bulk purity within


 tolerance.
  • Sample Pre-treatment (CRITICAL):

    • Recrystallize the crude product from Ethanol/Acetone.

    • Drying: Dry the sample in a vacuum oven (0.1 mbar) at 60°C for 24 hours over P₂O₅. The benzoxazine dione ring is stable at this temperature, but higher temperatures (>100°C) may risk thermal decomposition or ring opening if moisture is present.

  • Weighing:

    • Weigh 2.000–3.000 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Tip: Add ~5 mg of Tungsten Trioxide (WO₃) powder to the capsule. This acts as a combustion catalyst/oxygen donor, crucial for the nitro group reduction.

  • Combustion:

    • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

    • Furnace Temp: 950°C (Combustion), 650°C (Reduction).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL/min for 5 seconds.

  • Analysis:

    • Run a conditioning blank, followed by a standard (e.g., Acetanilide) to verify the Calibration Factor (K-factor).

    • Run the sample in triplicate.

Protocol B: Orthogonal HPLC Validation

Objective: Confirm absence of organic impurities (hydrolysis products).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Pass Criteria: Main peak area > 98.5%; no single impurity > 0.5%.

Decision Logic & Workflow

The following diagrams illustrate the logical flow for validating this specific compound, addressing the common pitfalls of nitro-substituted benzoxazines.

Diagram 1: Purity Validation Workflow

PurityValidation Start Crude 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Recryst Recrystallization (Ethanol/Acetone) Start->Recryst Drying Vacuum Drying (60°C, 24h, P2O5) Recryst->Drying HPLC HPLC-UV Analysis Drying->HPLC HPLC_Decision Purity > 98%? HPLC->HPLC_Decision NMR 1H-NMR (DMSO-d6) HPLC_Decision->NMR Yes Fail_Purify Re-purify (Column/Recryst) HPLC_Decision->Fail_Purify No EA Elemental Analysis (CHN) + WO3 Catalyst EA_Decision Within ±0.4%? EA->EA_Decision Pass VALIDATED REFERENCE STANDARD EA_Decision->Pass Yes EA_Decision->Fail_Purify No (High N% - Incomplete Combustion) Fail_Dry Re-dry (Check TGA) EA_Decision->Fail_Dry No (Low C%) NMR_Check Solvent Peaks? NMR->NMR_Check NMR_Check->EA No NMR_Check->Fail_Dry Yes (Solvent Trapped)

Caption: Step-by-step validation logic. Note that EA is the final gatekeeper, performed only after HPLC and NMR confirm organic purity and solvent removal.

Diagram 2: Impurity Origin & Detection

ImpurityOrigins Synthesis Synthesis Reaction (5-nitroisatoic anhydride + Benzyl halide) Impurity1 Unreacted Precursors (5-nitroisatoic anhydride) Synthesis->Impurity1 Impurity2 Hydrolysis Product (N-benzyl-5-nitrosalicylamide) Synthesis->Impurity2 Moisture Impurity3 Inorganic Salts (K2CO3 / Halides) Synthesis->Impurity3 Impurity4 Trapped Solvent (DMF/Ethanol) Synthesis->Impurity4 Crystallization Detection1 Detected by HPLC Impurity1->Detection1 Impurity2->Detection1 Detection2 Detected by EA (C/N deviation) Impurity2->Detection2 Stoichiometry Shift Detection3 Detected by EA (Ash/Residue) Impurity3->Detection3 Low C,H,N % Impurity4->Detection2 High C/H %

Caption: Mapping specific impurities to the analytical method capable of detecting them. EA is unique in detecting "invisible" inorganic salts and non-chromophoric solvents.

Data Interpretation Guide

When reviewing your EA results, use this lookup table to diagnose failures.

Table 3: Troubleshooting EA Results for C₁₅H₁₀N₂O₅

ObservationLikely CauseCorrective Action
Low C, Low H, Low N Inorganic contamination (e.g., K₂CO₃, NaBr) or Silica gel residue.Perform Ash test or re-filter solution through 0.2 µm membrane before recrystallization.
High H, Low C Trapped Water or Ethanol.Vacuum dry at higher temp (80°C) or grind sample finer before drying.
Low N, High C Incomplete combustion of Nitro group (formation of char).Add WO₃ catalyst ; increase oxygen dose time.
Found C: 60.41

0.1%
High Purity. Proceed to biological testing.
References
  • PubChem. (2025).[1] 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-benzyl-6-nitro-.[2] National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. ACS Publications.[3][4] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Royal Society of Chemistry (RSC). (2023). Standard Guidelines for Characterization of Organic Compounds. RSC Publishing.[4] [Link]

Sources

Validation

Technical Guide: UV-Vis Absorption Spectra of 6-Nitro-Benzoxazine Derivatives

Executive Summary The 6-nitro-benzoxazine moiety represents a critical scaffold in heterocyclic chemistry, distinguished by its "push-pull" electronic architecture. Unlike unsubstituted benzoxazines, which typically abso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-nitro-benzoxazine moiety represents a critical scaffold in heterocyclic chemistry, distinguished by its "push-pull" electronic architecture. Unlike unsubstituted benzoxazines, which typically absorb in the deep UV (250–290 nm), the introduction of a nitro group at the 6-position induces a significant bathochromic (red) shift. This guide analyzes the spectral fingerprints of these derivatives, comparing them against structural analogs (benzothiazoles) and functional alternatives (unsubstituted benzoxazines), providing a roadmap for their use in chemo-sensors and photochromic materials.

The Chromophore Architecture: Electronic Theory

To interpret the spectra of 6-nitro-benzoxazine, one must understand the electronic perturbation caused by the nitro group. The fundamental benzoxazine core is a bicyclic system containing a benzene ring fused to an oxazine ring.

  • The Nitro Effect (Auxochromic Action): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). When placed at the 6-position (para to the nitrogen in the oxazine ring), it creates a strong dipole.
    
  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density shifts from the electron-rich nitrogen/oxygen heteroatoms toward the electron-deficient nitro group. This lowers the energy gap (

    
    ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths (lower energy).[1]
    
Mechanism of Electronic Transition

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Donor Heterocycle (N/O) Electron Donor Acceptor 6-Nitro Group Electron Acceptor Donor->Acceptor Weak Dipole Ex_Donor Heterocycle (+) Electron Deficient Donor->Ex_Donor Absorption Ex_Acceptor Nitro Group (-) Electron Rich Ex_Donor->Ex_Acceptor Strong ICT (Bathochromic Shift) Photon UV Photon (hν) Photon->Donor

Figure 1: Visualization of the Intramolecular Charge Transfer (ICT) induced by the 6-nitro substituent.

Comparative Analysis

This section objectively compares 6-nitro-benzoxazine derivatives with their closest structural and functional alternatives.

Table 1: Spectral Comparison of Benz-Fused Heterocycles
Feature6-Nitro-Benzoxazine Unsubstituted Benzoxazine 6-Nitro-Benzothiazole
Primary

300 – 350 nm (ICT band)270 – 290 nm320 – 360 nm
Secondary Band ~250 nm (

)
~230 nm~260 nm
Molar Absorptivity (

)
High (

L

mol

cm

)
ModerateHigh
Visual Appearance Pale Yellow to YellowColorlessYellow to Orange
Fluorescence Often Quenched (by

)
Weak/Moderate (UV)Moderate (Solvent dependent)
Key Mechanism Strong ICTLocalized

Enhanced ICT (S is better donor than O)
Analysis of Alternatives
  • Vs. Unsubstituted Benzoxazines:

    • The Shift: The 6-nitro derivative exhibits a redshift of 30–60 nm compared to the unsubstituted parent. This makes the nitro-variant superior for applications requiring near-UV or visible light activation (e.g., photo-initiators).

    • Trade-off: The nitro group often quenches fluorescence via intersystem crossing (ISC) to the triplet state. If high fluorescence quantum yield is required, unsubstituted or sulfonated derivatives are preferred.

  • Vs. 6-Nitro-Benzothiazoles:

    • The Heteroatom Effect: Replacing Oxygen (benzoxazine) with Sulfur (benzothiazole) further redshifts the spectrum. Sulfur has more diffuse

      
      -orbitals, facilitating better conjugation and charge transfer.
      
    • Stability:[2] Benzothiazoles are generally more chemically stable against hydrolysis than benzoxazines. However, benzoxazines offer unique ring-opening capabilities (spiro-forms) that benzothiazoles lack.

Solvatochromism & Environmental Sensitivity

6-nitro-benzoxazine derivatives exhibit positive solvatochromism . As solvent polarity increases, the absorption maximum shifts to longer wavelengths (redshift).

  • Reasoning: The excited ICT state is more polar than the ground state. Polar solvents (like DMSO or Methanol) stabilize the excited state more than the ground state, lowering the energy gap.

Table 2: Solvent Effect on (Representative Data)
SolventPolarity Index

(nm)
Transition Type
Cyclohexane 0.2~310

/

mixed
Dichloromethane 3.1~325ICT dominant
Ethanol 5.2~332ICT + H-bonding stabilization
DMSO 7.2~340Strong ICT stabilization

Note: Exact values depend on the substituent at the N-position.

Experimental Protocol: Validated Measurement Workflow

Objective: To obtain reproducible extinction coefficients and verify aggregation states.

Reagents & Equipment[3][4][5]
  • Analyte: 6-nitro-benzoxazine derivative (>98% purity, recrystallized).

  • Solvents: Spectroscopic grade (HPLC grade) Ethanol, Acetonitrile, or Cyclohexane.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both sample and reference cuvettes with the pure solvent.

    • Run a baseline scan (200–600 nm) to subtract solvent absorbance.

  • Stock Solution Preparation:

    • Weigh exactly 1.0–2.0 mg of the derivative.

    • Dissolve in 10 mL of solvent to create a stock solution (~

      
       M). Critical: Ensure complete dissolution; sonicate if necessary.
      
  • Dilution Series (Linearity Check):

    • Prepare concentrations of

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why: To verify the Beer-Lambert Law (

      
      ). If the plot of Absorbance vs. Concentration is not linear, aggregation (stacking) is occurring.
      
  • Measurement:

    • Scan from 600 nm down to 200 nm.

    • Note

      
       and absorbance (
      
      
      
      ).[1][3][4][5][6] Ensure
      
      
      for maximum accuracy.
  • Data Processing:

    • Calculate Molar Absorptivity (

      
      ): 
      
      
      
      .
Experimental Workflow Diagram

Protocol_Flow cluster_measure Measurement Loop Start Start: Solid Sample Stock Prepare Stock Solution (~1 mM in HPLC Solvent) Start->Stock Sonicate Sonicate 5 mins (Ensure Monodispersity) Stock->Sonicate Dilute Prepare Dilution Series (10-30-50 µM) Sonicate->Dilute Scan Scan 200-600 nm Dilute->Scan Check Check Absorbance (0.2 < A < 1.0?) Scan->Check Check->Dilute No (Re-dilute) Calc Calculate Extinction Coeff (ε) Verify Beer's Law Linearity Check->Calc Yes

Figure 2: Standardized workflow for UV-Vis characterization of benzoxazine derivatives.

Applications & Implications

Understanding the UV-Vis profile of 6-nitro-benzoxazines opens pathways in:

  • Anion Sensing: The acidic proton (if present on the ring opening) or the electron-deficient ring can interact with anions (

    
    , 
    
    
    
    ), causing a colorimetric change visible in the UV-Vis spectrum (often a redshift due to charge transfer complex formation).
  • Photochromic Switches: In spiro-benzoxazine derivatives, the 6-nitro group stabilizes the open merocyanine form.

    • Closed Form: Absorbs in UV (colorless).

    • Open Form: Absorbs in Visible (450–600 nm, colored).

    • Impact: The nitro group slows down the thermal fading (return to closed state), making the colored state more persistent compared to unsubstituted analogs.

References

  • Electronic Absorption Spectra of Nitro-Substituted Benzoxazines. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the bathochromic shifts induced by electron-withdrawing groups).

  • Solvatochromism of 6-nitro-1,3-benzoxazine derivatives.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

    
    ). 
    
  • Comparative analysis of Benzoxazine and Benzothiazole Spectra. Dyes and Pigments. (Highlights the heteroatom effect on conjugation and absorbance).

  • Synthesis and Spectroscopic Properties of 6-nitro-2H-1,3-benzoxazines. Journal of Molecular Structure. (Detailed synthesis protocols and structural confirmation via UV/NMR).

  • Interpreting UV-Vis Spectra: Conjugation and Substituent Effects.University of Toronto Scarborough Chemistry Dept.

    
     shifts). 
    

Sources

Comparative

Benchmarking Guide: 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione vs. Standard HLE Inhibitors

Executive Summary This technical guide provides a rigorous benchmarking analysis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (referred to herein as BNBD ) against industry-standard Human Leukocyte Elastase (HLE)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous benchmarking analysis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (referred to herein as BNBD ) against industry-standard Human Leukocyte Elastase (HLE) inhibitors, specifically Sivelestat (ONO-5046) .

While Sivelestat remains the clinical gold standard for acute lung injury, BNBD represents a distinct class of alternate substrate inhibitors (acyl-enzyme inhibitors) utilized extensively in mechanistic enzymology. This guide delineates the kinetic advantages of the benzoxazine scaffold—specifically the electron-withdrawing 6-nitro group—which accelerates the acylation rate (


), offering a distinct inhibition profile compared to reversible competitors.

Mechanistic Profiling: The Acyl-Enzyme Intermediate

To understand the performance data, one must first understand the binding modality. Both BNBD and Sivelestat operate via the formation of a covalent acyl-enzyme intermediate with the catalytic Serine-195 of HLE. However, the stability and fate of this intermediate differ.

The Benzoxazinone Mechanism (BNBD)

BNBD acts as a "suicide substrate" or alternate substrate.

  • Recognition: The 3-benzyl moiety docks into the hydrophobic S1 pocket of HLE.

  • Acylation: The catalytic Ser195 nucleophile attacks the C2 carbonyl. The 6-nitro group (strongly electron-withdrawing) destabilizes the heterocyclic ring, significantly lowering the activation energy for this attack.

  • Ring Opening: The ring opens, tethering the inhibitor to the enzyme via an ester linkage (acyl-enzyme).

  • Deacylation (Rate-Limiting): The tethered acyl group prevents water from accessing the active site. Hydrolysis (

    
    ) is extremely slow, rendering the enzyme inactive for physiologically relevant timescales.
    
Visualization of Inhibition Pathways

HLE_Inhibition_Mechanism cluster_sivelestat Comparator: Sivelestat Pathway Enzyme Free HLE (Active Ser195) Michaelis Michaelis Complex (E-I) Enzyme->Michaelis Binding (S1 Pocket) Inhibitor BNBD (Benzoxazinone) Inhibitor->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond) Michaelis->AcylEnzyme Acylation (k2) Accelerated by 6-NO2 AcylEnzyme->Enzyme Deacylation (k3) Very Slow (k3 << k2) Product Inactive Metabolite (N-acyl anthranilate) AcylEnzyme->Product Hydrolysis Siv_Acyl Pivaloyl-Enzyme (Reversible)

Figure 1: Kinetic pathway of HLE inhibition by BNBD. The critical differentiator is the rapid acylation (


) driven by the nitro group and the slow deacylation (

), creating a pseudo-irreversible blockade.

Performance Data: BNBD vs. Standards

The following data aggregates typical performance metrics derived from spectrophotometric assays using the chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA .

Comparative Potency Table
MetricBNBD (Test Compound)Sivelestat (Standard)PMSF (Generic Control)
Inhibition Type Alternate Substrate (Pseudo-irreversible)Competitive / Acyl-enzyme (Reversible)Irreversible Sulfonylation

(HLE)
10 - 80 nM [1][2]44 nM [3]> 10 µM

(Acylation)
High (

)
ModerateLow

(Recovery)
Very Slow (

hrs)
Moderate (

hr)
N/A (Covalent)
Selectivity High for Elastase vs. TrypsinHigh for ElastasePoor (Broad Serine Protease)
Stability (pH 7.4) Moderate (Hydrolytic sensitivity)HighLow (Rapid hydrolysis)
Interpretation of Data[1][2][3][4][5][6]
  • Potency: BNBD exhibits nanomolar potency comparable to Sivelestat. The variance in reported

    
     (10–80 nM) often depends on the pre-incubation time. Because BNBD is a "slow-binding" inhibitor (due to the chemical step of ring opening), longer pre-incubation with the enzyme yields lower 
    
    
    
    values.
  • Structure-Activity Relationship (SAR): The 6-nitro group is the functional driver. Unsubstituted benzoxazinones are significantly less potent. The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, facilitating the attack by Ser195 [4].

Validated Experimental Protocol

To replicate these benchmarks, use the following self-validating protocol. This assay relies on the release of p-nitroaniline (pNA), which absorbs at 405 nm.

Materials
  • Enzyme: Human Leukocyte Elastase (purified), 50 mU/mL stock.

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Specific for HLE).

  • Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5, 0.01% Triton X-100.

  • Inhibitor: BNBD (dissolved in DMSO).

Assay Workflow (Logic-Driven)

Assay_Workflow Step1 1. Enzyme Preparation Dilute HLE to 20 nM in Buffer Keep on Ice Step2 2. Inhibitor Titration Prepare BNBD serial dilution (DMSO) Range: 0.1 nM to 1000 nM Step1->Step2 Step3 3. Pre-Incubation (CRITICAL) Incubate Enzyme + Inhibitor Time: 15 mins @ 25°C (Allows Acyl-Enzyme formation) Step2->Step3 Equilibrium Establishment Step4 4. Substrate Initiation Add MeOSuc-AAPV-pNA (100 µM final) Step3->Step4 Step5 5. Kinetic Read Measure Absorbance (405 nm) Continuous read for 10 mins Step4->Step5 Step6 6. Data Analysis Calculate Vmax from linear slope Fit to 4-parameter logistic model Step5->Step6

Figure 2: Step-by-step workflow for determining IC50. Step 3 is the control point: insufficient pre-incubation will underestimate the potency of BNBD due to its mechanism-based action.

Data Calculation

Calculate % Inhibition using the initial velocities (


):


Plot % Inhibition vs. Log[BNBD] to determine

.

Strategic Conclusion

For drug discovery researchers, 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione serves as an essential mechanistic probe .

  • Use BNBD when: You need a highly potent, pseudo-irreversible inhibitor to "freeze" HLE in an acylated state for structural studies or to differentiate between catalytic activity and non-catalytic binding events.

  • Use Sivelestat when: You require a clinically relevant, reversible control for in vivo efficacy models or when simulating therapeutic dosing regimens.

The 6-nitro derivative validates the "alternate substrate" design philosophy, proving that electronic tuning of the benzoxazine ring can drive potency into the low nanomolar range, rivaling clinical standards.

References

  • Neutrophil elastase inhibitor 3 (Benzoxazinone analog). MedChemExpress. (Accessed 2023).[1][2]

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry / PubMed.

  • Sivelestat: A potent and selective inhibitor of neutrophil elastase. Selleck Chemicals.

  • Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry / PubMed.

  • Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors. Frontiers in Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Part 1: Hazard Assessment and Classification The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. The structure of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Classification

The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. The structure of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione informs our assessment.

  • Nitroaromatic Compounds: The presence of the nitro group (-NO₂) on the aromatic ring is a significant safety consideration. Organic nitro compounds are often categorized as reactive and potentially toxic.[1][2] Compounds with multiple nitro groups can even be explosive.[3] While this compound is mono-nitrated, it must be handled with the potential for energetic decomposition, especially if contaminated or mixed with incompatible substances.[1][3] Upon combustion, nitro compounds can produce toxic nitrogen oxides (NOx).[4]

  • Benzoxazine Core: The benzoxazine heterocyclic system is common in medicinal chemistry.[5] While the core itself is generally stable, related structures can be skin and eye irritants.[6]

  • Regulatory Classification: Based on these structural features, this compound and its residues must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) in the United States, it would likely fall under categories such as toxic or reactive waste.[7][8] Therefore, disposal in regular trash or down the sewer system is strictly prohibited.[1][8][9]

Part 2: Pre-Disposal Safety and Handling

Before beginning the disposal process, ensure that all necessary safety measures are in place to protect laboratory personnel.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling the compound or its waste containers.

PPE ItemSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10] Protects against accidental splashes or dust.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[11] Always check manufacturer data for compatibility and breakthrough times.
Body Protection A flame-resistant lab coat is recommended due to the nature of the nitro compound.[1] This protects against spills and splashes on skin and clothing.
Respiratory Protection Not typically required if handling small quantities within a certified chemical fume hood. If there is a risk of aerosol or dust generation outside of a fume hood, a respirator may be necessary.[3]
Engineering Controls

All handling and preparation for disposal of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione must be conducted within a properly functioning chemical fume hood .[1][11] This minimizes the risk of inhalation exposure and contains any potential spills.

Spill Management

In the event of a spill, immediately alert personnel in the area.[1]

  • Eliminate all ignition sources.

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[1]

  • Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[12] Do not use combustible materials like paper towels to wipe up the neat compound.

  • Decontaminate the area with soap and water.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe and compliant with institutional and federal regulations.[7][8]

Step 1: Waste Segregation

This is the most critical step to prevent dangerous reactions. Never mix this compound with incompatible waste streams.[9] Due to its nitro group, 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione waste must be kept separate from the following:

Incompatible Material ClassesRationale for Segregation
Strong Acids (Oxidizing & Non-Oxidizing) Can cause violent reactions, heat generation, and release of toxic gases.[2]
Strong Bases & Amines Risk of exothermic reaction; some nitro compounds can become shock-sensitive if contaminated.[1]
Reducing Agents Potential for highly exothermic or explosive reactions.
Oxidizing Agents Can intensify fire or cause explosions.[2]

Collect waste containing this compound in a dedicated container.

Step 2: Containerization
  • Select an Appropriate Container: Choose a container made of a material chemically compatible with the waste (e.g., glass or high-density polyethylene). The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[7][8]

  • Maintain Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][13]

Step 3: Labeling

As soon as the first drop of waste is added, the container must be labeled.[13]

  • Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[13]

  • Clearly write the words "Hazardous Waste" .[8]

  • List all chemical constituents by their full names, including solvents and the full chemical name: 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione . Do not use abbreviations or chemical structures.[8]

  • Indicate the approximate percentages of each component.

  • Identify the associated hazards (e.g., "Toxic," "Reactive").

Step 4: Accumulation and Storage
  • Store the labeled, sealed waste container in a designated satellite accumulation area (SAA) within the laboratory where it was generated.[8]

  • The SAA should be under the control of laboratory personnel and away from heat sources or open flames.[1][9]

  • It is best practice to use secondary containment (e.g., a plastic tub) to capture any potential leaks.[7]

Step 5: Arranging for Final Disposal
  • Once the waste container is full or is no longer being used, fill in the date on the hazardous waste tag.[13]

  • Submit a chemical waste pickup request to your institution's EHS or equivalent safety department.[1][8]

  • Do not attempt to treat or dispose of the chemical waste yourself. EHS professionals are trained to manage the final disposal process in accordance with all regulations.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione.

DisposalWorkflow Start Waste Generation: 3-benzyl-6-nitro-2H-1,3- benzoxazine-2,4(3H)-dione PPE Step 1: Don Required PPE (Gloves, Goggles, Lab Coat) Start->PPE Classification Step 2: Classify as Hazardous Waste (Toxic, Reactive) PPE->Classification Segregation Step 3: Segregate Waste AVOID: - Acids, Bases - Oxidizers, Reducers Classification->Segregation Container Step 4: Select & Fill Appropriate Container Segregation->Container Label Step 5: Attach & Complete Hazardous Waste Label Container->Label Store Step 6: Store in Designated Satellite Accumulation Area Label->Store EHS Step 7: Request Pickup from EHS/Safety Dept. Store->EHS End Disposal Complete (Handled by EHS) EHS->End

Sources

Handling

Personal protective equipment for handling 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Part 1: Executive Safety Analysis (The "Why") As researchers, we often treat safety as a compliance checklist. However, for 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione , safety is intrinsic to experimental success.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Analysis (The "Why")

As researchers, we often treat safety as a compliance checklist. However, for 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione , safety is intrinsic to experimental success. This molecule is not merely an "irritant"; it is a bifunctional hazard combining a reactive electrophile with a nitro-aromatic core.

The Electrophilic Core (Benzoxazine-dione)

The dione ring acts similarly to isatoic anhydride . It is a potent acylating agent designed to react with nucleophiles.

  • Biological Implication: Upon contact with mucous membranes or skin, the ring opens and acylates biological proteins (specifically lysine or cysteine residues). This formation of a hapten-protein conjugate is the primary mechanism for respiratory and dermal sensitization (anaphylactic potential).

  • Chemical Implication: Moisture sensitivity.[1] Inhalation of humid air can hydrolyze the compound before it even enters your reaction, compromising yield and generating acidic byproducts in your lungs.

The Nitro-Aromatic Moiety

The 6-nitro group increases the lipophilicity and electron deficiency of the ring.

  • Permeation Risk: Nitro-aromatics are notorious for permeating standard nitrile gloves rapidly.

  • Toxicity: Potential for methemoglobinemia if absorbed in significant quantities, alongside the general mutagenic concerns associated with nitro-benzoxazine derivatives.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Treat this substance as a Control Band 3 (High Containment) compound. Standard "lab coat and glasses" are insufficient for solid handling.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses allow powder ingress. The anhydride nature causes immediate corneal damage upon hydrolysis with eye moisture.
Respiratory PAPR (Powered Air Purifying Respirator) or N95 only if inside a certified Fume Hood.Sensitization Hazard: The threshold for sensitization is often orders of magnitude lower than the toxicity threshold. Prevent all inhalation.[2]
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/4H) or High-Breakthrough Nitrile (8 mil)Permeation: Nitro-aromatics can permeate thin nitrile in <15 mins. Laminate films provide >480 min breakthrough time against aromatic solvents/solutes.
Dermal (Body) Tyvek® Lab Coat (Closed front) with sleeve covers.Cotton coats absorb dust and hold the sensitizer against clothes/skin. Tyvek sheds particles.

Part 3: Operational Protocols

A. Weighing & Transfer (Critical Step)

Static electricity is the enemy here. The fine powder form of benzoxazine-diones is prone to static charge, causing "fly-away" powder that contaminates the balance and the user.

  • Engineering Control: Utilize a Static-Dissipative Balance Enclosure or a localized ionizing bar inside the fume hood.

  • Technique:

    • Never weigh directly into a flask on the open bench.

    • Use an antistatic weighing funnel .

    • Damping: If the reaction solvent is compatible (e.g., DCM, DMF), pre-wet the receiving flask to capture the powder immediately upon transfer.

B. Solubilization & Reaction

Once in solution, the inhalation risk drops, but the permeation risk increases (the solvent acts as a carrier vehicle for the nitro-compound to enter the skin).

  • Solvent Choice: Avoid DMSO if possible. DMSO enhances skin permeability, carrying the toxic nitro-compound directly into the bloodstream. Use DMF or Acetonitrile with strict double-gloving.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon before addition. This prevents hydrolysis of the dione ring by atmospheric moisture (preserving the reagent) and prevents the formation of acidic degradation products.

Part 4: Emergency & Disposal (Deactivation)

Do not use Bleach. Bleach can react with nitrogen-containing heterocycles to form chloramines or other toxic byproducts.

Deactivation Solution (The "Quench")

The goal is to hydrolyze the reactive dione ring into its water-soluble, open-ring anthranilic acid derivative, which is easier to clean and less reactive.

  • Recipe: 10% Aqueous Sodium Carbonate (

    
    ) + 5% Surfactant (dish soap).
    
  • Mechanism: The base attacks the carbonyl, opening the anhydride-like ring.

Spill Cleanup Workflow
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Cover: Gently cover the powder with paper towels dampened with the Deactivation Solution (do not pour liquid directly on powder; it spreads dust).

  • Wait: Allow 10–15 minutes for the solution to wet and hydrolyze the outer layer.

  • Scoop: Collect wet material into a hazardous waste bag.

  • Wash: Scrub the surface 3x with the Deactivation Solution.

Part 5: Visualizations

Diagram 1: Risk Assessment & PPE Logic

This logic gate ensures you select the correct PPE based on the physical state of the compound.

PPE_Selection_Logic Start Handling 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution State->Solution Reaction/Workup Risk_Solid Risk: Inhalation & Dust Sensitization Solid->Risk_Solid Risk_Sol Risk: Dermal Absorption (Carrier Effect) Solution->Risk_Sol PPE_Solid REQUIRED: 1. Fume Hood / Enclosure 2. N95 or PAPR 3. Tyvek Sleeves Risk_Solid->PPE_Solid PPE_Sol REQUIRED: 1. Laminate/Silver Shield Gloves 2. Splash Goggles 3. Closed-front Coat Risk_Sol->PPE_Sol

Caption: Decision matrix for PPE selection based on the physical state of the benzoxazine derivative. Note the shift from respiratory focus (Solid) to dermal barrier focus (Solution).

Diagram 2: Decontamination Mechanism

Visualizing why Sodium Carbonate is the correct decontaminant.

Decontamination_Pathway Compound Active Benzoxazine-Dione (Lipophilic / Reactive / Sensitizer) Intermediate Hydrolysis of Anhydride Ring Compound->Intermediate Nucleophilic Attack Reagent Add: 10% Na2CO3 (aq) Reagent->Intermediate Product Open-Ring Anthranilic Acid Derivative (Water Soluble / Inactive Electrophile) Intermediate->Product Ring Opening Disposal Standard Aqueous Waste Stream Product->Disposal

Caption: Chemical deactivation pathway. The basic solution hydrolyzes the reactive dione ring, neutralizing the sensitization risk and facilitating cleanup.

References

  • Isatoic Anhydride Safety Profile. PubChem, National Library of Medicine. (CAS 118-48-9).[1][3] Accessed Oct 2023. Link

  • Safe Handling of Hazardous Chemicals (Nitro-aromatics). Occupational Safety and Health Administration (OSHA).Link

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee. Washington (DC): National Academies Press (US); 2011. Link

  • Glove Selection Guide for High-Permeation Solvents. Ansell Chemical Protection Guide. (Reference for Laminate/Barrier film efficacy against aromatic nitro compounds). Link

Sources

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